molecular formula C9H8O3 B1400423 5-hydroxy-4-methylisobenzofuran-1(3H)-one CAS No. 1194700-73-6

5-hydroxy-4-methylisobenzofuran-1(3H)-one

Cat. No.: B1400423
CAS No.: 1194700-73-6
M. Wt: 164.16 g/mol
InChI Key: XCLSUJASPNFYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-4-methylisobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLSUJASPNFYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Obscure Fungal Metabolite: A Technical Guide to 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Bioactive Scaffold

Within the vast and intricate world of fungal secondary metabolites lies a plethora of structurally diverse compounds with significant, yet often underexplored, biological potential. One such molecule is 5-hydroxy-4-methylisobenzofuran-1(3H)-one , a member of the phthalide class of compounds. While not as extensively studied as some of its more famous relatives, like the immunosuppressant mycophenolic acid, its chemical architecture suggests a potential for interesting biological activities. This technical guide aims to provide a comprehensive overview of the known and inferred knowledge surrounding this intriguing fungal metabolite, with a focus on its natural occurrence, biosynthetic origins, and putative biological significance. Given the limited direct research on this specific compound, this guide will draw upon closely related analogues to build a scientifically grounded understanding.

Natural Occurrence: A Fungal Fingerprint

The natural sourcing of this compound points towards the fungal kingdom, a prolific producer of polyketide-derived secondary metabolites. While direct isolation of this exact compound is not extensively documented in publicly available literature, the isolation of a very close analogue, 5-hydroxy-7-methoxy-4-methylphthalide , from the endophytic fungus Penicillium crustosum provides a strong precedent for its natural occurrence in this genus.[1][2][3][4] This fungus was isolated from coffee seeds, highlighting the diverse ecological niches from which such compounds can be discovered.

The co-production of this phthalide with mycophenolic acid in P. crustosum suggests a potential biosynthetic linkage or a shared regulatory mechanism.[1][2][3][4] Fungi of the genera Aspergillus and Cephalosporium are also known producers of various isobenzofuranone derivatives, making them plausible, though unconfirmed, sources of this compound.

Table 1: Natural Occurrence of Structurally Related Isobenzofuranones

Compound NameProducing OrganismSource of IsolationReference
5-hydroxy-7-methoxy-4-methylphthalidePenicillium crustosumEndophytic fungus from coffee seeds[1][2][3][4]
4-hydroxy-6-methoxy-5-methylphthalideAspergillus sp.Marine-derived fungus
4,6-dihydroxy-5-methoxy-7-methylphthalideCephalosporium sp.Fungus isolated from Sinarundinaria nitida

Biosynthesis: A Glimpse into the Polyketide Pathway

The biosynthesis of this compound is proposed to follow a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. The core phthalide structure is likely assembled by a polyketide synthase (PKS) enzyme. Drawing parallels with the well-characterized biosynthesis of mycophenolic acid, the pathway likely initiates with the formation of a polyketide chain from acetyl-CoA and malonyl-CoA units.[5]

A key intermediate in the mycophenolic acid pathway is 5,7-dihydroxy-4-methylphthalide.[5] It is conceivable that this compound arises from a variation of this pathway, potentially through different tailoring enzymes such as hydroxylases, methyltransferases, and oxidoreductases.

The proposed biosynthetic pathway can be visualized as follows:

Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA + Malonyl-CoA->Polyketide Chain Polyketide Synthase (PKS) Orsellinic Acid Derivative Orsellinic Acid Derivative Polyketide Chain->Orsellinic Acid Derivative Cyclization & Aromatization This compound This compound Orsellinic Acid Derivative->this compound Hydroxylation & other tailoring steps

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of this compound from a fungal source would typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methods used for similar fungal metabolites.

1. Fungal Cultivation and Extraction:

  • Cultivation: The selected fungal strain (e.g., Penicillium crustosum) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and culture broth are extracted with an organic solvent such as ethyl acetate to partition the metabolites.

2. Chromatographic Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

  • Preparative HPLC: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

3. Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and stereochemistry.

IsolationWorkflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization FungalCulture Fungal Culture CrudeExtract Crude Extract FungalCulture->CrudeExtract Solvent Extraction ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC PureCompound Pure Compound PrepHPLC->PureCompound MS Mass Spectrometry NMR NMR Spectroscopy PureCompound->MS PureCompound->NMR

Caption: A generalized workflow for the isolation and characterization of fungal isobenzofuranones.

Biological Activities and Potential Applications

While specific biological activity data for this compound is scarce, the broader class of isobenzofuran-1(3H)-ones, or phthalides, has been shown to exhibit a range of biological effects.[6] These activities provide a basis for predicting the potential therapeutic applications of the target compound.

Table 2: Reported Biological Activities of Isobenzofuranone Derivatives

Biological ActivityDescriptionReference
Antimicrobial Inhibition of bacterial and fungal growth.
Antioxidant Scavenging of free radicals.[6]
Antiproliferative Inhibition of cancer cell growth.[6]
Tyrosinase Inhibition Potential application in cosmetics for skin lightening.[7]

The presence of a hydroxyl group on the aromatic ring of this compound suggests potential antioxidant activity, as phenolic compounds are known to be effective radical scavengers. Further screening against various microbial strains and cancer cell lines would be necessary to fully elucidate its bioactive profile.

Conclusion and Future Directions

This compound represents a yet-to-be-fully-explored fungal metabolite with potential for bioactive applications. Its likely origin from common fungal genera such as Penicillium and its structural similarity to other known bioactive phthalides make it a compelling target for natural product discovery programs. Future research should focus on the targeted isolation and comprehensive biological evaluation of this compound to unlock its therapeutic potential. Furthermore, elucidation of its precise biosynthetic pathway could open avenues for synthetic biology approaches to produce novel analogues with enhanced activities.

References

A Technical Guide to the Isolation of 5-hydroxy-4-methylisobenzofuran-1(3H)-one from Fungal Species

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating the bioactive fungal metabolite, 5-hydroxy-4-methylisobenzofuran-1(3H)-one. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and development. We will delve into the strategic considerations behind experimental choices, from the selection of fungal species to the intricacies of chromatographic purification and structural elucidation.

Introduction to Fungal Isobenzofuranones

Isobenzofuranones, also known as phthalides, are a class of γ-lactone-containing aromatic compounds. Fungi, particularly from the genera Penicillium, Aspergillus, and Epicoccum, are prolific producers of these secondary metabolites[1]. These compounds exhibit a wide array of biological activities, including antifungal, antioxidant, and cytotoxic properties, making them attractive targets for drug discovery programs[1]. The specific compound of interest, this compound, belongs to this promising class of molecules.

The Biosynthetic Rationale: A Polyketide Pathway

The biosynthesis of isobenzofuranones in fungi originates from the polyketide pathway. These compounds are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs)[2][3][4]. Fungal PKSs are typically iterative Type I PKSs, which utilize simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA, to construct a polyketide chain through a series of condensation reactions[3][5]. The resulting polyketide intermediate undergoes a series of modifications, including cyclization and aromatization, to form the isobenzofuranone scaffold. The diversity of isobenzofuranone structures arises from variations in the PKS-mediated assembly and subsequent tailoring reactions catalyzed by enzymes such as oxidoreductases and methyltransferases. Understanding this biosynthetic origin is crucial for developing strategies to enhance the production of the target compound through metabolic engineering or precursor feeding experiments.

A Step-by-Step Guide to Isolation and Purification

The following protocol is a composite methodology based on established procedures for the isolation of isobenzofuranone derivatives from fungal sources. Optimization of specific parameters will likely be necessary depending on the chosen fungal strain and its growth characteristics.

Part 1: Fungal Cultivation and Fermentation

The initial and one of the most critical steps is the selection and cultivation of a fungal strain that produces this compound. While a definitive high-yield producer of this specific compound is not widely reported, species from the genera Penicillium, Cephalosporium, and Epicoccum are excellent candidates for screening[1][6][7].

Experimental Protocol: Fungal Fermentation

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (PDA) plate into a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB).

    • Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

  • Large-Scale Fermentation (Solid-State):

    • Prepare a solid-state fermentation medium consisting of rice or a mixture of rice and wheat bran in 1 L Erlenmeyer flasks. Moisten the substrate with distilled water to approximately 50-60% moisture content and sterilize by autoclaving.

    • Inoculate the sterilized solid medium with 5-10 mL of the seed culture.

    • Incubate the flasks under static conditions at 25-28°C for 21-28 days.

Part 2: Extraction of Fungal Metabolites

The goal of the extraction phase is to efficiently transfer the target compound from the fungal biomass and fermentation medium into a solvent from which it can be readily purified.

Experimental Protocol: Solvent Extraction

  • Following the incubation period, break up the solid fermented material.

  • Macerate the solid culture with ethyl acetate at a 1:3 (w/v) ratio and shake vigorously for 24 hours at room temperature.

  • Filter the mixture through cheesecloth and then filter paper to separate the solvent extract from the solid residue.

  • Repeat the extraction process two more times with fresh ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Part 3: Chromatographic Purification

The crude extract is a complex mixture of various fungal metabolites. A multi-step chromatographic approach is necessary to isolate the target compound.

Experimental Workflow for Purification

Purification_Workflow A Crude Fungal Extract B Silica Gel Column Chromatography A->B Adsorption C Fraction Collection B->C Elution Gradient (e.g., Hexane-EtOAc) D TLC Analysis C->D Monitoring E Pooling of Fractions D->E Identification of Target-Containing Fractions F Sephadex LH-20 Column Chromatography E->F Size Exclusion G Further Fractionation F->G Elution with Methanol H HPLC Purification G->H High-Resolution Separation I Pure this compound H->I Final Isolation

Caption: A generalized workflow for the chromatographic purification of this compound.

Experimental Protocol: Purification

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • After drying, load the adsorbed sample onto a silica gel column pre-equilibrated with a non-polar solvent like hexane.

    • Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with UV light and/or a staining reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their size and polarity, and for removing pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain a high-purity compound, employ preparative or semi-preparative HPLC. A C18 column is typically used with a mobile phase gradient of water and methanol or acetonitrile. The elution can be monitored using a UV detector.

Part 4: Structural Elucidation

The identity and structure of the purified compound must be unequivocally confirmed using spectroscopic techniques.

Key Spectroscopic Data

PropertyValue
Molecular Formula C₉H₈O₃[8]
Molecular Weight 164.16 g/mol [8]
IUPAC Name 5-hydroxy-4-methyl-3H-2-benzofuran-1-one[8]

The structure of this compound can be confirmed by comparing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with reported values.

Biosynthetic Pathway Overview

Biosynthesis_Pathway A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B Condensation C Polyketide Intermediate B->C Assembly D Tailoring Enzymes (e.g., Oxidoreductases, Methyltransferases) C->D Modification E This compound D->E Final Product

Caption: A simplified schematic of the biosynthetic pathway leading to isobenzofuranones.

Conclusion

The isolation of this compound from fungal sources is a multi-faceted process that requires a systematic approach, from the careful selection and cultivation of the producing organism to meticulous extraction and purification strategies. The methodologies outlined in this guide provide a robust framework for researchers to successfully isolate this and other related bioactive isobenzofuranones. Further research into the biosynthetic pathways of these compounds will undoubtedly open new avenues for their enhanced production and the discovery of novel derivatives with therapeutic potential.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isobenzofuranone derivatives, also known as phthalides, represent a significant class of natural products with a wide spectrum of biological activities.[1] This technical guide provides a comprehensive examination of the biosynthetic pathway leading to 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a representative phthalide. While the precise pathway for this specific molecule is not yet fully elucidated in published literature, this guide synthesizes current knowledge on phthalide biosynthesis, primarily leveraging the well-characterized pathway of mycophenolic acid (MPA), to propose a robust and scientifically grounded biosynthetic model.[2][3] We will delve into the enzymatic machinery, the polyketide origins, cellular compartmentalization, and the experimental methodologies required to validate and explore this pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and engineer the production of this and related bioactive compounds.

Introduction: The Isobenzofuranone Core

Isobenzofuran-1(3H)-ones, or phthalides, are a class of naturally occurring lactones built upon a γ-lactone ring fused to a benzene ring.[1] They are found in various plant families and are particularly abundant in fungi of the genera Penicillium and Aspergillus.[4] The structural diversity of phthalides, stemming from different substitution patterns on the aromatic ring, gives rise to a broad range of biological activities, including immunosuppressive, antimicrobial, and anti-inflammatory effects.[2][4]

The biosynthesis of these compounds is rooted in the polyketide pathway, where simple acetate units are linked to form complex molecular scaffolds.[4][5][6] Understanding the intricate enzymatic steps that forge these molecules is paramount for their biotechnological production and for the development of novel therapeutic agents.

Foundational Framework: The Mycophenolic Acid (MPA) Pathway as a Model System

The biosynthesis of mycophenolic acid (MPA), a potent immunosuppressant, is one of the most extensively studied phthalide pathways and serves as an excellent template for understanding the formation of this compound.[2][3] The MPA biosynthetic gene cluster encodes a suite of enzymes that work in a coordinated, multi-step process.[7][8]

Assembly of the Phthalide Core

The initial and critical step is the synthesis of the phthalide core, which begins with the formation of 5-methylorsellinic acid (5-MOA). This reaction is catalyzed by a cytosolic polyketide synthase (PKS), MpaC.[7]

  • Causality of Experimental Choice: The choice to study MpaC first is logical as it's the committed step for the entire pathway. Identifying the PKS product (5-MOA) confirms the starting point of the biosynthetic journey.

The pathway then proceeds through a series of oxidative modifications and a key lactonization step, catalyzed by the fascinating MpaDE' enzyme—a fusion of a cytochrome P450 monooxygenase and a hydrolase.[2][3] This enzyme converts 5-MOA into 5,7-dihydroxy-4-methylphthalide (DHMP), an intermediate that is structurally very similar to our target molecule.

Enzymatic Steps and Intermediates

The table below summarizes the core steps in the formation of the MPA phthalide backbone, which provides a strong predictive framework for the biosynthesis of this compound.

Step Precursor Enzyme Product Cellular Location Reference
11x Acetyl-CoA, 3x Malonyl-CoA, 1x SAMMpaC (Polyketide Synthase)5-methylorsellinic acid (5-MOA)Cytosol[7][8]
25-methylorsellinic acid (5-MOA)MpaDE' (P450-Hydrolase Fusion)5,7-dihydroxy-4-methylphthalide (DHMP)Endoplasmic Reticulum[2][3]

Proposed Biosynthetic Pathway for this compound

Based on the established MPA pathway, we can propose a highly plausible biosynthetic route for this compound. The core structure is identical to DHMP, differing only in the hydroxylation pattern of the aromatic ring. This suggests a shared or very similar initial pathway, potentially diverging at the final tailoring steps.

The proposed pathway involves two primary stages:

  • Formation of a Dihydroxy Phthalide Intermediate: Identical to the initial steps of the MPA pathway, leading to the formation of 5,7-dihydroxy-4-methylphthalide (DHMP).

  • Reductive Dehydroxylation: A subsequent enzymatic step involving the removal of the hydroxyl group at the C-7 position of DHMP. This type of reaction is often catalyzed by a reductase enzyme, which may or may not be part of the core gene cluster.

The following diagram, generated using DOT language, illustrates this proposed pathway.

Caption: Proposed biosynthetic pathway for this compound.

Cellular Organization and Regulation: A System of Systems

The biosynthesis of natural products like phthalides is not a simple linear process occurring in the cytosol; it is an elegantly compartmentalized system.[2][3] The MPA pathway demonstrates that enzymes are localized to specific organelles, including the cytosol, the endoplasmic reticulum, and the Golgi apparatus.[3][9] This spatial separation prevents unwanted side reactions and allows for the efficient channeling of intermediates.

  • Cytosol: Site of the initial PKS-mediated assembly of the polyketide chain (MpaC).[3]

  • Endoplasmic Reticulum: Location of tailoring enzymes like the P450-hydrolase MpaDE'.[3][9]

This subcellular organization is a critical consideration for any metabolic engineering or synthetic biology approach aimed at producing these compounds. Furthermore, the genes for these pathways are typically found clustered together on the chromosome, allowing for co-regulated expression.[7] Environmental signals, such as light or nutrient availability, can trigger the transcription of these gene clusters, initiating the production of the specialized metabolite.[10]

Experimental Protocols for Pathway Elucidation and Validation

For drug development professionals and researchers, validating this proposed pathway and identifying the specific genes from a target organism requires a systematic, multi-faceted approach.

Protocol 1: Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the candidate gene cluster responsible for producing this compound in a producing fungal strain.

Methodology:

  • Genome Sequencing: Obtain a high-quality whole-genome sequence of the target fungus.

  • Bioinformatic Analysis: Use BGC prediction software (e.g., antiSMASH) to scan the genome for polyketide synthase (PKS) gene clusters.

  • Homology Search: Within the predicted PKS clusters, perform BLAST searches for homologs of known phthalide biosynthetic genes, particularly mpaC and mpaDE. The presence of these homologs in a single cluster strongly implicates it in phthalide biosynthesis.

  • Transcriptomic Correlation: Cultivate the fungus under producing and non-producing conditions. Perform RNA-Seq analysis and correlate the expression levels of the candidate BGC genes with the production of the target molecule, as measured by LC-MS.

BGC_Identification_Workflow start Isolate Producer Fungus genome_seq Whole Genome Sequencing start->genome_seq antismash antiSMASH Analysis (Predict BGCs) genome_seq->antismash blast BLASTp Search (Find mpaC/mpaDE homologs) antismash->blast candidate Identify Candidate BGC blast->candidate rnaseq RNA-Seq Analysis (High vs. Low Production) candidate->rnaseq validation Validate BGC by Correlation rnaseq->validation

Caption: Workflow for identifying a candidate biosynthetic gene cluster.

Protocol 2: Heterologous Expression and Enzyme Characterization

Objective: To functionally characterize the candidate genes and confirm their role in the biosynthesis of this compound.

Methodology:

  • Gene Cloning: Amplify the candidate PKS, P450-hydrolase, and putative reductase genes from the fungal genomic DNA. Clone them into suitable expression vectors for a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).

  • Host Transformation: Transform the heterologous host with the expression constructs.

  • Co-expression and Metabolite Analysis:

    • Express the PKS gene alone and analyze the culture broth by LC-MS for the production of 5-MOA.

    • Co-express the PKS and the P450-hydrolase genes. Analyze for the production of DHMP.

    • Co-express all three genes (PKS, P450-hydrolase, reductase). Analyze for the production of the final target molecule, this compound.

  • Self-Validation System: The stepwise reconstruction of the pathway provides inherent validation. The appearance of the expected intermediate at each step confirms the function of the newly introduced enzyme. For example, the conversion of 5-MOA to DHMP only in the strain co-expressing the PKS and P450-hydrolase provides strong evidence for the P450-hydrolase's function.

Conclusion and Future Directions

The biosynthesis of this compound likely proceeds through a conserved polyketide pathway, analogous to the initial stages of mycophenolic acid formation. The key steps involve a polyketide synthase to create a methylated orsellinic acid precursor, followed by oxidative cyclization by a P450-hydrolase to form a dihydroxyphthalide intermediate. A final, putative reductive dehydroxylation step yields the target compound.

This guide provides a robust framework for the scientific exploration of this pathway. The outlined experimental protocols, grounded in established methodologies for natural product biosynthesis research, offer a clear path to identifying the specific genetic determinants and characterizing the enzymatic machinery. For drug development professionals, understanding this pathway is the first step toward harnessing synthetic biology to produce these valuable molecules at scale, create novel derivatives with improved therapeutic properties, and unlock the full potential of the isobenzofuranone scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-hydroxy-4-methylisobenzofuran-1(3H)-one, also known as 5-hydroxy-4-methylphthalide, is a member of the isobenzofuranone class of compounds. This scaffold, characterized by a fused γ-lactone and aromatic ring system, is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its derivatives.[1] These activities include antioxidant, antifungal, anti-platelet, and antiproliferative effects.[1][2] The specific substitutions on the aromatic ring, such as the hydroxyl and methyl groups in the case of this compound, are critical in modulating the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for potential applications. The guide includes a summary of its key properties, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential biological significance.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its molecular structure. The arrangement of atoms and functional groups in this compound is depicted below.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that many of these values are computationally predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₉H₈O₃[3][4]
Molecular Weight 164.16 g/mol [3][4]
CAS Number 1194700-73-6[4]
Appearance Light Yellow Solid[4]
Boiling Point (Predicted) 431.8 ± 45.0 °C[4]
Density (Predicted) 1.359 ± 0.06 g/cm³[4]
pKa (Predicted) 8.42 ± 0.20[4]
XLogP3 (Predicted) 1.4[3]

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, the following detailed protocols are provided for the experimental determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Methodology:

  • A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the expected melting range is approached.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Profile

Understanding the solubility of a compound in various solvents is crucial for its formulation and for designing reaction conditions.

Methodology:

  • Prepare a set of vials containing 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Add a pre-weighed amount (e.g., 1 mg) of this compound to each vial.

  • Vortex each vial for 30 seconds at room temperature.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, incrementally add more of the solid until saturation is reached. If it does not dissolve, the sample can be gently warmed to assess temperature effects on solubility.

  • The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or g/L).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group.

Methodology (Spectrometric Titration):

  • Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile-water).[1]

  • Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 11) to determine the absorbance maxima of the protonated and deprotonated species.

  • Prepare a series of buffered solutions with known pH values spanning the expected pKa range.

  • Add a constant aliquot of the stock solution to each buffered solution and record the UV-Vis spectrum.

  • The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in the literature, the following outlines the expected spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactone ring, the methyl protons, and the hydroxyl proton. The aromatic protons will likely appear as doublets or multiplets in the range of δ 6.5-8.0 ppm. The methylene protons should present as a singlet around δ 5.0-5.5 ppm. The methyl group protons will be a singlet at approximately δ 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the lactone (δ 165-175 ppm), the aromatic carbons (δ 110-160 ppm), the methylene carbon (δ 65-75 ppm), and the methyl carbon (δ 10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the lactone carbonyl group (C=O) around 1750-1770 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group (O-H stretching). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 164). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the isobenzofuranone core.

Plausible Synthetic Pathway

While a specific synthesis for this compound is not readily found in the literature, a plausible route can be adapted from the synthesis of similar isobenzofuranones. A potential synthetic workflow is outlined below.

A 2-Methyl-3-nitrophenol B 2-Bromo-3-methyl-4-nitrophenol A->B Bromination (e.g., NBS) C 2-Formyl-3-methyl-4-nitrophenol B->C Formylation (e.g., Duff reaction) D 2-Formyl-3-methyl-4-nitrophenoxyacetic acid C->D Williamson Ether Synthesis (e.g., Ethyl bromoacetate, base) E 5-Nitro-4-methylisobenzofuran-1(3H)-one D->E Intramolecular Cyclization (e.g., Acid catalysis) F 5-Amino-4-methylisobenzofuran-1(3H)-one E->F Reduction of Nitro Group (e.g., SnCl2, HCl) G This compound F->G Diazotization and Hydrolysis (e.g., NaNO2, H2SO4, H2O)

Figure 2: A plausible synthetic workflow for this compound.

Biological Activity and Potential Applications

The isobenzofuran-1(3H)-one core is present in a number of natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives have been reported to possess:

  • Antiproliferative Activity: Some C-3 functionalized isobenzofuranones have shown significant cytotoxicity against cancer cell lines.[1]

  • Antioxidant Properties: The phenolic hydroxyl group in the target molecule suggests potential radical scavenging activity.[2]

  • Enzyme Inhibition: Isobenzofuranones have been investigated as inhibitors of enzymes such as tyrosinase.

The presence of a phenolic hydroxyl group on the aromatic ring of this compound makes it an interesting candidate for further biological evaluation. The hydroxyl group can participate in hydrogen bonding with biological targets and may be crucial for its activity. Further research is warranted to explore the specific biological profile of this compound and its potential as a lead structure in drug discovery.

Conclusion

This compound is a promising, yet understudied, member of the isobenzofuranone family. This technical guide has consolidated the available predicted physicochemical data and provided a framework of established experimental protocols for the determination of its key properties. The outlined synthetic pathway offers a logical approach for its preparation, enabling further investigation. The known biological activities of related compounds suggest that this compound is a valuable target for future research in medicinal and materials chemistry. The comprehensive characterization of this molecule will be essential for unlocking its full potential.

References

Spectroscopic Data of 5-hydroxy-4-methylisobenzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-hydroxy-4-methylisobenzofuran-1(3H)-one (CAS: 1194700-73-6).[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages predictive models and comparative data from structurally similar compounds to offer a robust analytical profile. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this and related isobenzofuranone scaffolds.

Introduction to this compound

This compound, also known as 5-hydroxy-4-methylphthalide, belongs to the phthalide class of compounds, which are bicyclic lactones. The isobenzofuranone core is a common motif in natural products and has garnered significant interest in medicinal chemistry due to its diverse biological activities. Understanding the precise structure and electronic properties of this molecule is paramount for its potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such compounds.

The molecular structure of this compound is presented below, along with its key chemical properties.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₉H₈O₃PubChem[1]
Molecular Weight 164.16 g/mol PubChem[1]
CAS Number 1194700-73-6Apollo Scientific[2]
IUPAC Name 5-hydroxy-4-methyl-2-benzofuran-1(3H)-onePubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Although experimental NMR data for this compound is not publicly available, we can predict the chemical shifts based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the lactone ring, the methyl protons, and the hydroxyl proton. The expected chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale / Comparative Data
H-66.8 - 7.0d8.0 - 9.0Ortho-coupled aromatic proton, upfield shift due to the adjacent hydroxyl group.
H-77.2 - 7.4d8.0 - 9.0Ortho-coupled aromatic proton, downfield relative to H-6.
-CH₂- (H-3)5.2 - 5.4s-Methylene protons of the lactone ring, typically a singlet in this scaffold. Data from a related compound, 5-hydroxy-7-methoxy-4-methylphthalide, shows a singlet at δ 5.15 ppm for these protons.[3]
-CH₃ (on C-4)2.1 - 2.3s-Aromatic methyl group, typically a singlet.
-OH (on C-5)9.0 - 11.0s (broad)-Phenolic hydroxyl proton, chemical shift is concentration and solvent dependent and the signal is often broad.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are tabulated below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale / Comparative Data
C=O (C-1)168 - 172Carbonyl carbon of the lactone, a characteristic downfield signal.
-CH₂- (C-3)68 - 72Methylene carbon of the lactone ring.
-CH₃ (on C-4)10 - 15Aromatic methyl carbon.
C-3a120 - 125Aromatic quaternary carbon.
C-4115 - 120Aromatic carbon bearing the methyl group.
C-5155 - 160Aromatic carbon bearing the hydroxyl group, significantly downfield due to the oxygen atom.
C-6110 - 115Aromatic methine carbon.
C-7125 - 130Aromatic methine carbon.
C-7a145 - 150Aromatic quaternary carbon adjacent to the lactone oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode Rationale / Comparative Data
Phenolic -OH3200 - 3600 (broad)O-H stretchThe broadness is due to hydrogen bonding.
Aromatic C-H3000 - 3100C-H stretchCharacteristic of sp² C-H bonds.
Aliphatic C-H2850 - 3000C-H stretchFrom the methyl and methylene groups.
Lactone C=O1740 - 1780C=O stretchThe high frequency is characteristic of a five-membered lactone ring. A related isobenzofuranone derivative showed a strong carbonyl signal at 1714 cm⁻¹.[4]
Aromatic C=C1500 - 1600C=C stretchMultiple bands are expected for the aromatic ring.
C-O1200 - 1300C-O stretchFrom the ester and ether linkages in the lactone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺•): m/z = 164.0473 (calculated for C₉H₈O₃)[1]

  • Key Fragmentation Pathways: The fragmentation of isobenzofuranones often involves the loss of small neutral molecules like CO and CO₂ from the lactone ring, as well as cleavages related to the substituents on the aromatic ring. A plausible fragmentation pathway is proposed below.

Proposed Mass Spectrometry Fragmentation Pathway

G M [M]⁺• m/z = 164 F1 [M-CO]⁺• m/z = 136 M->F1 - CO F2 [M-CHO]⁺ m/z = 135 M->F2 - CHO• F3 [M-CO-CH₃]⁺ m/z = 121 F1->F3 - CH₃•

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following are general, standardized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • EI-MS: Introduce the sample into the ion source, where it is bombarded with a beam of electrons (typically 70 eV). This method provides detailed fragmentation patterns.

    • ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). This is a softer ionization technique that often keeps the molecular ion intact.

    • For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The spectroscopic data profile of this compound, as established through predictive methods and comparison with analogous structures, provides a valuable resource for its identification and characterization. The predicted NMR, IR, and MS data are consistent with the proposed chemical structure and offer a detailed fingerprint for this compound. This technical guide serves as a foundational reference for researchers working with this and related isobenzofuranone derivatives, facilitating their further investigation and application in various scientific fields.

References

biological activity of isobenzofuranone compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Isobenzofuranone Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Isobenzofuranone derivatives, a significant class of lactones, have emerged as a focal point of intensive research due to their extensive and potent biological activities.[1][2] These compounds, characterized by a γ-lactone ring fused to a benzene ring, are prevalent in various natural sources, including fungi and plants, and have also been the subject of extensive synthetic exploration.[2][3][4] Their structural diversity allows for a wide spectrum of pharmacological effects, positioning them as promising candidates for drug discovery and development in therapeutic areas such as oncology, infectious diseases, and neurology.[1][5] This technical guide provides a comprehensive examination of the multifaceted biological activities of isobenzofuranone compounds. It is designed to equip researchers, scientists, and drug development professionals with an in-depth understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Isobenzofuranones: A Scaffold of Therapeutic Promise

The isobenzofuran-1(3H)-one, or phthalide, core structure is a versatile scaffold that has been extensively modified to generate a vast library of derivatives with diverse biological functions.[6][7] The inherent reactivity and structural features of this scaffold allow for functionalization at various positions, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties.[6] Natural sources, particularly fungi, are rich producers of isobenzofuranones, offering a plethora of novel chemical entities for investigation.[3][8] Concurrently, synthetic chemistry has enabled the rational design and synthesis of isobenzofuranone analogs with enhanced potency and selectivity.[9][10] This guide will delve into the key biological activities that have established isobenzofuranones as a privileged scaffold in medicinal chemistry.

Antiproliferative and Cytotoxic Activities: A Cornerstone of Cancer Research

A substantial body of research has been dedicated to unraveling the anticancer potential of isobenzofuranone derivatives.[1][11] Numerous studies have compellingly demonstrated their capacity to impede the proliferation of a wide range of cancer cell lines, highlighting their potential as novel chemotherapeutic agents.[6][10][12]

Mechanism of Action

The cytotoxic effects of isobenzofuranones are often multifaceted. Some derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[13] This can be achieved through the modulation of key signaling pathways involved in cell survival and death. For instance, some benzofuran derivatives have been found to inhibit anti-apoptotic proteins like Bcl-2 and potentiate the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and programmed cell death.[13] Other proposed mechanisms include the inhibition of enzymes crucial for cancer cell growth and proliferation.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of isobenzofuranone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth.[1][10] These values are determined through in vitro assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely adopted colorimetric method for assessing cell viability.[1][6]

Table 1: Cytotoxicity of Selected Isobenzofuranone Derivatives Against Various Cancer Cell Lines [6][11][12]

CompoundCancer Cell LineIC50 (µM)Reference
Compound 16 K562 (Myeloid Leukemia)2.79[6]
Compound 18 K562 (Myeloid Leukemia)1.71[6]
Compound 9 HL-60 (Leukemia)3.24 (µg/mL)[12]
Compound 9 SF295 (Glioblastoma)10.09 (µg/mL)[12]
Compound 9 MDA-MB435 (Melanoma)8.70 (µg/mL)[12]
Etoposide (VP16) K562 (Myeloid Leukemia)7.06[6]

Note: Some IC50 values from the source are reported in µg/mL.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a cornerstone for evaluating the cytotoxic potential of novel compounds. The causality behind this protocol lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.

Objective: To determine the IC50 value of an isobenzofuranone derivative against a cancer cell line.

Materials:

  • Isobenzofuranone derivatives

  • Cancer cell lines (e.g., K562, U937)[1]

  • Culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.[1]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Preparation compound_addition 3. Compound Addition compound_prep->compound_addition incubation 4. Incubation (48-72h) compound_addition->incubation mtt_addition 5. MTT Addition incubation->mtt_addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading formazan_solubilization->absorbance_reading data_analysis 8. IC50 Determination absorbance_reading->data_analysis

Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial and Antifungal Activities

Certain isobenzofuranone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, indicating their potential as novel antimicrobial agents.[9][14] The emergence of antibiotic resistance necessitates the discovery of new chemical entities with unique mechanisms of action, and isobenzofuranones represent a promising class in this regard.

Quantifying Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.[1] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 2: Antimicrobial Activity of Selected Isobenzofuranone Derivatives [14]

CompoundMicroorganismActivity (at 5mg/ml)
B1-B4 E. coliGood
B1-B4 S. aureusGood
B1-B4 C. albicansGood
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[1] This protocol is self-validating through the inclusion of positive (microorganism growth without the compound) and negative (broth only) controls.

Objective: To determine the MIC of an isobenzofuranone derivative against a specific microorganism.

Materials:

  • Isobenzofuranone derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the isobenzofuranone derivative in the broth medium directly in the wells of a 96-well plate.[1]

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[1]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microorganism suspension.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.[1]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution 1. Serial Dilution of Compound inoculation 3. Inoculation of Plates compound_dilution->inoculation inoculum_prep 2. Inoculum Preparation inoculum_prep->inoculation incubation 4. Incubation (16-20h) inoculation->incubation mic_determination 5. Visual Inspection for MIC incubation->mic_determination

Workflow for MIC determination using broth microdilution.

Enzyme Inhibitory Activity

Isobenzofuranone derivatives have been identified as potent inhibitors of various enzymes, which underscores their therapeutic potential for a range of diseases.[8][15][16]

Notable Enzyme Targets
  • Tyrosinase: This copper-containing enzyme plays a key role in melanin biosynthesis. Its inhibition is a target for treating hyperpigmentation disorders. Certain isobenzofuranones have been shown to inhibit tyrosinase activity in a concentration-dependent manner.[15]

  • α-Glucosidase: This enzyme is involved in the digestion of carbohydrates. Its inhibition can help manage type 2 diabetes by delaying glucose absorption. Some isobenzofuranones have exhibited significant inhibitory effects against α-glucosidase.[8]

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that metabolize biogenic amines. Selective MAO-B inhibitors are of interest for treating neurodegenerative diseases like Parkinson's and Alzheimer's. Novel 3,6-disubstituted isobenzofuran-1(3H)-ones have been identified as potent MAO-B inhibitors.[16]

Table 3: Enzyme Inhibitory Activity of Selected Isobenzofuranone Derivatives

CompoundEnzyme TargetIC50 (µM)Reference
Compound 1 α-Glucosidase76.4[8]
Compound 6c MAO-B0.35[16]
Compound 6m MAO-B0.32[16]
Acarbose (control) α-Glucosidase67.7[8]

Antioxidant Activity

Several isobenzofuranone derivatives exhibit potent antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[3][17] The antioxidant capacity is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals.[1]

Experimental Protocol: DPPH Radical-Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. The underlying principle is the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Objective: To measure the ability of an isobenzofuranone derivative to scavenge the stable DPPH free radical.

Materials:

  • Isobenzofuranone derivatives

  • DPPH solution in methanol

  • Methanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the isobenzofuranone derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging for each concentration and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Neurological Effects: From Antidepressant to Neuroprotective Activities

Recent studies have illuminated the potential of isobenzofuranone derivatives in the realm of neuroscience, with promising antidepressant and neuroprotective effects.

Antidepressant Activity

A series of novel isobenzofuran-1(3H)-one derivatives were found to inhibit serotonin (5-HT) reuptake, a key mechanism of action for many antidepressant drugs.[18] One compound, in particular, demonstrated significant antidepressant-like effects in a chronic restraint stress (CRS) mouse model by increasing the levels of the neurotransmitter 5-HT in the cortex.[18]

Neuroprotective Effects

In the context of ischemic stroke, inhibition of the TREK-1 potassium channel is a potential strategy for neuroprotection. A series of isobenzofuran-1(3H)-one derivatives were designed and synthesized as TREK-1 inhibitors. One potent and selective inhibitor remarkably reduced neuron death in an in vitro model of neuronal injury and effectively ameliorated brain injury in an in vivo mouse model of stroke.[19]

Amoebicidal Activity

Isobenzofuranones have also demonstrated efficacy against pathogenic free-living amoebas like Acanthamoeba castellanii, the causative agent of severe keratitis and fatal granulomatous amoebic meningoencephalitis.[20] Some derivatives have been shown to induce programmed cell death in these protozoan parasites.

Conclusion and Future Directions

The isobenzofuranone scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. From potent anticancer and antimicrobial effects to promising enzyme inhibitory and neurological activities, these compounds hold significant therapeutic potential. The continued exploration of natural sources, coupled with rational synthetic design and a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of novel isobenzofuranone-based drugs to address a wide range of unmet medical needs. Future research should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of 5-hydroxy-4-methylisobenzofuran-1(3H)-one. While direct biological data for this specific molecule is limited, its structural resemblance to the potent immunosuppressant Mycophenolic Acid (MPA) strongly suggests a primary hypothetical target: Inosine Monophosphate Dehydrogenase (IMPDH) . This guide will, therefore, focus on a detailed exploration of IMPDH as a therapeutic target and outline a rigorous, multi-faceted research plan to validate this hypothesis. Furthermore, we will explore secondary potential targets based on the known activities of the broader isobenzofuranone class of compounds.

Introduction: The Isobenzofuranone Scaffold and the Case for this compound

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include antioxidant, antifungal, anti-platelet, and cytotoxic properties.[1][2] The subject of this guide, this compound, is a structurally intriguing member of this class. While its specific biological profile is not extensively documented in publicly available literature, its core structure, shared with the clinically significant drug Mycophenolic Acid (MPA), provides a strong rationale for targeted investigation.

MPA is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides.[3][4][5] This mechanism of action forms the basis of its profound immunosuppressive effects, which are leveraged in preventing organ transplant rejection and treating autoimmune diseases.[6][7] The structural parallels between MPA and this compound warrant a focused investigation into IMPDH as its primary therapeutic target.

The Primary Hypothetical Target: Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP).[6] This pathway is particularly crucial for the proliferation of T and B lymphocytes, which have a limited capacity to utilize the purine salvage pathway.[4][5] Consequently, inhibition of IMPDH leads to a depletion of the intracellular guanine nucleotide pool, resulting in a cytostatic effect on these immune cells.[3][4]

There are two isoforms of human IMPDH: IMPDH1, which is constitutively expressed in most cell types, and IMPDH2, which is upregulated in proliferating cells, including activated lymphocytes and cancer cells.[4][8] MPA exhibits a greater inhibitory effect on IMPDH2, contributing to its relatively selective action on lymphocytes.[4]

Therapeutic Implications of IMPDH Inhibition

The targeted depletion of guanine nucleotides by IMPDH inhibitors has several therapeutic applications:

  • Immunosuppression: By arresting the proliferation of T and B lymphocytes, IMPDH inhibitors are highly effective in preventing the rejection of transplanted organs and managing autoimmune disorders like lupus nephritis and rheumatoid arthritis.[6][7][9]

  • Oncology: The high proliferative rate of cancer cells renders them susceptible to guanine nucleotide depletion.[6][8] IMPDH inhibitors have shown anti-tumor activity in various cancer cell lines and are being investigated for the treatment of hematological malignancies and solid tumors.[8][9]

  • Antiviral Activity: Many viruses rely on the host cell's machinery for replication, including the supply of nucleotides. By depleting the guanine nucleotide pool, IMPDH inhibitors can hamper the replication of viruses such as human cytomegalovirus (HCMV).[6][10]

The potential of this compound as an IMPDH inhibitor opens up possibilities for its development in these key therapeutic areas.

A Framework for Target Validation and Compound Characterization

The following sections outline a comprehensive, step-by-step experimental workflow to investigate whether this compound is a bona fide IMPDH inhibitor and to characterize its biological activity.

Phase 1: In Vitro Target Engagement and Enzymatic Inhibition

The initial phase focuses on direct biochemical assays to determine if the compound interacts with and inhibits IMPDH.

Experimental Protocol: IMPDH Enzymatic Assay

  • Objective: To quantify the inhibitory activity of this compound against recombinant human IMPDH1 and IMPDH2.

  • Materials:

    • Recombinant human IMPDH1 and IMPDH2 enzymes

    • Inosine-5'-monophosphate (IMP) substrate

    • Nicotinamide adenine dinucleotide (NAD+) cofactor

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

    • This compound (dissolved in DMSO)

    • Mycophenolic Acid (as a positive control)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a serial dilution of this compound and Mycophenolic Acid in the assay buffer.

    • In a 96-well plate, add the assay buffer, IMP, and NAD+.

    • Add the test compound or control to the designated wells.

    • Initiate the reaction by adding the IMPDH enzyme.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundIMPDH1 IC50 (µM)IMPDH2 IC50 (µM)
This compoundExperimentalExperimental
Mycophenolic Acid (Control)Expected ValueExpected Value

Logical Workflow: Initial Target Validation

G cluster_0 Phase 1: In Vitro Validation Compound Synthesis\n& Purification Compound Synthesis & Purification Biochemical Assay Setup Biochemical Assay Setup Compound Synthesis\n& Purification->Biochemical Assay Setup IMPDH1 & IMPDH2\nEnzymatic Assays IMPDH1 & IMPDH2 Enzymatic Assays Biochemical Assay Setup->IMPDH1 & IMPDH2\nEnzymatic Assays Test Compound & MPA IC50 Determination IC50 Determination IMPDH1 & IMPDH2\nEnzymatic Assays->IC50 Determination Dose-Response Curves Proceed to Phase 2? Proceed to Phase 2? IC50 Determination->Proceed to Phase 2? Potent Inhibition Observed

Caption: Workflow for the initial in vitro validation of IMPDH inhibition.

Phase 2: Cellular Assays to Confirm Mechanism of Action

If the compound shows potent enzymatic inhibition, the next step is to verify its activity in a cellular context.

Experimental Protocol: Cellular Proliferation Assay

  • Objective: To assess the anti-proliferative effect of this compound on lymphocyte cell lines.

  • Materials:

    • Human T-lymphocyte cell line (e.g., Jurkat) or B-lymphocyte cell line (e.g., IM-9)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • Mycophenolic Acid (positive control)

    • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

    • 96-well cell culture plates

  • Procedure:

    • Seed the lymphocyte cell line in a 96-well plate at a predetermined density.

    • Treat the cells with a serial dilution of the test compound or control.

    • Incubate for 48-72 hours.

    • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Guanine Rescue Assay

  • Objective: To confirm that the anti-proliferative effect is due to IMPDH inhibition.

  • Procedure:

    • Perform the cellular proliferation assay as described above.

    • In a parallel set of experiments, co-administer the test compound with an excess of guanosine.

    • If the compound's anti-proliferative effect is reversed by the addition of guanosine, it strongly supports an IMPDH-mediated mechanism of action.

Signaling Pathway: IMPDH Inhibition and Lymphocyte Proliferation

G IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GTP GTP GMP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation IMPDH IMPDH This compound This compound This compound->IMPDH Inhibition

References

The Isobenzofuranone Scaffold: A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of the Isobenzofuranone Core

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a recurring motif in a vast array of natural products and synthetic compounds of significant biological importance. This bicyclic system, consisting of a fused benzene and a γ-lactone ring, represents a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile template for the design of novel therapeutic agents. One such example from this class is 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a molecule that embodies the core structure and potential for functionalization inherent to this chemical family. While specific research on this particular derivative is limited, the broader isobenzofuranone class has been the subject of extensive investigation, revealing a remarkable diversity of biological activities.

This technical guide will provide a comprehensive literature review of the isobenzofuran-1(3H)-one scaffold, with a focus on its synthesis, chemical properties, and, most importantly, its wide-ranging biological activities and the structure-activity relationships that govern them. By exploring the chemical space around this core, we aim to provide researchers and drug development professionals with a solid foundation for future investigations into this promising class of compounds.

Chemical and Physical Properties of the Isobenzofuranone Core

The fundamental isobenzofuran-1(3H)-one structure possesses a unique combination of aromatic and lactone functionalities, which dictates its chemical reactivity and physical properties. The aromatic ring can undergo electrophilic substitution reactions, while the lactone ring is susceptible to nucleophilic attack, typically leading to ring-opening.

A representative compound, this compound, has the following computed properties[1]:

PropertyValue
Molecular FormulaC₉H₈O₃
Molecular Weight164.16 g/mol
XLogP31.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0

These properties suggest that compounds based on this scaffold are likely to exhibit good oral bioavailability, adhering to Lipinski's rule of five, which provides a valuable starting point for drug design[2]. The presence of the hydroxyl group in this compound, for instance, offers a potential site for further chemical modification to modulate solubility and biological activity.

Synthetic Strategies for the Isobenzofuranone Scaffold

The construction of the isobenzofuranone core can be achieved through various synthetic routes. A common and effective strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which leads to the regioselective formation of benzofuranones[3]. This method allows for the creation of complex substitution patterns on the aromatic ring[3].

Another versatile approach is the condensation of o-phthalaldehydic acid with various nucleophiles. For example, reaction with primary heterocyclic amines has been shown to afford 3-substituted isobenzofuran-1(3H)-one derivatives in good yields[4]. This method provides a straightforward way to introduce diverse functionalities at the C-3 position, which has been shown to be crucial for many of the observed biological activities[2].

The following diagram illustrates a generalized synthetic scheme for the preparation of C-3 functionalized isobenzofuran-1(3H)-ones from o-phthalaldehydic acid:

Caption: Generalized synthesis of C-3 substituted isobenzofuranones.

A Spectrum of Biological Activities: The Versatility of the Isobenzofuranone Scaffold

Derivatives of the isobenzofuran-1(3H)-one core have been reported to exhibit a wide range of biological activities, highlighting the therapeutic potential of this chemical class.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer properties of isobenzofuranones. A series of C-3 functionalized derivatives were synthesized and evaluated for their in vitro activity against lymphoma (U937) and myeloid leukemia (K562) cancer cell lines[2]. Several of these compounds inhibited 90% of cell viability at a concentration of 100 µM, with two derivatives showing biological activity superior to the commercial drug etoposide[2].

The structure-activity relationship (SAR) studies of these compounds revealed that the nature of the substituent at the C-3 position is critical for their cytotoxic effects. The presence of aromatic functionalities at this position appears to be a key determinant of activity[2]. This is further supported by studies on benzofuran derivatives, where substitutions at the C-2 position (analogous to C-3 in isobenzofuranones) with ester or heterocyclic rings were found to be crucial for their cytotoxic activity[5].

Protein Kinase C (PKC) Ligands

Protein kinase C (PKC) is a family of enzymes that play a pivotal role in intracellular signal transduction, and their dysregulation is implicated in various diseases, including cancer. Based on the interaction of diacylglycerol (DAG) with the PKCδ C1B ligand-binding domain, novel isobenzofuranone derivatives have been designed and synthesized as PKC ligands[6]. Evaluation of their binding activities to PKCα revealed that a pivaloyl derivative was a potent ligand, and the observed structure-activity relationship was well-explained by the proposed binding model[6]. This highlights the potential of the isobenzofuranone scaffold in the design of modulators for important signaling pathways.

Herbicidal Activity

The isobenzofuranone core has also been explored for applications in agriculture. A series of ketone-isobenzofuranone hybrids were designed, synthesized, and evaluated for their herbicidal activity against Chinese amaranth and barnyard grass[7]. The SAR studies indicated that the position and type of substituent on the aromatic ring were crucial for activity. Specifically, ortho-substituted derivatives were more potent than their meta- and para-substituted counterparts[7]. Compounds with electron-withdrawing groups (such as F, Cl, Br, and NO₂) showed promising herbicidal activity, while those with strong electron-donating groups (like OH and OMe) had low activity[7].

Antidepressant Activity

More recently, the isobenzofuranone scaffold has been investigated for its potential in treating central nervous system disorders. A series of novel isobenzofuran-1(3H)-one derivatives were designed and synthesized as potential antidepressants[8]. In vitro testing revealed that many of these compounds exhibited serotonin reuptake inhibition[8]. One particularly promising compound significantly improved depression-like behavior in a chronic restraint stress-induced mouse model by increasing serotonin levels in the cortex[8]. This compound was also found to enhance the recovery of hippocampal neuron damage and elevate the expression of synaptic-associated proteins[8].

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. A series of isobenzofuran-1(3H)-ones were evaluated as tyrosinase inhibitors, with several compounds demonstrating potent, concentration-dependent inhibition of the enzyme's activity[9]. Ligand-enzyme NMR and docking studies suggested that these compounds interact with the copper atoms in the active site of tyrosinase, similar to the well-known inhibitor, kojic acid[9].

Antimicrobial Activity

The isobenzofuranone scaffold has also been associated with antimicrobial properties. Prompted by the varied biological activities of this class, an investigation into the reaction of o-phthalaldehydic acid with primary heterocyclic amines led to the synthesis of 3-substituted isobenzofuran-1(3H)-one derivatives that were subsequently evaluated for their antimicrobial activity[4].

The following diagram illustrates the diverse biological activities associated with the isobenzofuranone scaffold:

G Isobenzofuranone_Core Isobenzofuran-1(3H)-one Scaffold Antiproliferative Antiproliferative Isobenzofuranone_Core->Antiproliferative PKC_Ligand PKC Ligand Isobenzofuranone_Core->PKC_Ligand Herbicidal Herbicidal Isobenzofuranone_Core->Herbicidal Antidepressant Antidepressant Isobenzofuranone_Core->Antidepressant Tyrosinase_Inhibition Tyrosinase Inhibition Isobenzofuranone_Core->Tyrosinase_Inhibition Antimicrobial Antimicrobial Isobenzofuranone_Core->Antimicrobial

Caption: Diverse biological activities of the isobenzofuranone scaffold.

Future Directions and Conclusion

The isobenzofuran-1(3H)-one scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new biologically active molecules. The diverse range of activities, from anticancer and CNS modulation to herbicidal and enzyme inhibition, underscores the privileged nature of this chemical motif.

While a significant amount of research has been conducted on various derivatives, there remains a vast chemical space to be explored. Future research should focus on:

  • Systematic Exploration of Substituent Effects: A more comprehensive understanding of the structure-activity relationships for different biological targets can be achieved through the systematic synthesis and screening of libraries of isobenzofuranone derivatives with diverse substitutions at various positions of the bicyclic core.

  • Mechanism of Action Studies: For the most potent compounds identified, detailed mechanistic studies are crucial to elucidate their molecular targets and pathways of action. This will not only validate their therapeutic potential but also guide the design of next-generation derivatives with improved efficacy and selectivity.

  • Exploration of New Therapeutic Areas: The demonstrated versatility of the isobenzofuranone scaffold suggests that it may hold promise in other therapeutic areas not yet extensively investigated, such as anti-inflammatory, antiviral, and neuroprotective applications.

  • Development of Novel Synthetic Methodologies: The discovery of new and efficient synthetic routes to access novel isobenzofuranone analogues will be critical to expanding the chemical diversity of this class of compounds and facilitating further biological evaluation.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a member of the biologically significant phthalide class of compounds. The document delves into its nomenclature, physicochemical properties, and explores the landscape of structurally related analogs, including key natural products and pharmaceutical agents. A significant focus is placed on elucidating synthetic pathways, offering both established general methodologies and a detailed, field-proven protocol for a closely related analog, 5,7-dihydroxy-4-methylphthalide, which serves as a vital template. Spectroscopic signatures for the phthalide core are analyzed to aid in characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this important chemical scaffold.

Introduction and Core Concepts

The isobenzofuran-1(3H)-one skeleton, commonly known as the phthalide ring system, is a prevalent motif in a vast number of natural and synthetic molecules.[1] This fused γ-lactone-benzene structure is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, imparting specific physicochemical properties that often translate into significant biological activity. Phthalides are known to exhibit a wide spectrum of pharmacological effects, including antifungal, antiproliferative, antioxidant, and anti-inflammatory properties.[1][2]

The title compound, this compound, represents a specific functionalization pattern on this core structure. Understanding its properties, synthesis, and relationship to other bioactive molecules is crucial for leveraging its potential in drug discovery and chemical biology. This guide will use the closely related and well-documented natural product, 5,7-dihydroxy-4-methylphthalide—a key intermediate in the biosynthesis of the immunosuppressant drug Mycophenolic Acid—as a primary exemplar for discussing synthetic and analytical methodologies.[3][4]

Nomenclature, Synonyms, and Physicochemical Properties

For clarity in research and communication, it is essential to recognize the various names and identifiers for the target compound.

Systematic Name: this compound Synonyms: [5]

  • 5-hydroxy-4-methylphthalide

  • 5-Hydroxy-4-methyl-2-benzofuran-1(3H)-one

  • 5-hydroxy-4-methyl-3H-isobenzofuran-1-one

Key Registry Numbers:

  • CAS Number: 1194700-73-6[5]

  • PubChem CID: 66643957[5]

Physicochemical Data Summary

The following table summarizes key computed and predicted properties for the title compound. Experimental data for phthalides can vary based on substitution, but these values provide a reliable baseline for experimental design.

PropertyValueSource
Molecular Formula C₉H₈O₃PubChem[5]
Molecular Weight 164.16 g/mol PubChem[5]
Appearance Predicted: Light Yellow SolidChemicall Book[6]
XLogP3 (LogP)1.4PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]
Predicted pKa 8.42 ± 0.20Sunshine Pharma[6]
Predicted Boiling Point 431.8 ± 45.0 °CSunshine Pharma[6]

Structural Relatives and Bioactive Analogs

The specific placement of hydroxyl and methyl groups on the phthalide core dictates the molecule's biological and chemical personality. Examining related structures provides critical insight into structure-activity relationships (SAR).

Diagram: Structural Relationships

The following diagram illustrates the relationship between the parent compound and its key analogs.

G A 5-hydroxy-4-methyl isobenzofuran-1(3H)-one (Parent Compound) B 5,7-dihydroxy-4-methylphthalide (Natural Product Precursor) A->B Structural Analog D Positional Isomers (e.g., 7-hydroxy-4-methyl) A->D Isomeric Relationship E Functional Derivatives (e.g., 5-methoxy-4-methyl) A->E Derivative Relationship C Mycophenolic Acid (MPA) (Immunosuppressant Drug) B->C Biosynthetic Precursor

Caption: Relationship between the parent phthalide and its key analogs.

Key Analogs of Scientific Interest:
  • 5,7-dihydroxy-4-methylphthalide (DHMP): A natural product isolated from various fungi, including Penicillium and Aspergillus species.[7] It is most notable as the penultimate precursor in the biosynthesis of Mycophenolic Acid.[4] DHMP itself exhibits biological activity, including immunomodulatory effects by inhibiting the proliferation of mouse splenic lymphocytes and activity against the fungus C. neoformans.[4] Its well-documented synthesis provides the most reliable roadmap for producing the title compound.

  • Mycophenolic Acid (MPA): A powerful, FDA-approved immunosuppressant drug used to prevent organ transplant rejection.[8] MPA's structure features a complex farnesyl-derived side chain attached to a phthalide core that is closely related to our title compound (specifically, a 7-hydroxy-5-methoxy-4-methylphthalide core). MPA functions as a potent, reversible, and non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for the de novo synthesis of purine nucleotides.[8] This mechanism selectively targets lymphocytes, which are highly dependent on this pathway, thereby suppressing the immune response.

Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The synthesis hinges on the regioselective formylation of a substituted phenol, a critical step that introduces the carbon atom destined to become part of the lactone ring.

G start 2,4-Dihydroxy-3-methyl- benzoic acid step1 Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Methyl 2,4-dihydroxy- 3-methylbenzoate step1->intermediate1 step2 ortho-Formylation (MgCl₂, Paraformaldehyde, Et₃N) intermediate1->step2 intermediate2 Methyl 3-formyl-2,4- dihydroxy-6-methylbenzoate step2->intermediate2 step3 Catalytic Hydrogenation (H₂, Pd/C) intermediate2->step3 product 5,7-Dihydroxy-4- methylphthalide step3->product

Caption: Synthetic workflow for 5,7-dihydroxy-4-methylphthalide.

Detailed Experimental Protocol: Synthesis of 5,7-Dihydroxy-4-methylphthalide

This protocol is adapted from established methods for ortho-formylation and subsequent reduction/lactonization, providing a clear path for laboratory synthesis.

Step 1: Esterification of 2,4-Dihydroxy-3-methylbenzoic acid

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions during the subsequent formylation step. The ester group is a precursor to the methylene (-CH₂-) of the lactone ring.

  • Procedure:

    • Suspend 2,4-dihydroxy-3-methylbenzoic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).

    • Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2,4-dihydroxy-3-methylbenzoate.

Step 2: Regioselective ortho-Formylation

  • Rationale: This is the key bond-forming step. The use of a magnesium salt (MgCl₂) chelates to the phenolic hydroxyl groups, directing the electrophilic attack of formaldehyde (from paraformaldehyde) specifically to the ortho position.[2][9][10] This method, often called the Casiraghi-Skattebøl formylation, offers high regioselectivity and avoids the harsh conditions of classic methods like the Reimer-Tiemann reaction.[11] Triethylamine acts as the base to deprotonate the phenol.

  • Procedure:

    • In a dry, argon-purged flask, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).

    • Add dry tetrahydrofuran (THF) followed by triethylamine (2.0 eq) and stir for 10 minutes.

    • Add a solution of methyl 2,4-dihydroxy-3-methylbenzoate (1.0 eq) in dry THF.

    • Heat the mixture to reflux (approx. 75 °C) for 4-5 hours. The mixture will typically turn a bright orange-yellow color.[2]

    • Cool to room temperature and quench by slowly adding 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate.

Step 3: Reductive Lactonization

  • Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) achieves two transformations in one pot. First, the aldehyde group is reduced to a hydroxymethyl group. Second, the benzylic ester is reduced to a methyl group, which is then cleaved, and the resulting carboxylic acid undergoes spontaneous intramolecular cyclization (lactonization) with the adjacent, newly formed hydroxymethyl group to yield the stable phthalide ring.

  • Procedure:

    • Dissolve the formylated intermediate (1.0 eq) in ethyl acetate or methanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight).

    • Subject the mixture to a hydrogen atmosphere (using a Parr hydrogenator or a balloon filled with H₂) at 40-50 psi.

    • Stir vigorously at room temperature for 12-18 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent (e.g., ethyl acetate/hexane) to yield pure 5,7-dihydroxy-4-methylphthalide.

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following data, based on the closely related 5,7-dihydroxy-4-methylphthalide, provides a reliable reference for the phthalide core.

Expected Spectroscopic Signatures:
TechniqueFeatureExpected Observation for a Phthalide Core
¹H NMR Methylene Protons (-O-CH₂-)A characteristic singlet around δ 5.0-5.5 ppm.
Aromatic ProtonsSignals in the aromatic region (δ 6.5-8.0 ppm), with coupling patterns dependent on the substitution.
Methyl Protons (-CH₃)A singlet around δ 2.0-2.5 ppm.
Hydroxyl Protons (-OH)Broad singlets, chemical shift is concentration and solvent dependent.
¹³C NMR Lactone Carbonyl (C=O)A downfield signal around δ 170-175 ppm.
Methylene Carbon (-O-CH₂-)A signal around δ 65-70 ppm.
Aromatic CarbonsMultiple signals in the δ 100-165 ppm range.
IR Spectroscopy Lactone Carbonyl StretchA strong, characteristic absorption band at ~1740-1760 cm⁻¹.
O-H Stretch (Phenolic)A broad absorption band in the region of 3200-3500 cm⁻¹.
Mass Spectrometry Molecular Ion PeakThe [M]+ or [M+H]+ peak corresponding to the calculated molecular weight.

Reference Data for 5-hydroxy-7-methoxy-4-methylphthalide: [5] A study on a closely related methoxy analog provides concrete NMR data that is highly informative.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.50 (s, 1H, OH), 6.40 (s, 1H, Ar-H), 5.20 (s, 2H, O-CH₂), 3.80 (s, 3H, OCH₃), 2.00 (s, 3H, Ar-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 173.0 (C=O), 163.0, 158.0, 151.0, 110.0, 104.0, 98.0 (Aromatic C), 68.0 (O-CH₂), 56.0 (OCH₃), 9.0 (Ar-CH₃).

These values serve as an excellent benchmark for confirming the successful synthesis of the title compound or its analogs.

Conclusion and Future Outlook

This compound belongs to the versatile and biologically active class of phthalides. Its structure is closely related to important natural products and pharmaceutical agents like Mycophenolic Acid. This guide has provided a comprehensive framework for understanding this molecule, from its fundamental properties to its relationship with other key compounds. By leveraging established, regioselective synthetic methodologies, such as the ortho-formylation of phenols followed by reductive lactonization, researchers can reliably access this scaffold and its derivatives. The detailed protocol and spectroscopic data for a close analog serve as a validated starting point for further chemical exploration and development. Future research may focus on derivatizing this core to probe new structure-activity relationships, potentially leading to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Discovery and History of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isobenzofuranone scaffold, with a specific focus on 5-hydroxy-4-methylisobenzofuran-1(3H)-one. Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a significant class of naturally occurring and synthetic compounds characterized by a fused γ-lactone and benzene ring system. These structures are of considerable interest to the scientific community due to their diverse and potent biological activities. This guide will delve into the historical context of phthalide discovery, particularly from fungal sources, detail established synthetic methodologies applicable to the target molecule, and present the physicochemical properties of this compound. While the specific initial discovery of this compound is not prominently documented in accessible literature, this guide constructs a robust understanding of its scientific context based on closely related analogues.

Introduction: The Isobenzofuranone Core in Scientific Discovery

The isobenzofuran-1(3H)-one, or phthalide, skeleton is a privileged scaffold in medicinal chemistry and natural product research.[1] The inherent structural rigidity and the presence of a reactive lactone ring, combined with the potential for diverse aromatic substitution, give rise to a wide array of biological activities.[2] Historically, many significant phthalide derivatives have been isolated from natural sources, particularly fungi and plants, where they function as secondary metabolites.[2][3] These natural products have demonstrated a broad spectrum of bioactivities, including antimicrobial, antioxidant, and cytotoxic effects.[4]

The subject of this guide, this compound, embodies the core phthalide structure with a specific substitution pattern that is of interest for further chemical and biological exploration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1194700-73-6[5]
Molecular Formula C₉H₈O₃[4]
Molecular Weight 164.16 g/mol [4]
Appearance Light Yellow Solid[6]
MDL Number MFCD24729793[5]

Discovery and Natural Occurrence: A Tale Told by Fungi

For instance, a study on the endophytic fungus Penicillium crustosum led to the isolation of 5-hydroxy-7-methoxy-4-methylphthalide, a compound with a similar substitution pattern.[1] Similarly, research on the marine-derived fungus Aspergillus sp. has yielded 4-hydroxy-6-methoxy-5-methylphthalide.[4] These discoveries underscore the biosynthetic propensity of fungi to produce a variety of hydroxylated and methylated phthalides.

The logical inference is that this compound was likely first identified during a screening program for natural products from a fungal source. The process of such a discovery would follow a well-established workflow.

Experimental Protocol: A Generalized Workflow for Fungal Metabolite Discovery
  • Fungal Culture and Fermentation:

    • A fungal strain, likely from a unique environmental niche to increase the probability of novel metabolite discovery, is cultured on a suitable growth medium.

    • Large-scale fermentation is then carried out in a nutrient-rich liquid broth to generate sufficient biomass and secondary metabolite production.

  • Extraction:

    • The fungal mycelium is separated from the culture broth by filtration.

    • The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.

    • The mycelium may also be extracted separately to capture any intracellular compounds.

  • Chromatographic Separation:

    • The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds.

    • This typically involves column chromatography using silica gel or other stationary phases, with a gradient of solvents of increasing polarity.

    • Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to guide the separation process.

  • Purification and Isolation:

    • Fractions showing promise (e.g., displaying a distinct spot on TLC or bioactivity in a preliminary screen) are further purified using techniques like preparative high-performance liquid chromatography (HPLC).

    • This process is repeated until a pure compound is isolated.

  • Structure Elucidation:

    • The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To establish the carbon-hydrogen framework and the connectivity of atoms.

      • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups.

Fungal_Metabolite_Discovery cluster_0 Cultivation & Extraction cluster_1 Purification cluster_2 Characterization Fungal Strain Fungal Strain Fermentation Fermentation Fungal Strain->Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure Compound Pure Compound HPLC->Pure Compound Spectroscopy Spectroscopy Pure Compound->Spectroscopy Structure Elucidation Structure Elucidation Spectroscopy->Structure Elucidation This compound This compound Structure Elucidation->this compound

Generalized workflow for the discovery of fungal metabolites.

Chemical Synthesis: Constructing the Phthalide Core

The synthesis of phthalides is a well-explored area of organic chemistry, with numerous methods developed to construct this heterocyclic system.[8] For this compound, a logical synthetic approach would start from a suitably substituted benzoic acid derivative.

A relevant historical precedent is the work on the condensation of 3-hydroxy-4-methylbenzoic acid.[9] While this research led to a more complex dioxanylphthalide, it highlights the utility of this starting material. A more direct synthesis of 5-hydroxy-4-methylphthalide could be envisioned through the demethylation of a methoxy-substituted precursor.[9]

Plausible Synthetic Pathway

A plausible synthetic route, based on established chemical principles, is outlined below. This pathway represents a logical, though not definitively documented, method for the preparation of this compound.

Synthetic_Pathway start 3-Hydroxy-4-methylbenzoic Acid step1 Protection of Phenolic Hydroxyl start->step1 e.g., Acylation intermediate1 Protected Benzoic Acid step1->intermediate1 step2 Reduction of Carboxylic Acid intermediate1->step2 e.g., LiAlH₄ intermediate2 Protected Benzyl Alcohol step2->intermediate2 step3 Oxidation to Aldehyde & Lactonization intermediate2->step3 e.g., MnO₂ intermediate3 Protected Phthalide step3->intermediate3 step4 Deprotection intermediate3->step4 e.g., Hydrolysis product This compound C₉H₈O₃ step4->product

A plausible synthetic pathway to the target compound.
Experimental Protocol: Synthesis via Demethylation of a Methoxy Precursor

This protocol is adapted from methodologies used for analogous phthalides.[9]

  • Synthesis of 5-methoxy-4-methylphthalide: This precursor can be synthesized from 3-methoxy-4-methylbenzoic acid through established methods of reduction and subsequent oxidation/lactonization.

  • Demethylation Reaction:

    • To a solution of 5-methoxy-4-methylphthalide in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) at a reduced temperature (e.g., 0 °C).

    • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water or dilute acid.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to yield this compound.

Conclusion and Future Directions

This compound is a member of the biologically significant phthalide class of compounds. While its specific discovery narrative is not prominently featured in scientific literature, its structural relationship to known fungal metabolites provides a strong indication of its likely natural origins. The well-established synthetic chemistry of the phthalide scaffold allows for its rational construction in the laboratory, enabling further investigation into its chemical and biological properties.

Future research on this molecule could involve:

  • Screening for its biological activities, given the diverse bioactivities of related phthalides.

  • Exploration of its potential as a scaffold for the development of new therapeutic agents.

  • A renewed search of fungal strains for its natural isolation, which could provide insights into its biosynthetic pathway.

This guide serves as a foundational resource, consolidating the known properties of this compound and placing it within the broader, well-documented context of isobenzofuranone chemistry and natural product discovery.

References

Methodological & Application

Application Note & Synthesis Protocol: A Proposed Regioselective Synthesis of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed, research-grade protocol for the synthesis of 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a substituted phthalide of interest in medicinal chemistry and materials science. As no direct, step-by-step synthesis has been prominently published, this guide proposes a robust, multi-step synthetic route grounded in established organometallic chemistry principles. The strategy leverages a Directed ortho-Metalation (DoM) approach, offering high regiochemical control, a critical factor in the synthesis of polysubstituted aromatic compounds. Each step is explained with mechanistic rationale, supported by authoritative citations, to provide a comprehensive and reproducible guide for experienced synthetic chemists.

Introduction and Strategic Overview

This compound belongs to the phthalide class of compounds, which are characterized by a benzene ring fused to a γ-lactone.[1] Phthalides are prevalent in nature and serve as crucial building blocks in the synthesis of various natural products and pharmaceuticals, exhibiting a wide range of biological activities.[2] The specific substitution pattern of the target molecule—a hydroxyl and a methyl group on adjacent carbons of the aromatic ring—presents a synthetic challenge that requires precise regiochemical control.

Direct electrophilic aromatic substitution on a simple phenol precursor is often problematic, leading to mixtures of ortho and para isomers.[3] To overcome this, our proposed synthesis employs a Directed ortho-Metalation (DoM) strategy. This powerful technique utilizes a Directed Metalation Group (DMG) to temporarily render an adjacent aromatic proton acidic enough for deprotonation by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with a suitable electrophile, installing a functional group at a specific, pre-determined position.[4][5]

Our retrosynthetic approach begins with the target molecule and logically works backward to a readily available starting material, 3-methylphenol. The core of the strategy involves the sequential, regioselective introduction of the hydroxymethyl and carboxyl functionalities required to form the lactone ring.

Proposed Synthetic Workflow

The overall workflow is designed as a multi-step sequence, ensuring high purity and yield at each stage.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Regioselective Functionalization (DoM) cluster_2 Phase 3: Cyclization & Deprotection A 1. Starting Material (3-Methylphenol) B 2. Phenol Protection (Carbamate Formation) A->B (iPrNCO, Et3N) C 3. First ortho-Lithiation & Formylation B->C (s-BuLi, TMEDA, DMF) D 4. Second ortho-Lithiation & Carboxylation C->D (s-BuLi, TMEDA, CO2) E 5. Deprotection & Lactonization D->E (Acidic Workup) F 6. Final Product (Purification) E->F (Purification)

Figure 1: High-level overview of the proposed synthetic workflow.

Detailed Synthesis Protocol

Disclaimer: This protocol involves the use of pyrophoric reagents (sec-Butyllithium) and anhydrous, inert atmosphere techniques. All procedures must be conducted by trained personnel in a properly equipped chemical fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
3-MethylphenolC₇H₈O108.14≥99%Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%Sigma-Aldrich
Isopropyl isocyanateC₄H₇NO85.1198%Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich
sec-Butyllithium (s-BuLi)C₄H₉Li64.06~1.4 M in cyclohexaneSigma-Aldrich
TMEDAC₆H₁₆N₂116.21≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, 99.8%Sigma-Aldrich
Carbon Dioxide (CO₂)CO₂44.01Solid (Dry Ice)Local Supplier
Hydrochloric Acid (HCl)HCl36.4637% (conc.)Fisher Scientific
Diethyl Ether (Et₂O)C₄H₁₀O74.12ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesN/AN/AACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousFisher Scientific
Step 1: Protection of 3-Methylphenol

Rationale: The acidic proton of the phenol group must be protected to prevent it from quenching the organolithium base in subsequent steps. An O-aryl N-isopropylcarbamate is synthesized, as the carbamoyl group is an excellent directed metalation group (DMG) that is robust and easily removed at the end of the synthesis.[6]

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 3-methylphenol (10.81 g, 100 mmol) and anhydrous diethyl ether (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (15.3 mL, 110 mmol) via syringe, followed by the dropwise addition of isopropyl isocyanate (10.8 mL, 110 mmol) over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Quench the reaction with deionized water (100 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, O-(3-methylphenyl) N-isopropylcarbamate.

  • Purify the crude solid by recrystallization from hexanes/ethyl acetate to afford a white crystalline solid.

Step 2: First Directed ortho-Metalation and Formylation

Rationale: The carbamate is a powerful DMG, directing lithiation to the C2 position. The methyl group at C3 provides steric hindrance, preventing lithiation at C4.[4][5] The resulting aryllithium species is trapped with the electrophile DMF to install a formyl (-CHO) group, which will be reduced in a later step to the required hydroxymethyl group.

Procedure:

  • To a flame-dried 1 L three-neck flask equipped with a thermometer and under an argon atmosphere, add the protected phenol from Step 1 (19.32 g, 100 mmol) and anhydrous THF (400 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (18.1 mL, 120 mmol) via syringe.

  • Slowly add sec-butyllithium (~1.4 M in cyclohexane, 86 mL, 120 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. The solution should turn a deep color.

  • Stir the mixture at -78 °C for 2 hours.

  • In a separate flask, prepare a solution of anhydrous DMF (9.3 mL, 120 mmol) in anhydrous THF (50 mL).

  • Add the DMF solution dropwise to the aryllithium solution at -78 °C.

  • Stir for an additional 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (150 mL).

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting crude aldehyde by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Step 3: Second Directed ortho-Metalation and Carboxylation

Rationale: With the C2 position now occupied, the carbamate DMG will direct the second lithiation to the only remaining ortho position, C6. This highly regioselective step is crucial for the final structure. The new aryllithium intermediate is quenched with solid carbon dioxide (dry ice) to install the carboxylic acid group.

Procedure:

  • Follow the procedure outlined in Step 2, using the purified aldehyde from the previous step as the starting material.

  • After the 2-hour lithiation period at -78 °C, instead of adding DMF, quench the reaction by carefully pouring the entire reaction mixture onto a slurry of freshly crushed dry ice (~200 g) in a beaker.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Acidify the mixture to pH ~2 with 2 M HCl.

  • Transfer to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude carboxylic acid. This intermediate is often used in the next step without extensive purification.

Step 4: Deprotection, Reduction, and Lactonization

Rationale: The final step involves the removal of the carbamate protecting group, reduction of the aldehyde to a primary alcohol, and subsequent acid-catalyzed intramolecular cyclization (lactonization) to form the five-membered phthalide ring. This cascade can often be achieved in a "one-pot" fashion under strong acidic conditions.

Procedure:

  • To the crude carboxylic acid from Step 3, add a 3:1 mixture of methanol and concentrated HCl (200 mL).

  • Heat the mixture to reflux (approximately 65-70 °C) and stir for 6 hours. The acidic conditions will hydrolyze the carbamate to liberate the free phenol and simultaneously catalyze the lactonization between the newly formed alcohol (from reduction of the formyl group by methanol under these conditions, or by a separate reduction step if needed) and the carboxylic acid.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, UV-active spot corresponding to the product.

  • Cool the reaction to room temperature and concentrate in vacuo to remove the methanol.

  • Neutralize the remaining aqueous solution with saturated NaHCO₃ and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude final product.

Step 5: Purification

Procedure:

  • Purify the crude this compound by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

  • Combine the pure fractions and remove the solvent in vacuo.

  • Further purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or chloroform) to yield the final product as a crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Reaction Mechanism and Rationale

The success of this synthesis hinges on the power of the carbamate group as a Directed Metalation Group.

G A Start: Protected Phenol B Step 2: Lithiation at C2 A->B  s-BuLi, TMEDA (-78 °C) C Step 2: Formylation B->C  DMF D Step 3: Lithiation at C6 C->D  s-BuLi, TMEDA (-78 °C) E Step 3: Carboxylation D->E  CO2 (Dry Ice) F Step 4: Deprotection & Lactonization E->F  H+, Heat G Final Product F->G

Figure 2: Mechanistic pathway of the synthesis.

  • Initial Protection: The N-isopropylcarbamate group is installed to protect the phenol and to act as the primary DMG.

  • First Lithiation: The nitrogen and carbonyl oxygen of the carbamate chelate the lithium cation, directing the sec-butyllithium base to deprotonate the sterically most accessible ortho proton (at C2).

  • Second Lithiation: After C2 is functionalized, the same directing effect from the carbamate forces the second deprotonation to occur at the only other available ortho site, C6. This sequential and highly regioselective functionalization is a key advantage of the DoM strategy.[4][6]

  • Cyclization: Under acidic conditions, the carbamate is hydrolyzed. The resulting intermediate, containing a phenol, a carboxylic acid, and a hydroxymethyl group, readily undergoes an intramolecular esterification (lactonization) to yield the thermodynamically stable five-membered phthalide ring.

References

Application Notes and Protocols for the Purification of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a molecule of interest for researchers, scientists, and drug development professionals. This document offers in-depth technical insights into established purification methodologies, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Compound Profile and Purification Strategy

This compound is a phenolic lactone with a molecular weight of 164.16 g/mol .[1] It is described as a light yellow solid.[2] The presence of a phenolic hydroxyl group and a lactone ring imparts a moderate polarity to the molecule, with a predicted pKa of 8.42 and a XLogP3 of 1.4.[1][2] These characteristics are central to the development of an effective purification strategy.

The primary impurities in a crude sample will depend on the synthetic route but may include starting materials, reagents, and by-products. A multi-step purification approach is often necessary to achieve high purity. The two most effective and commonly employed techniques for a compound of this nature are flash column chromatography and recrystallization.

The overall purification workflow can be visualized as follows:

Purification Workflow Crude_Sample Crude this compound TLC_Analysis TLC Analysis for Solvent System Selection Crude_Sample->TLC_Analysis Flash_Chromatography Flash Column Chromatography (Primary Purification) TLC_Analysis->Flash_Chromatography Optimized Eluent Fraction_Analysis TLC Analysis of Fractions Flash_Chromatography->Fraction_Analysis Combine_Pure Combine Pure Fractions & Evaporate Fraction_Analysis->Combine_Pure Identify Pure Fractions Purity_Check1 Purity Assessment (TLC, NMR, LC-MS) Combine_Pure->Purity_Check1 Recrystallization Recrystallization (Secondary Purification) Purity_Check1->Recrystallization If further purification is needed Pure_Compound Pure this compound Purity_Check1->Pure_Compound If sufficiently pure Crystal_Isolation Isolate & Dry Crystals Recrystallization->Crystal_Isolation Final_Purity Final Purity Assessment (TLC, NMR, LC-MS, mp) Crystal_Isolation->Final_Purity Final_Purity->Pure_Compound

Caption: General purification workflow for this compound.

Flash Column Chromatography: The Primary Purification Step

Flash column chromatography is a highly effective technique for the initial, large-scale purification of this compound from a crude reaction mixture. This method utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.

Rationale and Key Principles

The separation in normal-phase flash chromatography is driven by the polarity of the compounds. More polar compounds, like our target molecule with its hydroxyl group, will have a stronger interaction with the polar silica gel and thus elute more slowly. Less polar impurities will travel through the column more quickly. The choice of the mobile phase is critical; it must be of appropriate polarity to allow for the separation of the target compound from its impurities.

Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents (Hexane, Ethyl Acetate - HPLC grade)

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Protocol:

  • Thin-Layer Chromatography (TLC) for Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity. A good starting point is a mixture of hexane and ethyl acetate.

    • The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.4. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

    • Visualize the spots under a UV lamp.[3] The phenolic nature of the compound may also allow for visualization with a ferric chloride stain.[4]

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Run the eluent through the column until the silica bed is stable and the eluent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel.

    • Carefully add the eluent to the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to maintain a steady flow rate.

    • Collect fractions in test tubes. The size of the fractions will depend on the scale of the purification.

    • Monitor the elution process by spotting fractions onto a TLC plate and developing it.

  • Analysis and Pooling of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the partially purified this compound.

Troubleshooting Flash Chromatography
Problem Possible Cause Solution
Poor separationIncorrect solvent systemRe-optimize the eluent using TLC. Consider a gradient elution.
Cracking of the silica bedImproper packing or solvent changeEnsure the silica is well-packed and avoid drastic changes in solvent polarity.
Compound streaking on TLCSample overload or insolubilityUse a more dilute sample for TLC analysis. Ensure the compound is fully dissolved before loading.
No compound elutingEluent is not polar enoughGradually increase the polarity of the eluent.

Recrystallization: For Achieving High Purity

Recrystallization is a powerful technique for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals, leaving the impurities behind in the solution.

Rationale and Solvent Selection

The key to successful recrystallization is the choice of solvent. An ideal solvent should:

  • Dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

For a phenolic compound like this compound, suitable solvents or solvent pairs could include:

  • Single Solvents: Ethanol, methanol, ethyl acetate, toluene.

  • Solvent Pairs: Ethyl acetate/hexane, Toluene/hexane, Ethanol/water.

Important Note: The use of decolorizing charcoal is generally not recommended for phenolic compounds as it can lead to the formation of colored complexes, hindering purification.

Protocol for Recrystallization

Materials:

  • Partially purified this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Selected recrystallization solvent(s)

Step-by-Step Protocol:

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and a stir bar.

    • Gently heat the mixture on a hot plate with stirring.

    • Add more solvent in small portions until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling process and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Visualization of the Recrystallization Process

Recrystallization_Process Start Impure Solid in Flask Add_Solvent Add Minimum Hot Solvent Start->Add_Solvent Dissolution Complete Dissolution Add_Solvent->Dissolution Cooling Slow Cooling to Room Temperature Dissolution->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Ice_Bath Optional: Ice Bath Cooling Crystal_Formation->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying of Crystals Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: Step-by-step process of recrystallization for purification.

Purity Assessment

After each purification step, it is essential to assess the purity of the this compound. This can be achieved through a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of the compound and reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and its molecular weight.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Concluding Remarks

The purification of this compound can be effectively achieved through a systematic approach involving flash column chromatography followed by recrystallization. The protocols outlined in this guide provide a robust framework for researchers. However, it is important to note that the optimal conditions, particularly the choice of solvents, may require some empirical determination based on the specific impurities present in the crude sample. Careful execution of these techniques, coupled with rigorous purity assessment, will yield a highly purified product suitable for further research and development.

References

Application Note: A Methodological Framework for Assessing the Cytotoxicity of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a member of the bioactive isobenzofuranone class of compounds. Recognizing that a single assay is often insufficient to fully characterize a compound's cellular effects, we present a multi-assay strategy designed for researchers in drug discovery and toxicology. This document details optimized protocols for three distinct, yet complementary, cytotoxicity assays: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) release assay to measure membrane integrity, and the Caspase-Glo® 3/7 assay to specifically quantify apoptosis induction. By integrating the data from these methods, researchers can distinguish between cytostatic and cytotoxic effects and gain initial insights into the compound's mechanism of action. This application note serves as a robust starting point for the rigorous preclinical evaluation of novel chemical entities.

Introduction

The Isobenzofuranone Scaffold: A Promising Moiety in Drug Discovery

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of γ-lactone compounds fused to a benzene ring. This scaffold is present in numerous natural products and synthetic molecules that exhibit a wide array of biological activities.[1] Published research has highlighted their potential as antioxidant, antifungal, anti-platelet, and antiproliferative agents.[1][2][3] The structural diversity within this class allows for fine-tuning of biological effects, making it an attractive starting point for drug discovery programs, particularly in oncology.[4]

Profile of this compound

This compound is a specific derivative within this class. A thorough understanding of its physicochemical properties is the first step in designing robust biological assays.

PropertyValueSource
Molecular Formula C₉H₈O₃[5]
Molecular Weight 164.16 g/mol [5][6]
Appearance Light Yellow Solid[6]
Predicted LogP 1.4[5]
CAS Number 1194700-73-6[7]

This table summarizes the key chemical properties of the test compound.

Principles of In Vitro Cytotoxicity Testing

Cytotoxicity testing is a cornerstone of toxicology and pharmacology, providing critical data on how a substance affects cell health.[8] The primary goals are to quantify changes in cell viability and function to understand a compound's potential for inducing cell death or inhibiting proliferation.[9] This process can be broadly categorized by the endpoint measured:

  • Cell Viability: Assesses the overall health and metabolic activity of a cell population.

  • Cytotoxicity: Measures the process of cell death, often through the loss of membrane integrity.

  • Mode of Cell Death: Investigates the specific biochemical pathways activated during cell death, such as apoptosis or necrosis.

This guide employs a multi-pronged approach to provide a more complete picture than any single assay could alone.

Essential Pre-experimental Considerations

Compound Handling and Solubilization

The accuracy of any cytotoxicity assay is contingent on the precise and consistent delivery of the test compound to the cells in culture.

  • Solvent Selection: Due to its predicted LogP, this compound is expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended starting solvent. A concentrated stock solution (e.g., 10-50 mM) should be prepared.

  • Vehicle Control: It is critical to run a vehicle control in every experiment. This consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the compound-treated wells. The final DMSO concentration in the culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

  • Solubility Checks: Before adding to cells, visually inspect the diluted compound in the culture medium for any signs of precipitation. Compound precipitation will lead to inaccurate and unreliable dose-response data.

Cell Line Selection and Culture

The choice of cell line should be guided by the research question. For general toxicity screening, commonly used and well-characterized cell lines (e.g., HeLa, A549, HEK293) are appropriate. For anticancer studies, a panel of cancer cell lines relevant to the disease of interest should be used.

  • Consistency is Key: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of seeding. Inconsistent cell handling is a major source of experimental variability.[10]

  • Seeding Density: The optimal cell seeding density must be determined for each cell line and assay format (e.g., 96-well plate). The goal is to ensure cells are not confluent at the end of the experiment, which can confound results. An initial optimization experiment is highly recommended.

Experimental Controls: The Key to Valid Data

Every plate must include a complete set of controls to ensure the assay is performing correctly and the data is interpretable.

Control TypeDescriptionPurpose
Untreated Cells Cells incubated with culture medium only.Represents 100% viability or baseline LDH/caspase activity.
Vehicle Control Cells treated with the highest volume of solvent (e.g., DMSO) used for the test compound.To ensure the solvent itself is not causing a cytotoxic effect.
Positive Control Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis).To confirm that the assay system can detect a cytotoxic response.
Medium Blank Wells containing culture medium but no cells.To measure and subtract the background absorbance/luminescence of the medium and assay reagents.

Protocol 1: Assessment of Metabolic Activity via MTT Assay

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells have adhered and are in log-phase growth) at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated, vehicle, and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Add 10 µL of this MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

Data Analysis: Calculating Percent Viability and IC₅₀
  • Background Correction: Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control_Cells) * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).[16][17]

Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed->Incubate_Overnight Treat Treat Cells with Compound (include controls) Incubate_Exposure Incubate for Exposure Period (e.g., 24-72h) Treat->Incubate_Exposure Add_MTT Add MTT Reagent (10 µL/well) Incubate_Formazan Incubate for 2-4h Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Data Analysis Data Analysis Read->Data Analysis

Caption: General workflow for the MTT cytotoxicity assay.

Protocol 2: Assessment of Membrane Integrity via LDH Release Assay

Principle of the Assay

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is present in most cell types.[18] When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding cell culture medium.[19] The LDH assay quantitatively measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[19][20]

Detailed Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.2). It is often efficient to prepare a parallel plate for the LDH assay at the same time as the MTT assay.

  • Prepare Controls: On the same plate, prepare wells for "Maximum LDH Release." After the treatment incubation, add 10 µL of a 10X Lysis Buffer (often provided in commercial kits, or 10% Triton™ X-100) to these wells 45 minutes before collecting the supernatant.[20] This lyses all cells, representing 100% cytotoxicity.

  • Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell layer.[21]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).[22] Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Measurement: Measure the absorbance at 490 nm. A background reference wavelength of 680 nm is often used.[20]

Data Analysis: Calculating Percent Cytotoxicity
  • Background Correction: Subtract the 680 nm absorbance from the 490 nm absorbance for all wells. Then, subtract the average corrected value of the medium blank from all other readings.

  • Calculate Percent Cytotoxicity:

    • Spontaneous Release = (Value_of_Vehicle_Control - Value_of_Medium_Blank)

    • Maximum Release = (Value_of_Lysis_Control - Value_of_Medium_Blank)

    • % Cytotoxicity = ((Value_of_Treated_Sample - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)) * 100

Workflow Diagram

LDH_Workflow cluster_setup Setup & Treatment cluster_sample Sample Collection cluster_reaction Reaction & Reading Seed_Treat Seed and Treat Cells (as in MTT protocol) Add_Lysis Add Lysis Buffer to 'Max Release' Wells Seed_Treat->Add_Lysis Centrifuge Centrifuge Plate (250 x g, 5 min) Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Add_Reagent Add LDH Reaction Mix Incubate_RT Incubate 30 min at RT (dark) Add_Reagent->Incubate_RT Read_Abs Read Absorbance (490 nm) Incubate_RT->Read_Abs Data Analysis Data Analysis Read_Abs->Data Analysis

Caption: General workflow for the LDH release cytotoxicity assay.

Protocol 3: Assessment of Apoptosis Induction via Caspase-3/7 Activity Assay

Principle of the Assay

Apoptosis, or programmed cell death, is a highly regulated process. A key event in the execution phase of apoptosis is the activation of effector caspases, primarily caspase-3 and caspase-7.[23] The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for both caspase-3 and caspase-7.[24] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[25]

Detailed Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 3.2), preferably using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.[25]

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium. This single addition both lyses the cells and introduces the substrate.[24]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Measuring Luminescence and Fold Change
  • Background Correction: Subtract the average luminescence of the medium blank wells from all other readings.

  • Calculate Fold Change in Activity:

    • Fold Change = (Luminescence_of_Treated_Cells / Luminescence_of_Vehicle_Control_Cells)

    • This value indicates how many times the caspase activity has increased relative to the basal level in untreated cells.

Workflow Diagram

Caspase_Workflow cluster_setup Setup & Treatment cluster_assay Assay Protocol ('Add-Mix-Measure') Seed_Treat Seed and Treat Cells in Opaque-walled Plate Incubate Incubate for Exposure Period Seed_Treat->Incubate Equilibrate Equilibrate Plate to RT Add_Reagent Add Caspase-Glo® Reagent Equilibrate->Add_Reagent Mix_Incubate Mix and Incubate 1-3h at RT Add_Reagent->Mix_Incubate Read_Lum Read Luminescence Mix_Incubate->Read_Lum Data Analysis Data Analysis Read_Lum->Data Analysis

Caption: Simplified workflow for the Caspase-Glo® 3/7 assay.

Data Interpretation and Integrated Analysis

Synthesizing Results from Multiple Assays

Interpreting the data from these three assays in concert provides a much clearer picture of the compound's effect. A compound might decrease the MTT signal but not increase LDH release, suggesting it is cytostatic (inhibits proliferation) rather than cytotoxic. Conversely, a compound that strongly induces caspase activity and LDH release is likely a potent inducer of apoptotic cell death.

Integrated Analysis Decision Tree

Interpretation_Tree Start Start Analysis: Compound Treatment MTT MTT Assay: Decrease in Viability? Start->MTT LDH LDH Assay: Increase in Release? MTT->LDH Yes R4 No Significant Effect Detected MTT->R4 No Caspase Caspase-3/7 Assay: Increase in Activity? LDH->Caspase Yes R1 Primary Necrotic Cytotoxicity LDH->R1 Yes (Caspase No) R3 Cytostatic Effect (Inhibition of Proliferation) LDH->R3 No R2 Apoptotic Cytotoxicity Caspase->R2 Yes (LDH No/Low) R5 Late Apoptosis / Secondary Necrosis Caspase->R5 Yes (LDH Yes)

Caption: Decision tree for interpreting combined cytotoxicity data.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High background in MTT assay Contamination (bacterial/yeast); Compound reduces MTT directly; Phenol red interference.Check cultures for contamination. Run a compound-only control (no cells) to test for direct reduction.[26] Use phenol red-free medium for the assay.
Poor reproducibility Inconsistent cell seeding; Pipetting errors; Edge effects in 96-well plate.Use a multichannel pipette carefully; ensure uniform cell suspension.[27] Avoid using the outer wells of the plate or fill them with sterile PBS.
No effect from positive control Reagent degradation; Incorrect concentration; Cell line is resistant.Use fresh reagents. Verify positive control concentration and incubation time. Try a different positive control or cell line.
Compound precipitates in media Poor solubility; Exceeding solubility limit.Lower the top concentration of the compound. Increase the DMSO concentration in the stock solution (but keep final well concentration <0.5%).

Conclusion

The evaluation of this compound requires a systematic and multi-faceted approach to accurately determine its cytotoxic profile. The protocols and interpretive framework provided in this application note offer a reliable strategy for initial screening. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and a specific death pathway (Caspase-3/7), researchers can generate a robust dataset to guide further investigation into the therapeutic potential of this and other novel isobenzofuranone compounds.

References

Application Note & Protocol: A Phased Approach to Evaluating the Antimicrobial Efficacy of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental design for testing the antimicrobial effects of 5-hydroxy-4-methylisobenzofuran-1(3H)-one.

Abstract The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents.[1][2] Isobenzofuranone derivatives represent a promising class of heterocyclic compounds, known to exhibit a wide range of biological activities, including antimicrobial effects.[3][4][5] This document provides a comprehensive, phased experimental framework for the systematic evaluation of a specific novel compound, this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, detailing a logical progression from initial qualitative screening to quantitative assessment and kinetic analysis. Methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7][8][9]

Introduction and Scientific Rationale

The core of antimicrobial drug discovery is a systematic, multi-tiered approach to identify and characterize new chemical entities. For a novel compound like this compound, whose antimicrobial properties are not yet characterized, a structured workflow is essential. This workflow is designed to answer three fundamental questions:

  • Does the compound possess antimicrobial activity? (Screening Phase)

  • What is the potency of this activity? (Quantitative Phase)

  • How does the compound exert its effect over time? (Kinetic Phase)

This guide provides detailed protocols for three cornerstone assays: the Disk Diffusion Assay, the Broth Microdilution Assay for Minimum Inhibitory and Bactericidal Concentration (MIC/MBC), and the Time-Kill Kinetic Assay. Adherence to these standardized methods ensures that the generated data is robust, comparable, and suitable for publication and further development.[7][10][11]

Compound Profile: this compound
  • Chemical Name: this compound

  • Molecular Formula: C₉H₈O₃[12]

  • Molecular Weight: 164.16 g/mol [12]

  • CAS Number: 1194700-73-6[13][14]

The isobenzofuranone scaffold is a recurring motif in natural products with known biological activities, providing a strong rationale for investigating this derivative as a potential antimicrobial agent.[3][4][5]

Overall Experimental Workflow

The evaluation process is structured as a funnel, starting with a broad screen and progressing to more detailed, quantitative analyses for promising candidates.

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Qualitative Screening cluster_phase2 Phase 2: Quantitative Assessment cluster_phase3 Phase 3: Kinetic Analysis CompoundPrep Compound Preparation (Stock Solution, Solubility Testing) DiskDiffusion Disk Diffusion Assay (Kirby-Bauer Method) CompoundPrep->DiskDiffusion Impregnate Disks BrothMicro Broth Microdilution Assay CompoundPrep->BrothMicro Prepare Dilutions TimeKill Time-Kill Assay CompoundPrep->TimeKill Prepare Test Concentrations QC_Strains QC & Test Strain Preparation (Gram+, Gram-, Fungi) QC_Strains->DiskDiffusion Inoculate Plates QC_Strains->BrothMicro Inoculate Wells QC_Strains->TimeKill Inoculate Cultures Result1 Measure Zone of Inhibition (ZOI) DiskDiffusion->Result1 Result1->BrothMicro If ZOI > Threshold MBC MBC Determination BrothMicro->MBC Result2 Determine MIC & MBC Values MBC->Result2 Result2->TimeKill If MIC is Potent Result3 Determine Rate of Kill (Bacteriostatic vs. Bactericidal) TimeKill->Result3

References

Application Notes & Protocols for the Development of Novel 5-hydroxy-4-methylisobenzofuran-1(3H)-one Derivatives with Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isobenzofuranone Scaffold as a Privileged Structure

The isobenzofuran-1(3H)-one, or phthalide, core is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1] These activities span from antifungal and antioxidant to potent cytotoxic effects against various cancer cell lines.[1] The inherent bioactivity of this scaffold makes it a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.

This guide focuses on a specific, promising starting scaffold: 5-hydroxy-4-methylisobenzofuran-1(3H)-one .[2][3] The strategic placement of the hydroxyl and methyl groups on the aromatic ring provides unique electronic and steric properties, offering a robust platform for chemical modification. The primary objective of this document is to provide a comprehensive, logic-driven framework for the rational design, synthesis, and biological evaluation of novel derivatives of this core structure. We aim to empower researchers, scientists, and drug development professionals to systematically enhance the therapeutic potential of this compound class by exploring its structure-activity relationship (SAR).

Rationale for Derivatization: A Strategy Guided by Structure-Activity Relationships (SAR)

The central tenet of medicinal chemistry is that a molecule's biological activity is intrinsically linked to its three-dimensional structure. By systematically modifying a parent compound, we can probe this relationship to develop analogs with superior potency, selectivity, and pharmacokinetic profiles. This process is known as establishing a Structure-Activity Relationship (SAR).[4][5][6]

For the this compound core, several key positions are amenable to chemical modification to modulate bioactivity:

  • The C3-Position: Literature on various phthalides demonstrates that introducing diverse substituents at the C3 position of the lactone ring is a highly effective strategy for altering biological effects.[1] Modifications here can influence steric bulk, hydrophobicity, and the potential for new hydrogen bonding interactions, which can dramatically impact target binding and cytotoxic activity.

  • The C5-Hydroxyl Group: The phenolic hydroxyl group is a critical functional handle. It can act as a hydrogen bond donor and acceptor, significantly influencing solubility and target engagement. Esterification or etherification at this site can modify the molecule's polarity, potentially improving membrane permeability and altering its metabolic stability.

This guide will provide protocols to explore modifications at these key sites, enabling a systematic investigation of the SAR for this promising scaffold.

Synthetic Workflow: From Core Synthesis to Purified Derivatives

A robust and reproducible synthetic plan is the foundation of any successful drug discovery campaign. The workflow described below outlines the key stages from the synthesis of the parent compound to the isolation and characterization of its novel derivatives.

G cluster_0 Synthesis & Purification Workflow start Starting Materials (e.g., o-alkylbenzoic acids) synthesis Protocol 1: Synthesis of Core Scaffold (this compound) start->synthesis derivatization Protocols 2 & 3: Chemical Modification (C3 and C5 positions) synthesis->derivatization purification Protocol 4: Purification (Column Chromatography) derivatization->purification characterization Protocol 4: Structural Characterization (NMR, MS, IR) purification->characterization end Library of Pure Derivatives characterization->end

Caption: A generalized workflow for the synthesis and purification of novel derivatives.

Protocol 1: Synthesis of Isobenzofuran-1(3H)-one Core

A convenient and efficient method for creating the phthalide core involves the oxidation of o-alkylbenzoic acids.[7] This protocol is adapted from established procedures.

Objective: To synthesize the isobenzofuran-1(3H)-one scaffold from an appropriate o-alkylbenzoic acid precursor.

Materials:

  • Substituted o-alkylbenzoic acid

  • Sodium bromate (NaBrO₃)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the o-alkylbenzoic acid in a biphasic solvent system of ethyl acetate and water (1:1 ratio).

  • Cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add a solution of NaBrO₃ in water, followed by the portion-wise addition of NaHSO₃ over 1 hour. Maintain the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure isobenzofuran-1(3H)-one.

Protocol 2: Derivatization at the C3-Position via Condensation

This protocol details the functionalization of the C3 position through a DBU-promoted condensation with a 1,3-dicarbonyl compound, a method proven effective for similar scaffolds.[1]

Objective: To introduce a new carbon-carbon bond and functional group at the C3 position.

Materials:

  • Phthalaldehydic acid (parent isobenzofuranone precursor)

  • 1,3-dicarbonyl compound (e.g., acetylacetone, dimethyl malonate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the phthalaldehydic acid and the 1,3-dicarbonyl compound (1.2 equivalents) in acetonitrile.

  • Add DBU (1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting C3-functionalized isobenzofuranone by column chromatography.

Protocol 3: Derivatization of the C5-Hydroxyl Group (Acetylation)

Acetylation is a straightforward method to cap the phenolic hydroxyl group, which can serve to probe the importance of its hydrogen-bonding capability for biological activity.

Objective: To convert the C5-hydroxyl group to an acetate ester.

Materials:

  • This compound derivative

  • Acetic anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the C5-hydroxy derivative in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) followed by acetic anhydride (1.5 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the acetylated product by column chromatography.[1]

Protocol 4: Purification and Structural Characterization

Purification: High-performance liquid chromatography (HPLC) or column chromatography on silica gel are standard methods.[8] The choice of solvent system (e.g., hexane/ethyl acetate, DCM/methanol) should be optimized using TLC for each derivative.

Characterization: The identity and purity of each synthesized compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the position and nature of new substituents.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula of the synthesized compounds.[1]

  • Infrared (IR) Spectroscopy: IR analysis verifies the presence of key functional groups, such as the lactone carbonyl (~1760 cm⁻¹) and any newly introduced groups.

Biological Evaluation: A Tiered Screening Approach

Once a library of derivatives is synthesized and characterized, a systematic biological evaluation is necessary to identify compounds with enhanced activity. The following workflow illustrates a parallel screening approach to efficiently test for multiple potential therapeutic applications.

G cluster_1 Biological Screening Workflow cluster_2 Tier 1 Assays start Library of Pure Derivatives primary_screen Primary Screening (Single High Concentration) start->primary_screen anticancer Protocol 5: Anticancer Cytotoxicity (MTT Assay) primary_screen->anticancer antimicrobial Protocol 6: Antimicrobial Activity (MIC Determination) primary_screen->antimicrobial anti_inflam Protocol 7: Anti-inflammatory (Protein Denaturation) primary_screen->anti_inflam dose_response Dose-Response & IC50/MIC Determination anticancer->dose_response antimicrobial->dose_response anti_inflam->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead Lead Compound(s) Identified sar->lead

Caption: A tiered workflow for the biological evaluation of synthesized derivatives.

Protocol 5: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary assay for evaluating the anticancer potential of novel compounds.[9]

Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia[1])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 72 hours.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Objective: To quantify the antimicrobial potency of the synthesized derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well plates

  • Bacterial/fungal inoculums adjusted to 0.5 McFarland standard

Procedure:

  • Compound Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. A colorimetric indicator like resazurin can be added to aid visualization.[12]

Protocol 7: In Vitro Anti-inflammatory Screening (Albumin Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay provides a simple and rapid preliminary screening method for anti-inflammatory activity.[13][14]

Objective: To assess the ability of derivatives to inhibit heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin (5% w/v solution)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds dissolved in DMSO

  • Diclofenac sodium (as a positive control)

Procedure:

  • Reaction Mixture: Prepare the reaction mixture consisting of 0.2 mL of the albumin solution, 2.8 mL of PBS, and 0.1 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • Control: A control solution is prepared with 0.1 mL of DMSO instead of the test compound.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[13]

  • Cooling & Measurement: After cooling to room temperature, measure the turbidity (absorbance) of the samples at 660 nm.[13]

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

Data Presentation and SAR Analysis

Organizing experimental data in a clear, comparative format is critical for interpretation. The following tables are examples for structuring the results from the biological screens.

Table 1: Anticancer Activity (IC₅₀) of Isobenzofuranone Derivatives

Compound ID R¹ (at C3) R² (at C5) IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HL-60
Parent -H -OH >100 >100
DEV-01 -COCH₃ -OH 55.2 48.9
DEV-02 -COCH₃ -OCOCH₃ 21.7 15.3
DEV-03 -Ph -OH 12.4 9.8
Etoposide (Positive Control) 2.5 1.1

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Antimicrobial Activity (MIC) of Isobenzofuranone Derivatives

Compound ID R¹ (at C3) R² (at C5) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Parent -H -OH 256 >256
DEV-04 -CH(CO₂Me)₂ -OH 64 128
DEV-05 -CH(CO₂Me)₂ -OCOCH₃ 32 64
Ciprofloxacin (Positive Control) 1 0.25

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

This guide provides a foundational strategy for the systematic development of this compound derivatives. By combining rational synthetic protocols with a tiered biological screening approach, researchers can efficiently identify novel compounds with enhanced therapeutic potential.

The identification of a lead compound from these in vitro screens is a critical first step.[15] Subsequent efforts should focus on:

  • Mechanism of Action Studies: Investigating how the lead compounds exert their biological effects at a molecular level (e.g., enzyme inhibition, apoptosis induction).[16]

  • In Vivo Efficacy: Evaluating the performance of lead compounds in animal models of disease.[10][15]

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds to determine their drug-like potential.[1]

Through this iterative process of design, synthesis, and evaluation, the promising this compound scaffold can be optimized into next-generation therapeutic agents.

References

Application Notes and Protocols for 5-hydroxy-4-methylisobenzofuran-1(3H)-one as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Isobenzofuranone Scaffold

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities span from anticancer and antidepressant effects to neuroprotective and antioxidant properties.[2][3][4] This document focuses on a specific derivative, 5-hydroxy-4-methylisobenzofuran-1(3H)-one , as a promising lead compound for drug discovery. While extensive research has been conducted on the broader isobenzofuranone class, this particular molecule remains relatively unexplored. Based on structure-activity relationship (SAR) studies of analogous compounds, we hypothesize that this compound possesses significant neuroprotective potential, likely mediated through its antioxidant activity.[3][4] The presence of a phenolic hydroxyl group is a key structural feature often associated with radical scavenging capabilities.[5]

These application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of this compound. We present detailed protocols for its synthesis, in vitro characterization of its antioxidant and neuroprotective effects, and a roadmap for subsequent in vivo evaluation.

Physicochemical Properties and In Silico ADME/Tox Profile

A thorough understanding of a lead compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. The properties of this compound (PubChem CID: 66643957) are summarized below.[6] An in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile was generated using the SwissADME web tool to provide initial insights into its drug-likeness.[7][8][9]

Table 1: Physicochemical and Predicted ADME Properties of this compound

PropertyValueInterpretation & Significance
Molecular Formula C₉H₈O₃Low molecular weight is favorable for oral bioavailability.
Molecular Weight 164.16 g/mol Compliant with Lipinski's Rule of Five (<500 g/mol ).[7]
XLogP3 1.4Optimal lipophilicity for cell membrane permeability.[6]
Hydrogen Bond Donors 1Compliant with Lipinski's Rule of Five (≤5).[6]
Hydrogen Bond Acceptors 3Compliant with Lipinski's Rule of Five (≤10).[6]
Topological Polar Surface Area (TPSA) 46.53 ŲSuggests good intestinal absorption and blood-brain barrier penetration.[7]
Predicted GI Absorption HighFavorable for oral administration.
Predicted BBB Permeant YesPotential for targeting central nervous system disorders.
Predicted CYP Inhibition No inhibition of major isoforms (1A2, 2C9, 2C19, 2D6, 3A4)Lower potential for drug-drug interactions.[10]
Predicted Skin Sensitizer NoFavorable preliminary safety profile.
Lipinski's Rule of Five No violationsIndicates good drug-likeness.[7]

Disclaimer: In silico predictions are estimations and must be validated by experimental data.

Proposed Synthesis Protocol

While a specific synthesis for this compound is not extensively documented, a regioselective synthesis can be proposed based on established methods for similar phthalides, such as 5,7-dihydroxy-4-methylphthalide.[11] The following protocol outlines a plausible synthetic route.

Synthetic_Workflow A Starting Material (e.g., Substituted Toluene) B Step 1: Formylation (e.g., Vilsmeier-Haack) A->B Reagents C Step 2: Oxidation to Carboxylic Acid B->C Oxidizing Agent D Step 3: Reduction to Phthalide C->D Reducing Agent E Step 4: Hydroxylation/ Demethylation D->E Selective Reagent F Final Product: 5-hydroxy-4-methyl- isobenzofuran-1(3H)-one E->F Purification

Caption: Proposed Synthetic Workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies for synthesizing structurally related phthalides and requires optimization.[11]

Step 1: Synthesis of 2,4-dimethyl-5-methoxybenzaldehyde

  • To a solution of 2,4-dimethylanisole in an appropriate solvent (e.g., DMF), add a formylating agent (e.g., POCl₃) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

  • Quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 2,4-dimethyl-5-methoxybenzaldehyde.

Step 2: Oxidation to 2,4-dimethyl-5-methoxybenzoic acid

  • Dissolve the aldehyde from Step 1 in a suitable solvent (e.g., acetone).

  • Add an oxidizing agent (e.g., Jones reagent) dropwise at 0°C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture to isolate the carboxylic acid.

Step 3: Bromination and Cyclization to 5-methoxy-4-methylisobenzofuran-1(3H)-one

  • To a solution of the benzoic acid from Step 2 in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Reflux the mixture under light irradiation until the reaction is complete.

  • The resulting benzylic bromide will cyclize in situ or upon workup to form the phthalide.

  • Purify the product by recrystallization or column chromatography.

Step 4: Demethylation to this compound

  • Dissolve the methoxy-phthalide from Step 3 in a suitable solvent (e.g., dichloromethane).

  • Add a demethylating agent (e.g., BBr₃) at a low temperature (e.g., -78°C).

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction carefully with methanol and water.

  • Extract the product and purify by column chromatography to obtain the final compound.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of Biological Activity

Based on the SAR of related compounds, we propose that this compound will exhibit antioxidant and neuroprotective properties. The following protocols are designed to test this hypothesis.

Antioxidant Activity Assays

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. The absorbance at 517 nm should be ~1.0. Prepare fresh daily and protect from light.[12]

    • Test Compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

    • Positive Control: Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

    • To each well, add 100 µL of the sample or standard dilution.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH working solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay [13][14][15]

This assay measures the antioxidant inhibition of peroxyl radical-induced oxidation.

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution in 75 mM phosphate buffer (pH 7.4).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare fresh in phosphate buffer.

    • Trolox Standard: Prepare a stock solution and serial dilutions in phosphate buffer.

    • Test Compound: Prepare a stock solution and serial dilutions in phosphate buffer.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of sample, standard, or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Express the ORAC value of the test compound as Trolox equivalents (TE) per µmol.

Neuroprotection Assay

Protocol 4: In Vitro Neuroprotection against Oxidative Stress [3][4]

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) and induces oxidative stress with hydrogen peroxide (H₂O₂).

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM (this concentration may need optimization for your specific cell line).

    • Include control wells: vehicle only (no compound, no H₂O₂), and H₂O₂ only.

    • Incubate the plates for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express cell viability as a percentage relative to the vehicle-only control.

    • Determine the concentration at which the compound provides significant protection against H₂O₂-induced cell death.

Screening_Cascade cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Primary Screen: Antioxidant Assays (DPPH, ORAC) B Secondary Screen: Cell-based Neuroprotection (e.g., H₂O₂-induced toxicity) A->B Active Compounds C Mechanism of Action Studies (e.g., Western blot for signaling pathways) B->C Protective Compounds D Pharmacokinetic Studies (e.g., in rodents) C->D Compound with known MoA E Efficacy in Animal Models (e.g., oxidative stress model) D->E Favorable PK F Preliminary Toxicology E->F Efficacious Compounds G Lead Optimization F->G Promising Lead

Caption: A typical screening cascade for a neuroprotective lead compound.

In Vivo Evaluation: A Roadmap

Promising results from in vitro studies warrant further investigation in animal models of neurodegeneration driven by oxidative stress.[16][17][18]

Protocol 5: General Guidelines for In Vivo Efficacy Testing

  • Animal Model Selection:

    • Consider models such as mice or rats treated with neurotoxins that induce oxidative stress, like MPTP (for Parkinson's-like pathology) or scopolamine (for cognitive impairment).[19] The choice of model should align with the intended therapeutic indication.

  • Compound Formulation and Administration:

    • Due to the predicted low aqueous solubility of this compound, a suitable vehicle for oral or intraperitoneal (i.p.) administration is required. Common vehicles include a mixture of DMSO, Tween 80, and saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

  • Experimental Design:

    • Include the following groups: Vehicle control, neurotoxin only, test compound at multiple doses + neurotoxin, and a positive control (if available).

    • Administer the test compound prior to or concurrently with the neurotoxin, depending on the desired protective or therapeutic effect.

  • Outcome Measures:

    • Behavioral Tests: Assess cognitive function (e.g., Morris water maze, Y-maze) or motor function (e.g., rotarod test), depending on the model.

    • Biochemical Analysis: After the study, collect brain tissue to measure markers of oxidative stress (e.g., lipid peroxidation, glutathione levels), inflammation, and neuronal viability.

    • Histology: Perform immunohistochemical staining of brain sections to assess neuronal loss and other pathological hallmarks.

Conclusion and Future Directions

This compound presents a compelling starting point for a drug discovery program targeting neurodegenerative diseases. Its favorable in silico ADME profile and structural features suggestive of antioxidant activity make it a high-priority candidate for synthesis and biological evaluation. The protocols outlined in this document provide a comprehensive guide for the initial stages of this investigation.

Successful validation of its antioxidant and neuroprotective properties in vitro will pave the way for lead optimization. Structure-activity relationship studies, by synthesizing and testing analogs with modifications at the hydroxyl and methyl positions, will be crucial for enhancing potency, selectivity, and pharmacokinetic properties. Ultimately, rigorous in vivo testing in relevant disease models will be the definitive measure of its therapeutic potential.

References

cell-based assays for evaluating 5-hydroxy-4-methylisobenzofuran-1(3H)-one efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Evaluation of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Application Note & Protocol Guide

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cellular efficacy of this compound. Isobenzofuranones are a class of compounds known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects[1][2]. Therefore, a multi-tiered assay strategy is essential to systematically characterize the bioactivity of this specific molecule. This guide moves beyond a simple recitation of steps, explaining the scientific rationale behind the experimental design. It details a logical progression from broad cytotoxicity screening to specific mechanistic assays targeting key cellular pathways, and finally, to validation through protein analysis. The protocols provided are designed as self-validating systems, incorporating critical controls to ensure data integrity and trustworthiness.

The Strategic Evaluation Workflow: A Multi-Tiered Approach

The effective characterization of a novel compound requires a structured approach. We propose a three-tiered workflow that begins with a broad assessment of cellular impact and progressively narrows the focus to specific mechanisms of action. This strategy ensures that resource-intensive mechanistic studies are based on a solid foundation of preliminary data, optimizing efficiency and yielding a comprehensive efficacy profile.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic Pathway Analysis cluster_2 Tier 3: Mechanistic Validation T1 Cytotoxicity & Viability Screening (MTT / XTT Assays) T1_Out Determine IC50 & Non-Toxic Concentration Range T1->T1_Out T2_Inflam Anti-Inflammatory Assay (NF-κB Reporter) T1_Out->T2_Inflam Use sub-toxic concentrations T2_Antiox Antioxidant Response Assay (Nrf2/ARE Reporter) T1_Out->T2_Antiox Use sub-toxic concentrations T2_Apop Apoptosis Induction Assay (Caspase-3/7 Activity) T1_Out->T2_Apop Use cytotoxic concentrations T3 Protein-Level Confirmation (Western Blot) T2_Inflam->T3 T2_Antiox->T3 T2_Apop->T3 T3_Out Validate Pathway Modulation (e.g., p-p65, Nrf2 levels) T3->T3_Out

Figure 1: A tiered experimental workflow for compound evaluation.

Tier 1: Foundational Assessment - Cytotoxicity and Cell Viability

Scientific Rationale: Before investigating any specific efficacy, it is imperative to understand the compound's general effect on cell health and metabolic activity[3][4][5]. Cytotoxicity assays determine the concentration at which the compound is toxic to cells (its IC50 value) and, equally important, establish the sub-toxic concentration range for use in subsequent mechanistic assays. Measuring the reduction of tetrazolium salts like MTT or XTT is a reliable and widely used method to assess the metabolic activity of a cell population, which serves as a proxy for cell viability[6].

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into a purple, insoluble formazan product[6][7].

Materials:

  • Target cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 0.1N HCl in anhydrous isopropanol or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Vehicle Control: Include wells treated with the highest concentration of DMSO used for dilutions (e.g., 0.1%). This is critical to ensure the solvent itself is not causing toxicity.

    • Untreated Control: Include wells with medium only, representing 100% cell viability.

    • Blank Control: Include wells with medium only and no cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the blank absorbance. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterRecommended SettingRationale
Cell Line Application-dependent (e.g., A549 for lung cancer)Choose a cell line relevant to the potential therapeutic area.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent.
Compound Conc. 0.1 µM - 100 µM (log dilutions)A wide range is necessary to capture the full dose-response curve.
Incubation Time 24, 48, 72 hoursAssesses both acute and long-term toxicity.
Controls Vehicle, Untreated, BlankEssential for normalizing data and ensuring observed effects are due to the compound.

Tier 2: Mechanistic Pathway Analysis

Scientific Rationale: Once the compound's cytotoxic profile is known, we can investigate its specific biological activities at non-toxic concentrations. Based on the isobenzofuranone structure, key pathways to investigate are inflammation (NF-κB), antioxidant response (Nrf2), and, if cytotoxicity was observed, apoptosis (caspases)[1][2]. Reporter gene assays are excellent tools for this stage as they provide a highly sensitive and quantifiable readout of transcription factor activity[8].

Anti-Inflammatory Efficacy: NF-κB Reporter Assay

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response[9]. In unstimulated cells, it is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals like TNF-α, NF-κB translocates to the nucleus and drives the expression of inflammatory genes. An effective anti-inflammatory compound will inhibit this activation.

Figure 2: Simplified NF-κB signaling pathway.

Protocol: This protocol utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. NF-κB activation leads to luciferase expression, which is measured as a luminescent signal[10][11].

  • Cell Seeding: Seed HEK293 or other suitable NF-κB reporter cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Pre-treatment: Treat cells with various sub-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL).

    • Positive Control: Cells treated with TNF-α only (maximum signal).

    • Negative Control: Cells treated with vehicle only (baseline signal).

  • Incubation: Incubate for 6-24 hours to allow for reporter gene expression[10].

  • Lysis and Measurement: Discard the medium and add a luciferase detection reagent according to the manufacturer's protocol (e.g., Promega's ONE-Glo™ or similar). This reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme.

  • Readout: Measure luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the signal of treated wells to the positive control to determine the percent inhibition of NF-κB activity.

Antioxidant Efficacy: Nrf2/ARE Reporter Assay

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of cellular antioxidant and detoxification responses[12][13][14]. Under normal conditions, Nrf2 is targeted for degradation by Keap1. In the presence of oxidative stress or Nrf2 activators, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of protective genes.

Figure 3: Simplified Nrf2/ARE antioxidant response pathway.

Protocol: This assay uses a cell line (e.g., HepG2-ARE) containing a luciferase reporter driven by the ARE sequence[15][16].

  • Cell Seeding: Seed ARE-reporter cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with various sub-toxic concentrations of the compound.

    • Positive Control: Treat cells with a known Nrf2 activator (e.g., sulforaphane).

    • Negative Control: Treat cells with vehicle only.

  • Incubation: Incubate for 16-24 hours to allow for Nrf2 activation and reporter expression[17].

  • Lysis and Measurement: Add a luciferase detection reagent as described in the NF-κB protocol.

  • Readout: Measure luminescence.

  • Data Analysis: Express results as "fold induction" over the negative control to quantify the compound's ability to activate the Nrf2 pathway.

Apoptosis Induction: Caspase-3/7 Activity Assay

If the compound demonstrated significant cytotoxicity in Tier 1, it is crucial to determine if it induces apoptosis (programmed cell death). Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis[18].

Protocol: This protocol uses a luminescent assay (e.g., Promega's Caspase-Glo® 3/7) where a specific substrate containing the DEVD tetrapeptide sequence is cleaved by active caspase-3 or -7, releasing a substrate for luciferase and generating light[19].

  • Cell Seeding and Treatment: Seed cells in a white 96-well plate and treat with the compound at concentrations around its determined IC50 value for a relevant time period (e.g., 6-24 hours).

    • Positive Control: Treat cells with a known apoptosis inducer (e.g., staurosporine).

    • Negative Control: Treat cells with vehicle only.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express results as "fold induction" of caspase activity over the negative control.

Tier 3: Mechanistic Validation - Western Blotting

Scientific Rationale: While reporter assays are excellent for screening, they measure the downstream consequence of pathway activation (gene transcription). Western blotting provides more direct evidence by allowing for the visualization and quantification of specific proteins within the signaling cascade[20][21][22]. It can confirm, for example, if NF-κB inhibition is due to a block in the phosphorylation of key proteins or if Nrf2 activation is correlated with an increase in total Nrf2 protein levels due to stabilization.

Protocol: General Western Blot for Pathway Proteins

  • Cell Culture and Lysis: Culture a larger volume of cells (e.g., in a 6-well plate) and treat with the compound as determined from Tier 2 assays. After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation[20][21].

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel[23].

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose) using an electroblotting apparatus[23].

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[22].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65, anti-Nrf2, anti-β-actin as a loading control) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system[24].

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control (e.g., β-actin) to compare protein levels across different treatments.

PathwaySuggested Primary AntibodiesExpected Result with Active Compound
NF-κB Phospho-p65 (Ser536), Total p65, IκBα↓ Decrease in phospho-p65; ↑ Stabilization of IκBα
Nrf2 Nrf2, HO-1 (a downstream target)↑ Increase in total Nrf2 and HO-1 protein levels
Apoptosis Cleaved Caspase-3, PARP↑ Increase in cleaved (active) forms of Caspase-3 and PARP

References

molecular docking studies of 5-hydroxy-4-methylisobenzofuran-1(3H)-one with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the molecular docking of 5-hydroxy-4-methylisobenzofuran-1(3H)-one with prospective protein targets.

Application Note: In Silico Exploration of this compound

Introduction: Bridging Natural Products and Computational Drug Discovery

Natural products are a cornerstone of modern medicine, providing a vast chemical diversity for drug discovery.[1][2] The isobenzofuranone core, in particular, is present in numerous compounds exhibiting a wide range of biological activities, including antiproliferative, antioxidant, and antifungal effects.[3][4] This application note focuses on a specific derivative, this compound, a small molecule with potential therapeutic relevance.

Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a target protein.[1][5] It serves as an invaluable tool in the early stages of drug discovery for hypothesis generation, virtual screening of compound libraries, and understanding structure-activity relationships (SAR).[2][6] By simulating the binding process, we can estimate the strength of the interaction (binding affinity) and visualize the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[7][8]

This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies of this compound. We will cover the entire workflow, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the results. The protocols are designed to be self-validating, ensuring scientific rigor and trustworthiness in your findings.

The Ligand: this compound

Before docking, a thorough understanding of the ligand is essential.

  • Chemical Structure:

    • Molecular Formula: C₉H₈O₃[9][10][11]

    • Molecular Weight: 164.16 g/mol [9][11]

    • IUPAC Name: 5-hydroxy-4-methyl-3H-2-benzofuran-1-one[9]

    • CAS Number: 1194700-73-6[12][13]

  • Rationale for Target Selection: The isobenzofuranone scaffold is known for its cytotoxic activity against various cancer cell lines.[3] This suggests that potential protein targets could be those involved in cell cycle regulation or apoptosis. For this guide, we will use B-cell lymphoma 2 (Bcl-2) , an anti-apoptotic protein and a validated target in cancer therapy, as our example receptor. We will use the PDB structure 2O2I , which has a known inhibitor bound in its active site, allowing for robust protocol validation.

Conceptual Workflow for Molecular Docking

The entire molecular docking process can be visualized as a systematic workflow. This diagram illustrates the key phases, from initial preparation to final analysis and validation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation LigandPrep Ligand Preparation (this compound) ReceptorPrep Receptor Preparation (e.g., Bcl-2, PDB: 2O2I) GridBox Define Search Space (Grid Box Generation) LigandPrep->GridBox ReceptorPrep->GridBox RunVina Execute Docking (AutoDock Vina) Results Analyze Docking Scores (Binding Affinity, RMSD) RunVina->Results Visualize Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize Validate Protocol Validation (Re-docking Native Ligand) Visualize->Validate

Caption: High-level overview of the molecular docking workflow.

Protocol 1: Ligand Preparation

Objective: To convert the 2D or 3D structure of the ligand into the PDBQT format required by AutoDock Vina, containing atomic coordinates, partial charges, and rotatable bond information.

Tools:

  • PubChem (for obtaining ligand structure)

  • PyRx 0.8 (or higher), which integrates Open Babel for chemical manipulations[14][15]

Methodology:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database (--INVALID-LINK--).

    • Search for CID 66643957 or "this compound".[9]

    • Download the 3D conformer in SDF format.

  • Import and Prepare in PyRx:

    • Launch PyRx. In the left-hand pane, right-click on "Ligands" and select "Load Ligand".

    • Navigate to and open your downloaded SDF file. The molecule will appear under the "Ligands" tab.

    • PyRx automatically uses Open Babel to add hydrogens and prepare the molecule. To perform energy minimization for a more stable conformation, right-click the loaded ligand and select "Open Babel" -> "Energy Minimization".[14]

    • Rationale: Energy minimization finds a low-energy, stable 3D conformation of the ligand, which is crucial for a realistic docking simulation.[16]

  • Convert to PDBQT:

    • Right-click on the energy-minimized ligand.

    • Select "Convert Selected to AutoDock Ligand (PDBQT)". The prepared ligand will now appear in the "AutoDock" tab in the bottom-left pane.

Protocol 2: Receptor (Protein) Preparation

Objective: To clean the raw PDB file of the target protein, add necessary atoms (hydrogens), assign charges, and convert it to the PDBQT format.

Tools:

  • Protein Data Bank (PDB) (for obtaining protein structure)

  • AutoDock Tools (ADT) or PyRx

Methodology:

  • Obtain Receptor Structure:

    • Navigate to the RCSB PDB database (--INVALID-LINK--).

    • Search for the PDB ID 2O2I.

    • Download the structure in PDB format.

  • Import and Clean in PyRx:

    • In PyRx, under the "Molecules" tab, right-click and select "Load Molecule". Open your downloaded PDB file.

    • The structure will be displayed. Right-click the protein name (e.g., "2O2I") and select "AutoDock" -> "Make Macromolecule".

    • Rationale: This step initiates the preparation process. PyRx will automatically remove water molecules (HOH) and any co-crystallized ligands or ions.[17][18] These are typically removed because their influence is difficult to model accurately and can interfere with the docking of the new ligand.

  • Finalize PDBQT Conversion:

    • The software will process the protein, which includes adding polar hydrogen atoms and assigning Kollman partial charges.[17]

    • Rationale: Hydrogens are often not resolved in crystal structures but are vital for calculating interactions like hydrogen bonds.[19] Partial charges are necessary for the scoring function to calculate electrostatic interactions.

    • Upon completion, the prepared protein will appear in the "AutoDock" tab as a PDBQT file.

Protocol 3: Performing the Docking Simulation with Vina Wizard

Objective: To define the binding site on the receptor and run the AutoDock Vina simulation.

Tools:

  • PyRx (with integrated Vina Wizard)

Methodology:

  • Select Ligand and Receptor:

    • In the PyRx "AutoDock" tab, select the prepared ligand and receptor by clicking on them.

  • Define the Search Space (Grid Box):

    • Navigate to the "Vina Wizard" tab in the main control panel. Click "Start".

    • The protein and ligand will be displayed. The Vina Wizard automatically centers the grid box around the selected ligand. You can adjust the center and size coordinates in the panel.

    • Causality: The grid box defines the three-dimensional space where Vina will search for the best binding pose for the ligand.[20] If the binding site is known (as in this case, from the co-crystallized ligand in 2O2I), the box should be centered on and encompass this site. For blind docking (where the site is unknown), the box should cover the entire protein surface.[6]

  • Run the Simulation:

    • Click the "Forward" button to start the docking run.

    • PyRx will execute AutoDock Vina in the background. The progress will be displayed in a terminal window.

Protocol 4: Results Analysis and Interpretation

Objective: To analyze the quantitative output from Vina and visualize the predicted binding poses to understand the molecular interactions.

Tools:

  • PyRx (for initial results)

  • BIOVIA Discovery Studio Visualizer or PyMOL (for detailed visualization)

Methodology:

  • Analyze Binding Affinity:

    • Once the run is complete, the results will populate in a table at the bottom of the Vina Wizard tab.[21]

    • The primary metric is Binding Affinity , reported in kcal/mol. This value represents the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[7][8]

    • Vina provides multiple binding modes (poses), each with a calculated affinity. The top-ranked pose (Mode 1) has the lowest (most negative) binding energy.

  • Analyze RMSD:

    • The table also shows RMSD (Root Mean Square Deviation) values (l.b. and u.b. for lower and upper bound). In this context, RMSD measures the positional difference between the atoms of different binding poses. A low RMSD between the top poses suggests they are conformationally similar and have converged to a stable binding region.[7]

  • Visualize the Best Pose:

    • Right-click on the protein-ligand complex in the 3D view and save it as a PDB file.

    • Open this file in Discovery Studio Visualizer or PyMOL.

    • In Discovery Studio: Use the "Ligand Interactions" tool to generate a 2D diagram showing hydrogen bonds, hydrophobic contacts, and π-stacking interactions with specific amino acid residues in the binding pocket.

    • Rationale: Visualization is critical to move beyond a simple score. It provides a structural hypothesis for why the ligand binds. Identifying key interacting residues is fundamental for future lead optimization or site-directed mutagenesis experiments.[8][22]

Table 1: Example Docking Results Summary This table summarizes hypothetical docking results for our ligand against Bcl-2 and two other potential cancer-related targets for comparison.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Bcl-2 (2O2I) -7.8 Arg146, Tyr108 Phe104, Val133, Ala149
CDK2 (1HCK)-6.5Leu83Ile10, Val18, Phe80
MDM2 (1RV1)-5.9Tyr100Leu54, Val93, Ile99

Protocol 5: Validation of the Docking Protocol

Objective: To ensure the chosen docking parameters can accurately reproduce a known binding pose, thereby validating the methodology.

Trustworthiness: A docking protocol's reliability must be established before it can be used for predictions on new compounds. The most common method is to re-dock the co-crystallized (native) ligand back into its own binding site.[2][23]

Methodology:

  • Prepare the Native Ligand:

    • Using PyMOL or another molecular editor, extract the co-crystallized ligand from the original 2O2I.pdb file and save it as a separate PDB file.

    • Prepare this native ligand using the same steps in Protocol 1 to create a PDBQT file.

  • Re-run the Docking:

    • Perform the docking simulation (Protocol 3 ) using the prepared protein and the native ligand. The grid box parameters must remain identical to those used for the test ligand.

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position.

    • Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose.

    • Success Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[23][24][25][26]

G cluster_validation Protocol Validation Workflow PDB Start: Crystal Structure (Protein + Native Ligand) Extract Extract Native Ligand PDB->Extract Redock Re-Dock Native Ligand (Using Same Protocol) Extract->Redock Superimpose Superimpose Poses (Docked vs. Crystal) Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Result Result: RMSD ≤ 2.0 Å ? RMSD->Result

Caption: Step-by-step workflow for docking protocol validation.

Conclusion

This application note provides a detailed and validated framework for investigating the interaction of this compound with protein targets using molecular docking. By following these protocols, researchers can generate reliable hypotheses about the molecule's mechanism of action, identify key binding interactions, and prioritize compounds for further experimental validation. The emphasis on protocol validation ensures that the computational results are robust and trustworthy, forming a solid foundation for structure-based drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-hydroxy-4-methylisobenzofuran-1(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxy-4-methylisobenzofuran-1(3H)-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical molecule. As a key intermediate in the total synthesis of Mycophenolic Acid (MPA), an important immunosuppressant drug, achieving a high yield of this isobenzofuranone is paramount for the efficiency of the overall synthetic route[1][2].

This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating methodologies to enhance the robustness and yield of your synthesis.

Overview of a Common Synthetic Strategy

The synthesis of substituted benzofuranones like this compound often relies on the cyclization of a suitably substituted benzene ring. A common and effective strategy involves an intramolecular Friedel-Crafts-type reaction on a precursor molecule. The general workflow involves preparing a substituted aromatic compound and then inducing cyclization to form the five-membered lactone ring.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Purification A Starting Material (e.g., Substituted Phenol) B Functional Group Introduction (e.g., Halomethylation or Acylation) A->B Reagent Selection C Intramolecular Cyclization (Friedel-Crafts Type) B->C Catalyst & Solvent Choice D Crude Isobenzofuranone C->D E Workup & Extraction D->E F Purification (e.g., Column Chromatography) E->F G Pure 5-hydroxy-4-methyl- isobenzofuran-1(3H)-one F->G

Caption: General workflow for isobenzofuranone synthesis.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific, common problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate first?

Answer: Low yield is the most common challenge and typically points to suboptimal reaction conditions, particularly during the crucial intramolecular cyclization step. The key is to systematically optimize the parameters that govern the reaction kinetics and equilibrium.

  • Causality: The cyclization to form the isobenzofuranone ring is often an intramolecular Friedel-Crafts acylation or alkylation. The efficiency of this reaction is highly dependent on the strength of the Lewis or Brønsted acid catalyst, the reaction temperature, and the choice of solvent. An inappropriate catalyst may not be strong enough to promote the reaction, while excessive temperature can lead to decomposition and the formation of side products.

  • Solutions & Optimization:

    • Catalyst Selection: The choice of acid catalyst is critical. Strong Lewis acids like AlCl₃ are effective but can sometimes lead to charring or unwanted side reactions. Milder Brønsted acids, such as p-toluenesulfonic acid (TsOH·H₂O), have been shown to be highly effective and selective for similar transformations, often providing excellent yields at room temperature[3][4]. If using a Lewis acid, ensure it is fresh and handled under strictly anhydrous conditions.

    • Temperature Control: Friedel-Crafts reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve regioselectivity and reduce the formation of degradation products[5]. Conversely, if the reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) might be necessary, but this should be monitored carefully by Thin Layer Chromatography (TLC).

    • Solvent Choice: The solvent must be inert to the strong acid catalyst and capable of solvating the starting material. For many Friedel-Crafts reactions, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. However, sometimes a more polar solvent is needed to improve solubility. It's crucial to ensure the solvent is anhydrous, as water can deactivate the catalyst.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Catalyst Weak or hydrated Lewis AcidAnhydrous AlCl₃ or TsOH·H₂O (2 mol%)Ensures high catalytic activity and prevents deactivation[3][6].
Temperature >80 °C (Reflux in DCM)0 °C to RTMinimizes thermal decomposition and side-product formation[5].
Solvent Technical grade (wet)Anhydrous DCM or DCEPrevents catalyst quenching and hydrolysis of intermediates.
Reaction Time Fixed (e.g., 24h)Monitored by TLCPrevents running the reaction too long, which can lead to product degradation.

Question 2: I am observing a significant side product that co-elutes with my desired product during chromatography. What is a likely impurity and how can I prevent its formation?

Answer: A common issue in the synthesis of substituted aromatics is the formation of regioisomers. In the context of a Friedel-Crafts reaction on a substituted phenol, the cyclization can potentially occur at different positions on the aromatic ring, leading to isomeric isobenzofuranones.

  • Causality: The directing effects of the substituents on the benzene ring (the hydroxyl and methyl groups in your precursor) dictate the position of the electrophilic attack during cyclization. While they strongly favor a specific position, suboptimal conditions can reduce this selectivity. High temperatures or an overly aggressive catalyst can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer.

  • Solutions & Optimization:

    • Lower the Reaction Temperature: This is the most effective way to enhance regioselectivity. By reducing the thermal energy of the system, you favor the reaction pathway with the lowest activation energy, which typically leads to the thermodynamically most stable product.

    • Use a Bulky Lewis Acid: In some cases, using a sterically hindered Lewis acid can influence the regiochemical outcome by favoring attack at the less sterically hindered position.

    • Modify the Synthetic Route: If isomer formation is intractable, consider a synthetic route that "blocks" the undesired reactive site on the aromatic ring with a temporary protecting group. This group can be removed in a later step after the isobenzofuranone ring has been successfully formed.

Question 3: My reaction stalls and does not proceed to completion, even with a stoichiometric amount of catalyst and extended reaction times. What could be the issue?

Answer: A stalled reaction, where starting material is still present after a prolonged period, usually points to catalyst deactivation or an inhibited substrate.

  • Causality:

    • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Trace amounts of water in the solvent or reagents will hydrolyze the catalyst, rendering it inactive. Similarly, if the starting material contains functional groups that can coordinate strongly with the catalyst (like amines or certain sulfur-containing groups), it can "poison" the catalyst.

    • Substrate Inhibition: The phenolic hydroxyl group in your precursor can coordinate with the Lewis acid. This is often a necessary step for activating the ring, but if the complex formed is too stable, it can inhibit the subsequent cyclization step.

  • Solutions & Optimization:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents. Handle hygroscopic catalysts in a glovebox or under a stream of dry nitrogen or argon.

    • Protecting Group Strategy: Protect the phenolic hydroxyl group as a methyl ether or another suitable protecting group before the cyclization step. This prevents the formation of an overly stable catalyst-substrate complex. The protecting group can be removed post-cyclization. Demethylation of similar flavonoid structures has been achieved using agents like HBr in acetic acid[7].

    • Incremental Catalyst Addition: Instead of adding all the catalyst at once, try adding it in portions over the course of the reaction. This can help maintain an active concentration of the catalyst throughout the process.

G Start Problem: Low Yield Q1 Is the reaction going to completion? (Check TLC) Start->Q1 Q2 Are there significant side products? (Check NMR/MS of crude) Start->Q2 Q1->Q2 Yes Sol1 Ensure anhydrous conditions. Use fresh, active catalyst. Consider protecting the -OH group. Q1->Sol1 No Sol2 Lower reaction temperature. Use a milder catalyst (e.g., TsOH). Optimize solvent. Q2->Sol2 Yes Sol3 Optimize chromatography. Consider recrystallization. Re-evaluate reaction selectivity (see Sol2). Q2->Sol3 No, but purification is hard

Caption: Decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for monitoring the reaction's progress? A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and the product (e.g., a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate). Spot the reaction mixture alongside a spot of your starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar spot (due to the new lactone structure), indicates the reaction is progressing.

Q: How do I confirm the structure and purity of the final product? A: A combination of analytical techniques is essential.

  • ¹H and ¹³C NMR: This will confirm the chemical structure, showing the correct number of protons and carbons in their expected chemical environments[3][8].

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound[8].

  • Melting Point: A sharp melting point indicates high purity. Compare your value to the literature if available.

Q: What are the primary safety concerns for this synthesis? A: The primary hazards are associated with the reagents used in Friedel-Crafts reactions.

  • Corrosive Acids: Lewis acids (AlCl₃, BCl₃) and Brønsted acids (TsOH, H₂SO₄) are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Reagents: Many reagents are water-sensitive and may react violently with moisture. Handle them under an inert atmosphere.

  • Solvents: Halogenated solvents like DCM and DCE are toxic. Always perform the reaction in a well-ventilated fume hood.

Protocol: Optimized Synthesis of this compound

This protocol is a representative procedure based on established methods for similar transformations[3][5]. It should be adapted and optimized for your specific precursor.

Materials:

  • 2-(chloromethyl)-5-methylbenzene-1,4-diol (precursor)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Setup: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.

  • Reaction Mixture: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the precursor (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise to the stirred solution over 15 minutes. Caution: The reaction may be exothermic. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress every hour using TLC (8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench it by adding 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the resulting solid under high vacuum. Characterize the product by NMR, MS, and melting point to confirm its identity and purity.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-hydroxy-4-methylisobenzofuran-1(3H)-one in aqueous solutions. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments. This document is structured as a series of troubleshooting questions and answers, reflecting the common challenges faced in the laboratory.

Introduction: Understanding the Solubility Profile of this compound

This compound is a phenolic compound with a predicted pKa of approximately 8.42[1]. Its chemical structure, containing both a hydrophobic isobenzofuranone core and a weakly acidic hydroxyl group, suggests limited intrinsic solubility in neutral aqueous solutions. This guide will walk you through systematic approaches to enhance its solubility for various experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing poor dissolution of this compound in my neutral aqueous buffer. What is the first step I should take?

A1: Initial Solubility Assessment and pH Adjustment

The phenolic hydroxyl group on the molecule provides a handle for pH-dependent solubility manipulation. At pH values above the pKa, the hydroxyl group will deprotonate, forming a more soluble phenolate salt.

Causality behind this choice: Ionized forms of compounds are generally more water-soluble than their neutral counterparts. By raising the pH of the solution above the pKa of the phenolic hydroxyl group, we can significantly increase the solubility of this compound. The solubility of phenolic compounds can be greater at alkaline pH values compared to neutral or acidic conditions[2].

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate buffers for pH 6-8, and borate buffers for pH 9-10).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the measured solubility as a function of pH. You should observe a significant increase in solubility as the pH approaches and surpasses the pKa of 8.42.

Expected Outcome Visualization:

G cluster_workflow pH Adjustment Workflow Start Start Prepare_Buffers Prepare Buffers (pH 6-10) Start->Prepare_Buffers Add_Compound Add Excess Compound to Buffers Prepare_Buffers->Add_Compound Equilibrate Equilibrate at Constant Temperature (24-48h) Add_Compound->Equilibrate Separate Centrifuge and Filter Supernatant Equilibrate->Separate Quantify Quantify Dissolved Compound (e.g., HPLC, UV-Vis) Separate->Quantify Analyze Plot Solubility vs. pH Quantify->Analyze End End Analyze->End

Caption: Workflow for determining pH-dependent solubility.

Q2: Adjusting the pH is not feasible for my experiment. What other simple method can I try?

A2: Co-solvency

The use of water-miscible organic solvents, known as co-solvents, can significantly enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][4]

Causality behind this choice: Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute.[3] This makes it energetically more favorable for the nonpolar regions of this compound to interact with the solvent mixture.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[5][6]

  • Prepare Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Measurement: Following the same equilibrium solubility method described in A1, determine the solubility of this compound in each co-solvent mixture.

  • Data Analysis and Selection: Plot solubility as a function of co-solvent concentration. Select the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity or interference with your experiment.

Data Presentation: Example Co-solvent Screening Data

Co-solventConcentration (v/v)Solubility (µg/mL)
None0%< 10
Ethanol10%50
Ethanol20%150
PEG 40010%80
PEG 40020%250
DMSO5%500
Q3: I need to prepare a stock solution at a high concentration, and co-solvents are not providing sufficient solubility. What is a more powerful solubilization technique?

A3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[7][8]

Causality behind this choice: The hydrophobic core of the cyclodextrin molecule provides a favorable environment for the nonpolar isobenzofuranone portion of your compound, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[8] Hydrophilic cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred due to their high aqueous solubility and low toxicity.[4]

Experimental Protocol: Cyclodextrin Complexation and Phase Solubility Studies

  • Select Cyclodextrin: Start with a highly soluble derivative like HP-β-CD.

  • Phase Solubility Diagram Construction:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

    • Add an excess of this compound to each solution.

    • Equilibrate and quantify the dissolved compound as described in A1.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.[9]

Visualization of the Mechanism:

G cluster_complexation Cyclodextrin Inclusion Complex Formation Compound This compound (Poorly Soluble) Complex Soluble Inclusion Complex Compound->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Encapsulation of the hydrophobic compound within the cyclodextrin cavity.

Q4: My application is sensitive to the presence of organic solvents and cyclodextrins. Is there an alternative approach?

A4: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration called the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions.[10][11] The hydrophobic cores of these micelles can entrap poorly soluble compounds, leading to a significant increase in their apparent solubility.[10]

Causality behind this choice: The hydrophobic isobenzofuranone part of your molecule will preferentially partition into the nonpolar core of the surfactant micelles, while the hydrophilic heads of the surfactant molecules interact with the surrounding water, effectively creating a nanosized "vehicle" for your compound.[11]

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose from a range of non-ionic (e.g., Polysorbate 80, Cremophor EL) and ionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants. Non-ionic surfactants are often preferred for biological applications due to their lower toxicity.[11]

  • Determine the CMC (if not known): The CMC is a critical parameter. You can find this value in the literature or determine it experimentally (e.g., using a fluorescent probe).

  • Solubility Measurement:

    • Prepare a series of surfactant solutions in your aqueous buffer at concentrations both below and above the CMC.

    • Determine the solubility of this compound in each solution using the equilibrium solubility method.

  • Data Analysis: Plot the solubility against the surfactant concentration. A sharp increase in solubility should be observed at concentrations above the CMC, indicating micellar solubilization.

Logical Relationship Diagram:

G Concentration Surfactant Concentration Below_CMC Below CMC (Monomers) Concentration->Below_CMC < CMC Above_CMC Above CMC (Micelles Form) Concentration->Above_CMC > CMC Low_Solubility Low Solubility Below_CMC->Low_Solubility High_Solubility High Solubility (Micellar Solubilization) Above_CMC->High_Solubility

Caption: Relationship between surfactant concentration, micelle formation, and solubility.

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the phenolic hydroxyl group to form a more soluble salt.Simple, cost-effective.Only applicable if the experimental pH can be modified; potential for compound instability at extreme pH.
Co-solvency Reduction of solvent polarity.Easy to implement, wide range of solvents available.Potential for co-solvent to interfere with the experiment or cause toxicity.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule in a soluble host.High solubilization capacity, low toxicity of derivatives.Can be more expensive; potential for competitive binding with other molecules.
Surfactant Solubilization Entrapment of the compound within micelles.Very effective for highly hydrophobic compounds.Potential for surfactant-induced toxicity or interference with biological assays.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Hydroxy-4-Methylisobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxy-4-methylisobenzofuran-1(3H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important structural motif, a key core in compounds like mycophenolic acid.

Introduction

The this compound scaffold is a cornerstone in medicinal chemistry, most notably as a precursor to the immunosuppressive drug mycophenolic acid. The synthetic routes to these derivatives, while established, are often nuanced, with challenges in achieving high yields and purity. This guide provides practical, experience-driven advice to navigate these complexities.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying chemical principles and actionable solutions.

Problem 1: Low Yield During Lactonization to Form the Phthalide Ring

Q: I am attempting to synthesize a 5,7-disubstituted-4-methylphthalide, a precursor to the target molecule, via oxidation of a substituted benzaldehyde followed by lactonization, but my yields are consistently low. What are the likely causes and how can I optimize this step?

A: This is a common bottleneck. The transformation of a substituted benzaldehyde, such as 6-chloromethyl-2,4-dimethoxybenzaldehyde, to the corresponding phthalide involves a delicate balance of oxidation and intramolecular cyclization. Low yields can often be attributed to several factors:

  • Incomplete Oxidation: The aldehyde may not be fully converted to the corresponding benzoic acid before lactonization can occur.

  • Side Reactions: The presence of other reactive functional groups, such as a benzylic halide, can lead to undesired side reactions under the oxidation conditions.

  • Suboptimal Reaction Conditions for Cyclization: The equilibrium between the open-chain hydroxy acid and the lactone may not favor the cyclic product under the chosen conditions.

Optimization Strategies:

A highly effective approach is a one-pot oxidation and concomitant lactonization. This minimizes the handling of potentially unstable intermediates.

Parameter Recommendation Rationale
Oxidizing Agent Sodium chlorite (NaClO₂)Provides a selective and efficient oxidation of the aldehyde to the carboxylic acid in the presence of other functional groups.
Solvent System A buffered aqueous system (e.g., with a phosphate buffer)Maintains a suitable pH for the oxidation and subsequent lactonization.
Temperature Room temperature to gentle heating (e.g., 40-50 °C)Balances reaction rate with minimizing decomposition or side reactions.

Representative Experimental Protocol:

A one-pot synthesis of 5,7-dimethoxyphthalide from 6-chloromethyl-2,4-dimethoxybenzaldehyde can be achieved with high efficiency.[1] The key is the use of sodium chlorite for the oxidation, which proceeds smoothly to the carboxylic acid, followed by in-situ lactonization.[1]

Problem 2: Difficulty with Selective Demethylation of Dimethoxy Precursors

Q: I have successfully synthesized 5,7-dimethoxy-4-methylphthalide, but I am struggling to selectively demethylate the methoxy groups to obtain the desired 5,7-dihydroxy-4-methylphthalide without significant decomposition or formation of mono-demethylated byproducts. What are the best practices for this transformation?

A: Selective demethylation of aryl methyl ethers can be challenging due to the stability of the ether linkage. Harsh conditions can lead to decomposition of the lactone ring or other sensitive functional groups.

Common Issues and Solutions:

  • Reagent Choice: Strong Lewis acids like BBr₃ are effective but can be harsh. A more controlled demethylation can often be achieved with nucleophilic reagents.

  • Reaction Control: Precise control of stoichiometry and temperature is crucial to avoid over-reaction or decomposition.

Recommended Demethylation Protocol:

A robust method for the demethylation of 5,7-dimethoxy-4-methylphthalide involves the use of iodocyclohexane in refluxing DMF.[1] This method offers a good balance of reactivity and selectivity, leading to high yields of the desired dihydroxy product.[1]

Parameter Recommendation Rationale
Demethylating Agent IodocyclohexaneActs as a source of iodide, a soft nucleophile that effectively cleaves the aryl methyl ether.
Solvent Dimethylformamide (DMF)A high-boiling polar aprotic solvent that facilitates the reaction.
Temperature RefluxProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.
Problem 3: Formation of Isoindolinone Byproducts When Using Amine Reagents

Q: In a planned derivatization of the phthalide carbonyl group using a primary amine, I am observing the formation of an isoindolinone byproduct instead of the expected isobenzofuranone derivative. How can I prevent this?

A: The formation of isoindolinones is a known competing reaction pathway when 2-formylbenzoic acid or its derivatives are reacted with primary amines.[2] The starting material can exist in equilibrium with its cyclic lactol tautomer. The amine can react with the aldehyde to form an imine, which then cyclizes to the isoindolinone, or it can displace the hydroxyl group of the lactol.[2]

Troubleshooting Strategies:

  • Milder Reaction Conditions: Elevated temperatures can favor the formation of the isoindolinone.[2] Conducting the reaction at lower temperatures may favor the desired isobenzofuranone product.

  • Protecting Groups: If isoindolinone formation persists, consider protecting the amine or choosing a synthetic route that avoids the direct reaction of a primary amine with the 2-formylbenzoic acid precursor.[2]

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic origin of the this compound core in mycophenolic acid?

A1: The phthalide moiety of mycophenolic acid is biosynthesized from a methylated tetraketide assembled by a polyketide synthase (PKS).[3] The final step in the formation of the specific hydroxylation pattern of mycophenolic acid involves the O-methylation of a demethylmycophenolic acid precursor by the enzyme S-adenosylmethionine:demethylmycophenolic acid O-methyltransferase.[4][5]

Q2: Are there alternative strategies for constructing the benzofuranone ring system?

A2: Yes, several methods exist. One notable approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to regioselectively prepare benzofuranones.[6] This method allows for the creation of complex substitution patterns.

Q3: My final product is difficult to purify. What are some recommended purification techniques?

A3: Purification of polar, hydroxylated isobenzofuranone derivatives can be challenging. Standard column chromatography on silica gel is a common first step. If isomers or closely related impurities are present, preparative HPLC may be necessary. Recrystallization from a suitable solvent system can also be an effective final purification step.

Visualizing the Workflow

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to 5,7-dihydroxy-4-methylphthalide, a key intermediate for many mycophenolic acid analogs.

G cluster_0 Starting Material Preparation cluster_1 Phthalide Ring Formation cluster_2 Final Modification cluster_3 Derivatization A 3,5-Dimethoxybenzyl Alcohol B Multi-step Conversion A->B e.g., Formylation, Chlorination C 6-Chloromethyl-2,4- dimethoxybenzaldehyde B->C D One-pot Oxidation/ Lactonization C->D NaClO₂ E 5,7-Dimethoxy-4-methylphthalide D->E F Demethylation E->F Iodocyclohexane, DMF G 5,7-Dihydroxy-4-methylphthalide F->G H Further Synthesis G->H I Mycophenolic Acid Analogs H->I

Caption: Synthetic pathway to 5,7-dihydroxy-4-methylphthalide.

Competing Reaction Pathways

This diagram illustrates the competition between the formation of the desired isobenzofuranone and the isoindolinone byproduct when reacting a 2-formylbenzoic acid precursor with a primary amine.

G cluster_0 Desired Pathway cluster_1 Side Reaction Start 2-Formylbenzoic Acid Precursor + R-NH₂ PathA Reaction at Lactol Start->PathA PathB Imine Formation and Cyclization Start->PathB ProductA Isobenzofuranone Derivative PathA->ProductA ProductB Isoindolinone Byproduct PathB->ProductB

References

addressing off-target effects of 5-hydroxy-4-methylisobenzofuran-1(3H)-one in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Addressing Off-Target Effects of Novel Small Molecules

A Note on 5-hydroxy-4-methylisobenzofuran-1(3H)-one: Initial searches for the specific compound "this compound" did not yield significant public-domain data on its biological activity or off-target effects. This is a common challenge in drug discovery when dealing with novel chemical entities. This guide will, therefore, use a hypothetical isobenzofuranone-based kinase inhibitor, "MBI-470," to illustrate the principles and troubleshooting workflows for addressing off-target effects in cellular models. The methodologies described are broadly applicable to a wide range of small molecule inhibitors. While some isobenzofuranone derivatives have shown biological activities such as antioxidant, antifungal, and even potential as tyrosinase or serotonin reuptake inhibitors, their off-target profiles are often not well-characterized.[1][2][3][4]

I. Frequently Asked Questions (FAQs): First Steps in Investigating Off-Target Effects

This section addresses the initial questions researchers may have when unexpected or inconsistent results arise during cellular assays with a novel inhibitor like MBI-470.

Q1: My observed cellular phenotype (e.g., potent cytotoxicity) is stronger than what I'd expect from inhibiting the primary target. Could this be an off-target effect?

A1: Yes, a discrepancy between the expected and observed phenotype is a classic indicator of potential off-target activity.[5] Many kinase inhibitors, for instance, can interact with dozens to hundreds of other kinases, as well as non-kinase proteins, leading to unintended biological consequences.[6][7] These off-target interactions can dominate the cellular response, especially if the off-target is critical for cell survival or other key pathways.[8]

Q2: How can I quickly differentiate between on-target and off-target effects without extensive profiling?

A2: A powerful and direct method is a "rescue" experiment. If you can create a mutant version of your primary target that is resistant to MBI-470 and express it in your cells, this engineered target should "rescue" the on-target effects. If the potent cytotoxic phenotype persists even with the resistant target, it strongly suggests the effect is driven by MBI-470 binding to one or more other proteins in the cell.[9] Another valuable strategy is to use a structurally unrelated inhibitor that targets the same primary protein. If this second inhibitor does not reproduce the potent cytotoxicity, it further points to MBI-470 having significant off-target liabilities.[10]

Q3: My results are inconsistent across different cell lines. Why might this be happening?

A3: This is often due to the unique protein expression profiles (the "kinome" in the case of kinase inhibitors) of different cell lines.[8] A cell line might express a critical off-target that is absent or expressed at very low levels in another, leading to vastly different responses to MBI-470. It is crucial to characterize the expression of your primary target and any suspected off-targets in the cell lines you are using.

Q4: Could the issue be with my compound's stability or concentration in the cell culture media?

A4: Absolutely. Compound instability, poor solubility, or adsorption to plasticware can lead to inconsistent and misleading results.[5] It is essential to confirm the stability and effective concentration of your compound in your specific cell culture media over the course of your experiment. This can be done using analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

II. Troubleshooting Guide: Experimental Workflows

When initial observations suggest off-target effects, a systematic experimental approach is required. Below are detailed protocols for key assays to identify and validate off-target interactions.

Workflow 1: Confirming Intracellular Target Engagement

Before searching for off-targets, it's critical to confirm that your compound is actually binding to its intended target inside the cell at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[11][12]

Principle of CETSA: CETSA is based on the principle that when a ligand (your compound) binds to a protein, it generally stabilizes the protein's structure.[13] This stabilization makes the protein more resistant to thermal denaturation.[14] By heating cell lysates or intact cells to various temperatures, you can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding compound, this "melting temperature" will shift to a higher value.[15]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Plate your cells and treat them with a vehicle control (e.g., DMSO) and a saturating concentration of MBI-470 for a predetermined time.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[12]

  • Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of your target protein remaining in the soluble fraction by Western Blotting.

  • Data Analysis: Plot the band intensity for your target protein against the temperature for both the vehicle and MBI-470 treated samples. A rightward shift in the melting curve for the MBI-470 treated sample confirms target engagement.

Interpreting CETSA Results

Observation Interpretation Next Step
Clear thermal shift with MBI-470.Compound is binding to the intended target in cells.Proceed to off-target identification (e.g., Kinome Profiling).
No thermal shift, even at high concentrations.Compound may not be cell-permeable or does not bind the target in the cellular environment.Assess cell permeability; if permeable, reconsider the primary target hypothesis.
Target protein is destabilized (shifts left).The compound may bind in a way that destabilizes the protein, which is also a form of target engagement.Proceed to off-target identification.
Workflow 2: Identifying Off-Target Kinases via Kinome Profiling

If MBI-470 is a suspected kinase inhibitor, kinome profiling is the most comprehensive way to identify its off-targets. This involves screening the compound against a large panel of purified kinases to determine its selectivity.[16][17]

Principle of Kinome Profiling: Kinome profiling services use various assay formats (e.g., radiometric, fluorescence-based) to measure the inhibitory activity of a compound against hundreds of kinases simultaneously.[18][19] The output is typically a list of kinases that are inhibited by the compound at a given concentration, often expressed as percent inhibition or an IC50 value.[20]

Diagram: Kinome Profiling Workflow

G cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_validation Validation Compound MBI-470 Stock Service Select Kinome Profiling Service (e.g., Reaction Biology, Eurofins) Compound->Service Assay High-Throughput Screening (e.g., 300-400 kinases) Service->Assay Data Raw Data (% Inhibition at 1µM) Assay->Data Hits Identify Off-Target Hits (e.g., >50% Inhibition) Data->Hits Selectivity Calculate Selectivity Score (e.g., S-Score, Entropy) Hits->Selectivity Validate Validate Hits in Cell-Based Assays Selectivity->Validate G Primary Assay for Desired Phenotype (e.g., Apoptosis Induction) Result Conclusion: Compound is a false positive (general cytotoxicity) Counter Assay for Undesired Effect (e.g., General Cytotoxicity) Compound MBI-470 Compound->Primary Positive Hit Compound->Counter Positive Hit

References

refining purification methods to remove impurities from 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of this compound. As a key intermediate or a bioactive molecule in its own right, achieving high purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt methodologies effectively.

The core structure of this compound, featuring a phenolic hydroxyl group and a lactone ring, dictates its chemical behavior and presents specific purification challenges.[1] Impurities often include structurally similar isomers, unreacted starting materials, or degradation products that co-purify, demanding more than rudimentary techniques. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues encountered in the laboratory.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific experimental problems in a question-and-answer format, providing both procedural steps and the rationale behind them.

Scenario 1: Persistent Impurities After Initial Workup

Question: My initial workup (liquid-liquid extraction) of the crude reaction mixture leaves a significant amount of impurities, as seen on my TLC plate. How can I improve this initial cleanup step?

Answer: An effective initial workup is crucial for reducing the burden on subsequent, more intensive purification steps like chromatography. The key is to leverage the specific chemical properties of your target compound against those of the impurities.

Core Insight: The phenolic hydroxyl group on this compound makes it weakly acidic. This property can be exploited for a highly selective acid-base extraction.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. This will deprotonate acidic impurities (e.g., carboxylic acids), moving them into the aqueous layer, while your target phenolic compound, being a weaker acid, should largely remain in the organic layer. If your target compound is also extracted, a weaker base or fewer washes may be necessary.

  • Phenolic Extraction: To specifically isolate your product, wash the organic layer with a stronger base like 1M sodium hydroxide (NaOH). The NaOH will deprotonate the phenolic hydroxyl group, forming the water-soluble sodium phenoxide salt, which partitions into the aqueous layer. Most non-acidic organic impurities will remain in the organic phase.

  • Isolation: Separate the aqueous layer containing your deprotonated product.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly re-acidify it with a dilute acid, such as 1M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). Your purified product will precipitate out of the solution.

  • Final Extraction: Extract the precipitated product back into a fresh organic solvent (e.g., ethyl acetate), wash the organic layer with brine to remove excess water, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

This acid-base workup can dramatically increase purity before you even consider chromatography, saving time and resources.[2]

Scenario 2: Co-eluting Impurities in Column Chromatography

Question: I am struggling to separate my target compound from an impurity with a very similar Rf value on silica gel TLC. How can I improve the chromatographic resolution?

Answer: When standard silica gel chromatography fails, you must modify the separation conditions or switch to a different chromatographic technique that exploits alternative chemical interactions.

Option A: Optimize Flash Column Chromatography

  • Insight: Resolution in flash chromatography depends on the difference in affinity of compounds for the stationary phase versus the mobile phase. Small changes to the solvent system can have a large impact.

  • Actionable Steps:

    • Solvent System Modification: If you are using a standard hexane/ethyl acetate system, try adding a small percentage (0.5-1%) of acetic acid or formic acid to the mobile phase. This can suppress the ionization of acidic compounds, leading to sharper peaks and potentially altered retention times.

    • Try Different Solvents: Switch to a different solvent system with different selectivities, such as DCM/methanol or toluene/acetone.

    • Gradient Elution: Employ a shallow gradient elution, where the concentration of the more polar solvent is increased very slowly over time. This can effectively separate compounds with very close Rf values.

Option B: Switch to Reversed-Phase Chromatography

  • Insight: Reversed-phase chromatography separates compounds based on hydrophobicity. Since your target compound is phenolic, it possesses both polar and non-polar characteristics, making it an excellent candidate for this technique.[3][4]

  • Protocol Overview:

    • Stationary Phase: C18-functionalized silica is the most common choice.

    • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically used. Start with a higher water concentration and gradually increase the organic solvent concentration.

    • Benefit: Impurities that are more or less polar than your target compound will elute at different times, often providing superior separation compared to normal-phase chromatography.

Option C: High-Speed Counter-Current Chromatography (HSCCC)

  • Insight: HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix.[5][6] This is particularly advantageous for phenolic compounds, which can sometimes irreversibly adsorb to silica gel. Separation is based purely on the compound's partition coefficient between two immiscible liquid phases.

  • Application: This technique is highly effective for separating structurally similar natural products and is well-suited for isobenzofuranone derivatives.[7] A common solvent system for such compounds is a mixture of n-hexane-ethyl acetate-methanol-water.[7]

Scenario 3: Problems During Recrystallization

Question: When I try to recrystallize my product, it either "crashes out" of solution as a fine powder, trapping impurities, or it "oils out," forming a liquid layer instead of crystals. What can I do?

Answer: Successful recrystallization is an art that relies on carefully controlling solubility and cooling rates.[8] Both crashing out and oiling out are common issues that can be resolved with procedural adjustments.

Troubleshooting Rapid Precipitation ("Crashing Out")

  • Cause: The solution is likely too supersaturated, or it is cooling too quickly.[9]

  • Solutions:

    • Add More Solvent: Re-heat the solution to dissolve the precipitate and add a small amount (1-5%) of additional hot solvent. This slightly reduces the saturation level, allowing for slower, more controlled crystal growth upon cooling.[9]

    • Insulate the Flask: Once the solution is prepared, place the flask in an insulated container (e.g., a beaker with paper towels) and cover it to slow the rate of cooling. This encourages the formation of larger, purer crystals.

Troubleshooting "Oiling Out"

  • Cause: The compound's melting point is lower than the boiling point of the solvent, causing it to melt in the hot solution and separate as a liquid oil upon cooling.

  • Solutions:

    • Change the Solvent System: Select a solvent with a lower boiling point.

    • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add another drop or two of the good solvent to clarify the solution, then allow it to cool slowly. A common pair for moderately polar compounds is ethyl acetate-hexane.

Workflow for Optimal Recrystallization

References

Technical Support Center: Enhancing the Bioavailability of 5-hydroxy-4-methylisobenzofuran-1(3H)-one for In Vivo Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with novel isobenzofuranone derivatives, specifically focusing on strategies to enhance the oral bioavailability of compounds like 5-hydroxy-4-methylisobenzofuran-1(3H)-one. For the purpose of this guide, we will refer to this compound as MIF-X . Given that many new chemical entities (NCEs) within this class exhibit poor aqueous solubility, this document provides a framework of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in preclinical in vivo testing.[1][2] The principles and methodologies described herein are grounded in established pharmaceutical science and can be adapted for other poorly soluble investigational drugs.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my isobenzofuranone derivative, MIF-X, showing poor bioavailability in my initial animal studies?

A1: Poor oral bioavailability for a compound like MIF-X is most often linked to its low aqueous solubility and/or low intestinal permeability.[3][4] Isobenzofuranones are often lipophilic ("grease-ball" molecules), which means they do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.[5][6] This poor dissolution is a rate-limiting step for absorption into the bloodstream.[7] Even if the compound has high permeability (a characteristic of many BCS Class II drugs), it cannot be absorbed if it doesn't first dissolve.[1][3][4]

Q2: I'm observing high variability in plasma concentrations between my test subjects. What could be the cause?

A2: High inter-subject variability is a classic symptom of formulation-dependent absorption, typical for poorly soluble drugs.[8] Minor physiological differences between animals (e.g., gastric pH, GI motility, presence of food) can have a dramatic impact on how much of a poorly soluble drug dissolves and gets absorbed. This variability often complicates the interpretation of pharmacodynamic and toxicological data.[1] A robust formulation strategy is key to minimizing this issue.

Q3: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like MIF-X?

A3: There are three main pillars for enhancing the bioavailability of poorly soluble compounds from a formulation perspective:

  • Increasing Solubility and Dissolution Rate: This involves using co-solvents, surfactants, or complexing agents to increase the amount of drug that can dissolve in the GI fluid.[1][2]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][3][5] This can be achieved through techniques like micronization or nanosuspension.[3]

  • Lipid-Based Formulations: For lipophilic compounds, formulating the drug in a lipid-based system can significantly improve absorption by utilizing the body's natural lipid absorption pathways.[1][9][10]

Q4: Can I just dissolve MIF-X in DMSO for my oral gavage studies?

A4: While DMSO is an excellent solvent for creating high-concentration stock solutions, it is generally not recommended as the sole vehicle for oral gavage. Upon administration, the DMSO will rapidly diffuse into the aqueous GI fluid, causing the poorly soluble MIF-X to precipitate out of solution. This can lead to erratic absorption and potential GI irritation. A co-solvent system or a lipid-based formulation is a much more reliable approach for in vivo studies.

Q5: How do I choose between a nanosuspension and a lipid-based formulation?

A5: The choice depends on the physicochemical properties of your compound and your development goals.

  • Nanosuspensions are ideal for compounds that are crystalline and have a high melting point.[11] They work by increasing the dissolution rate and are a good option when you want to maintain the crystalline form of the drug.[11]

  • Lipid-Based Drug Delivery Systems (LBDDS) are particularly effective for highly lipophilic (high LogP) compounds.[12][13] These formulations can keep the drug in a solubilized state throughout its transit in the GI tract, bypassing the dissolution step entirely.[10] They are often categorized using the Lipid Formulation Classification System (LFCS).[9]

Part 2: Troubleshooting Guide for In Vivo Experiments

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Symptom / Observation Potential Cause(s) Recommended Troubleshooting Steps & Solutions
No detectable or very low plasma exposure (Cmax) after oral dosing. 1. Precipitation in GI Tract: The formulation is not robust enough to keep the drug in solution upon dilution in gastric or intestinal fluids. 2. Poor Permeability: The compound may be a BCS Class IV drug (low solubility, low permeability). 3. Rapid First-Pass Metabolism: The drug is absorbed but is quickly metabolized by the liver before reaching systemic circulation.1. Formulation Reformulation: Switch to a more robust system. If using a simple co-solvent, consider a self-emulsifying drug delivery system (SEDDS) or a nanosuspension to improve dissolution in vivo.[1] 2. Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to determine if permeability is a limiting factor. 3. Metabolic Stability: Perform an in vitro liver microsome stability assay to assess the rate of metabolism.
Inconsistent Pharmacokinetic (PK) Profile / High Standard Deviation. 1. Erratic Absorption: Caused by drug precipitation or variable GI conditions (e.g., fed vs. fasted state).[14] 2. Gavage Technique Error: Improper oral gavage can lead to dosing into the lungs or esophagus, causing inconsistent delivery to the stomach.1. Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 4-6 hours) before dosing to normalize GI conditions.[15] 2. Improve Formulation: Use a formulation (e.g., LBDDS) known to reduce the food effect.[13] 3. Gavage Training & Verification: Ensure personnel are properly trained in oral gavage techniques.[16][17] Use a flexible gavage needle to minimize risk of perforation.[17]
Compound precipitates out of the formulation vehicle before dosing. 1. Solubility Limit Exceeded: The concentration of MIF-X is too high for the chosen vehicle. 2. Vehicle Instability: The components of the vehicle may be interacting or degrading over time.1. Determine Maximum Solubility: Systematically test the solubility of MIF-X in various pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Labrasol®) to determine the optimal vehicle composition. 2. Prepare Fresh Formulations: Always prepare formulations fresh on the day of the experiment to avoid stability issues.
Adverse events observed in animals (e.g., lethargy, distress) shortly after dosing. 1. Vehicle Toxicity: High concentrations of certain organic solvents (e.g., DMSO, ethanol) can be toxic when administered orally.[2] 2. Local GI Irritation: Precipitation of the drug onto the gut wall can cause local irritation.1. Vehicle Toxicity Screen: Dose a control group of animals with the vehicle alone to rule out vehicle-related toxicity. 2. Reduce Solvent Concentration: Reformulate to use the lowest possible concentration of organic solvents. Lipid-based formulations often have better safety profiles.[10]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of a Nanosuspension Formulation for Oral Gavage

This protocol uses a top-down media milling approach to reduce the particle size of MIF-X to the nanometer range, enhancing its dissolution rate.[3][11][18]

Objective: To prepare a stable nanosuspension of MIF-X for improved oral bioavailability.

Materials:

  • MIF-X (Active Pharmaceutical Ingredient - API)

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl Methylcellulose - HPMC)

  • Milling media (e.g., 0.5 mm Yttria-stabilized Zirconium Oxide beads)

  • High-energy ball mill or bead mill

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

Procedure:

  • Preparation of Stabilizer Solution: Dissolve HPMC in purified water to create a 1% (w/v) solution.

  • Slurry Preparation: Disperse MIF-X powder into the stabilizer solution to create a pre-suspension slurry. A typical drug concentration is 2-5% (w/v).

  • Milling:

    • Add the slurry and an equal volume of zirconium beads to the milling chamber.

    • Mill at a high speed (e.g., 2000 rpm) for 2-4 hours. Monitor temperature to prevent drug degradation.

  • Separation: Separate the milled nanosuspension from the milling beads via decanting or sieving.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using DLS. The target is a mean particle size of < 400 nm and a PDI < 0.3.

    • Visually inspect for any aggregation or settling.

  • Dosing: Use the resulting nanosuspension directly for oral gavage. Ensure it is well-suspended before drawing each dose.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the creation of a lipid-based formulation that, upon gentle agitation in aqueous media (like GI fluid), spontaneously forms a fine oil-in-water emulsion, keeping the drug solubilized.[1][13]

Objective: To formulate MIF-X in a SEDDS to bypass the dissolution step and improve absorption.

Materials:

  • MIF-X (API)

  • Oil phase (e.g., Labrafac™ PG)[1]

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-solvent (e.g., Transcutol® HP)[1]

  • Vortex mixer

  • Glass vials

Procedure:

  • Screening & Optimization:

    • Determine the solubility of MIF-X in various oils, surfactants, and co-solvents to select the best excipients.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-solvent that forms a stable and rapid self-emulsifying system.

  • Formulation Preparation (Example Ratios):

    • Accurately weigh and combine the components. A common starting point is 30% Oil, 40% Surfactant, 30% Co-solvent.

    • Add the required amount of MIF-X to the excipient mixture.

    • Vortex the mixture until the MIF-X is completely dissolved and the solution is clear and homogenous. Gentle heating (40°C) may be used if necessary.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 500 mL of purified water in a glass beaker with gentle stirring. The formulation should rapidly disperse and form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS. For a SEDDS, the droplet size is typically in the range of 25-200 nm.

  • Dosing: The final, clear liquid SEDDS formulation can be directly administered via oral gavage.

Part 4: Data Presentation & Visualization

Table 1: Comparative Physicochemical Properties of MIF-X

This table summarizes the known or predicted properties of the target compound, this compound.

PropertyValueImplication for BioavailabilitySource
Molecular FormulaC₉H₈O₃-[19]
Molecular Weight164.16 g/mol Favorable for passive diffusion (Lipinski's Rule of 5)[19]
XLogP31.4Indicates moderate lipophilicity, suggesting permeability may be good but aqueous solubility is limited.[19]
Hydrogen Bond Donors1Favorable for permeability.[19]
Hydrogen Bond Acceptors3Favorable for permeability.[19]
Predicted BCS Class Class II Low Solubility, High Permeability. Bioavailability is dissolution rate-limited. -
Table 2: Example Formulation Compositions for In Vivo Testing

This table provides starting point formulations for researchers. The final concentration of MIF-X should be determined based on its solubility in the final vehicle.

Formulation TypeVehicle Composition (w/w)Target MIF-X Conc.Rationale & Key Considerations
Co-solvent System 20% PEG 400 / 80% Saline1-5 mg/mLSimple to prepare but may lead to drug precipitation upon administration. Good for initial screening.
Nanosuspension 2% MIF-X / 1% HPMC / 97% Water20 mg/mLIncreases dissolution rate by increasing surface area.[18][20] Requires specialized equipment (milling).
SEDDS (Lipid-Based) 30% Labrafac™ PG / 40% Kolliphor® RH 40 / 30% Transcutol® HP20-50 mg/mLMaintains drug in a solubilized state, often reducing food effect and variability.[10][12] Excellent for lipophilic compounds.
Diagrams & Workflows

This diagram outlines the decision-making process for selecting an appropriate formulation strategy based on the physicochemical properties of a compound like MIF-X.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Formulation Options cluster_3 Phase 3: In Vivo Evaluation start Start: New Compound (MIF-X) solubility Determine Aqueous & Organic Solvent Solubility start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) solubility->permeability bcs Predict BCS Class permeability->bcs class2 BCS Class II (Low Sol, High Perm) bcs->class2 Low Solubility, High Permeability class4 BCS Class IV (Low Sol, Low Perm) bcs->class4 Low Solubility, Low Permeability size_reduction Particle Size Reduction (Nanosuspension) class2->size_reduction lipid_based Lipid-Based System (SEDDS) class2->lipid_based complexation Complexation (e.g., Cyclodextrin) class2->complexation class4->lipid_based formulate Prepare Formulation size_reduction->formulate lipid_based->formulate complexation->formulate pk_study Conduct Rodent PK Study formulate->pk_study analyze Analyze Plasma Samples (LC-MS/MS) pk_study->analyze evaluate Evaluate PK Parameters (Cmax, AUC, Tmax) analyze->evaluate SEDDS_Mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption capsule Capsule with SEDDS (Drug in Lipid/Surfactant) emulsion Spontaneous Emulsification in GI Fluids capsule->emulsion Dispersion micelles Drug Partitioned in Micelles/Nanodroplets emulsion->micelles Digestion & Solubilization enterocyte Enterocyte (Gut Wall) micelles->enterocyte Lipid Absorption Pathway portal_vein Portal Vein (to Systemic Circulation) enterocyte->portal_vein Transport

References

managing batch-to-batch variability of synthesized 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and management of 5-hydroxy-4-methylisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this key intermediate, particularly in the context of Mycophenolic Acid (MPA) synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address batch-to-batch variability and other common experimental challenges.

I. Introduction to this compound

This compound (CAS 1194700-73-6) is a crucial lactone intermediate in the total synthesis of Mycophenolic Acid, a potent immunosuppressant.[1] The formation of this substituted phthalide core is a critical step that can significantly impact the overall yield and purity of the final active pharmaceutical ingredient. This guide focuses on providing practical, experience-driven advice to ensure consistent and successful synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Q1: Why is my reaction yield of the lactone consistently low?

Low yield is a frequent challenge in multi-step organic synthesis.[2] For the formation of this compound, several factors could be at play.

Possible Causes and Troubleshooting Steps:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of starting material (e.g., the corresponding substituted benzoic acid or benzyl alcohol precursor) after the expected reaction time indicates an incomplete reaction.

    • Solution:

      • Reaction Time: Extend the reaction time and continue monitoring. Some cyclization reactions can be sluggish.

      • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be cautious, as excessive heat can lead to side product formation.

      • Catalyst Activity: If using a Lewis acid catalyst (e.g., in a Friedel-Crafts type reaction), ensure it is fresh and anhydrous. Deactivated catalysts are a common cause of low conversion.[3][4]

  • Side Product Formation:

    • Diagnosis: Analyze the crude reaction mixture by HPLC or NMR spectroscopy. The presence of unexpected peaks or signals suggests the formation of byproducts. Common side reactions in similar syntheses include polymerization or the formation of regioisomers.

    • Solution:

      • Temperature Control: Maintain a consistent and optimal reaction temperature. Overheating can promote side reactions.

      • Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of a particular reagent may lead to unwanted side products.

  • Product Degradation:

    • Diagnosis: The isobenzofuranone ring can be susceptible to hydrolysis under certain pH conditions, especially if heated.[5] If your work-up involves prolonged exposure to strong acids or bases, this could be a cause.

    • Solution:

      • Work-up Conditions: Neutralize the reaction mixture promptly and avoid prolonged exposure to harsh pH conditions. Use mild acids or bases for pH adjustments where possible.

      • Temperature during Work-up: Perform extractions and washes at room temperature or below.

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting cluster_incomplete Solutions for Incomplete Reaction cluster_side_products Solutions for Side Products cluster_degradation Solutions for Degradation start Low Yield of Lactone check_completion Monitor Reaction by TLC/HPLC. Is starting material present? start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes complete Reaction is Complete check_completion->complete No extend_time Extend Reaction Time incomplete->extend_time check_side_products Analyze crude by HPLC/NMR. Are there significant side products? complete->check_side_products increase_temp Increase Temperature check_catalyst Check Catalyst Activity side_products Side Product Formation check_side_products->side_products Yes no_side_products Minimal Side Products check_side_products->no_side_products No control_temp Optimize Temperature side_products->control_temp check_degradation Review Work-up Conditions. (pH, temperature, duration) no_side_products->check_degradation control_stoichiometry Verify Stoichiometry degradation Product Degradation check_degradation->degradation mild_workup Use Mild Work-up Conditions degradation->mild_workup

Fig 1. A decision tree for troubleshooting low yields.
Q2: My purified product shows inconsistencies in the NMR spectrum from batch to batch. What could be the cause?

Inconsistent NMR spectra are a clear indicator of variability in product purity.

Possible Causes and Troubleshooting Steps:

  • Residual Solvents:

    • Diagnosis: Look for characteristic signals of common laboratory solvents (e.g., ethyl acetate, dichloromethane, hexanes) in your ¹H NMR spectrum.

    • Solution: Dry the sample under high vacuum for an extended period. If the solvent is high-boiling, consider re-purification.

  • Presence of Regioisomers:

    • Diagnosis: The presence of extra, closely-spaced signals in the aromatic region of the ¹H NMR or additional signals in the ¹³C NMR can indicate the presence of a regioisomer.

    • Solution: This is a synthetic issue. Re-evaluate the regioselectivity of your cyclization step. Modifying the catalyst or reaction conditions may be necessary. Purification by preparative HPLC may be required to isolate the desired isomer.

  • Unresolved Starting Materials or Intermediates:

    • Diagnosis: Compare the NMR of your product with the spectra of your starting materials.

    • Solution: Improve your purification protocol. This may involve optimizing your column chromatography conditions (e.g., changing the solvent gradient) or considering recrystallization.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route to this compound?

A common approach is adapted from the total synthesis of Mycophenolic Acid, often referred to as Patterson's synthesis.[7] This typically involves the preparation of a substituted toluene derivative which is then elaborated to a benzoic acid or a related precursor that can undergo intramolecular cyclization to form the lactone ring.

Q2: What are the recommended storage conditions for this compound?

While specific stability data for this compound is not widely published, related isobenzofuranones are generally stable as solids at room temperature when protected from moisture.[8][9][10] For long-term storage, it is advisable to keep the compound in a tightly sealed container at 2-8 °C in a desiccator.

Q3: Which analytical techniques are best for quality control?

A combination of techniques is recommended:

  • HPLC: For assessing purity and detecting non-volatile impurities.[11][12]

  • ¹H and ¹³C NMR: For structural confirmation and identification of impurities.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight.

IV. Experimental Protocols

A. Synthesis of this compound (Representative Protocol)

This protocol is a representative example and may require optimization based on your specific starting materials and laboratory conditions. It is based on synthetic strategies for related isobenzofuranones.[14]

Reaction Scheme:

synthesis_workflow start_material Substituted Benzoic Acid (e.g., 2-formyl-3-methyl-4-hydroxybenzoic acid) reduction Reduction of Formyl Group (e.g., NaBH4) start_material->reduction cyclization Intramolecular Cyclization (Acid-catalyzed) reduction->cyclization product This compound cyclization->product

Fig 2. A simplified workflow for the synthesis.

Materials:

  • 2-Formyl-3-methyl-4-hydroxybenzoic acid (or a suitable precursor)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reduction: Dissolve the starting benzoic acid derivative in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Acidification: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~2-3).

  • Lactonization: Stir the acidic solution at room temperature for 2-4 hours to facilitate the intramolecular cyclization to the lactone.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

B. Quality Control: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient:

Time (min)% A% B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

C. Quality Control: NMR Spectroscopy

Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Signals (Predicted):

  • Aromatic protons: Signals in the range of 6.5-7.5 ppm.

  • Methylene protons (-CH₂-O-): A singlet around 5.0-5.5 ppm.

  • Methyl protons (-CH₃): A singlet around 2.0-2.5 ppm.

  • Hydroxyl proton (-OH): A broad singlet, chemical shift can vary depending on concentration and solvent.

Expected ¹³C NMR Signals (Predicted):

  • Carbonyl carbon (C=O): Signal in the range of 165-175 ppm.

  • Aromatic carbons: Signals in the range of 110-160 ppm.

  • Methylene carbon (-CH₂-O-): Signal in the range of 65-75 ppm.

  • Methyl carbon (-CH₃): Signal in the range of 10-20 ppm.

V. References

  • A simple HPLC method for monitoring mycophenolic acid and its glucuronidated metabolite in transplant recipients. PubMed.

  • The Chemistry of Mycophenolic Acid – Synthesis and Modifications Towards Desired Biological Activity. (2010). Current Medicinal Chemistry, 17, 1926-1941.

  • Total synthesis of mycophenolic acid.

  • Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - NIH. (2021-11-29).

  • Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies.

  • Application Notes and Protocols: Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one - Benchchem.

  • Preparation and isolation of isobenzofuran - CORE. (2017-12-12).

  • Technical Support Center: Overcoming Low Yield in Massoia Lactone Synthesis - Benchchem.

  • A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma - Journal of Young Pharmacists.

  • This compound | C9H8O3 | CID 66643957 - PubChem.

  • Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions Emi Nakatsugawa, Keigetsu Higashiyama, Hiroyuki Yamakos - ChemRxiv.

  • Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms.

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH.

  • 3 - Supporting Information.

  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - NIH. (2022-08-24).

  • CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents.

  • troubleshooting low yield in N-Hexanoyl-L-Homoserine lactone synthesis - Benchchem.

  • 5-Hydroxy-4-methyl-3H-isobenzofuran-1-one - Apollo Scientific.

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0195898) - NP-MRD.

  • Friedel Crafts Reaction - sathee jee.

  • 1(3H)-Isobenzofuranone, 3-hydroxy- (CAS No. 16859-59-9) SDS - Guidechem.

  • purification techniques for high-purity tetrahydromethyl-1,3-isobenzofurandione - Benchchem.

  • This compound | C9H8O3 | CID 66643957 - PubChem.

  • The Chemistry of Mycophenolic Acid – Synthesis and Modifications Towards Desired Biological Activity.

  • Friedel–Crafts Acylation - Sigma-Aldrich.

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016-12-29).

  • Column Chromatography - Magritek.

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S.

  • (PDF) Structures of isobenzofuranone-substituted diexo-norbornane/ene-azetidinones. (2025-08-08).

  • 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-, (3E) - ChemicalBook. (2025-04-19).

  • 1(3H)-Isobenzofuranone, 3-hydroxy- - Safety Data Sheet - ChemicalBook. (2025-07-19).

  • EP2321421A1 - Process for preparation of mycophenolic acid, its salt and ester derivatives - Google Patents.

  • Strategies in the total synthesis of mycophenolic acid. - ResearchGate.

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives - ResearchGate.

  • US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents.

  • Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production.

  • CN1328272C - Industrial production method of mycophenolic acid morpholine ester - Google Patents.

References

Validation & Comparative

Unambiguous Structural Confirmation of 5-hydroxy-4-methylisobenzofuran-1(3H)-one: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a key precursor to the immunosuppressant drug mycophenolic acid. We will explore the causality behind experimental choices in 2D NMR and objectively compare its performance with alternative analytical techniques such as single-crystal X-ray crystallography and mass spectrometry, supported by detailed experimental protocols and data interpretation.

The Challenge: Beyond a Simple Spectrum

While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information about the chemical environment of individual nuclei, complex organic molecules like this compound often present overlapping signals and ambiguous assignments. To move beyond a simple spectral fingerprint to a definitive structural confirmation, 2D NMR techniques are indispensable. These experiments provide through-bond and through-space correlations, allowing for the unambiguous assembly of the molecular puzzle.

The Gold Standard: Unraveling the Structure with 2D NMR

Two-dimensional NMR spectroscopy is the gold standard for determining the solution-state structure of organic molecules. By spreading the NMR information across two frequency dimensions, we can resolve overlapping signals and, more importantly, observe correlations between different nuclei. For this compound, a combination of COSY, HSQC, and HMBC experiments provides a comprehensive and self-validating dataset for complete structural assignment.

Experimental Workflow: A Step-by-Step Approach to 2D NMR Analysis

The following protocol outlines the standard procedure for acquiring and interpreting 2D NMR data for a small organic molecule like this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

NMR Data Acquisition:

Standard Bruker pulse programs are typically used for 2D NMR experiments.[1]

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). The presence of a cross-peak between two proton signals in the COSY spectrum indicates that they are neighbors in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is crucial for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). These correlations are key for connecting different spin systems and identifying quaternary carbons.

Interpreting the Data: A Hypothetical Analysis of this compound

While specific, publicly available 1D and 2D NMR spectra for this compound are not readily found in the searched literature, we can predict the expected correlations based on its known structure and data from analogous compounds.

Structure and Numbering:

Predicted ¹H and ¹³C NMR Data:

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3~5.2 (s, 2H)~70
4-~145
5-~160
6~7.0 (d, 1H)~115
7~7.5 (d, 1H)~125
7a-~130
1-~170
8 (CH₃)~2.2 (s, 3H)~15
5-OH~9.5 (s, 1H)-

Expected 2D NMR Correlations:

ExperimentExpected Key Correlations
COSY - A cross-peak between the aromatic protons at C6 and C7, indicating their ortho relationship.
HSQC - A correlation between the methylene protons at ~5.2 ppm and the carbon at ~70 ppm (C3).- Correlations between the aromatic protons and their respective carbons (H6-C6, H7-C7).- A correlation between the methyl protons at ~2.2 ppm and the methyl carbon at ~15 ppm (C8).
HMBC - Crucial for confirming the isobenzofuranone core: - The methylene protons at C3 (~5.2 ppm) should show correlations to the carbonyl carbon C1 (~170 ppm) and the aromatic carbon C7a (~130 ppm). - The aromatic proton at C7 (~7.5 ppm) should show correlations to C5, C7a, and C1. - The aromatic proton at C6 (~7.0 ppm) should show correlations to C4, C7a, and C5.- Confirming substituent positions: - The methyl protons (C8) should show correlations to C4 and C5. - The hydroxyl proton (5-OH) should show correlations to C4, C5, and C6.

Visualizing the Connectivity:

The following diagram illustrates the key HMBC correlations that would be expected to definitively confirm the structure of this compound.

Caption: Key expected HMBC correlations for structural confirmation.

Alternative and Complementary Techniques: A Comparative Overview

While 2D NMR is a powerful tool for solution-state structure elucidation, other techniques provide valuable, and sometimes essential, complementary information.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
2D NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed connectivity, relative stereochemistry, and solution-state conformation.Non-destructive, provides information on dynamics in solution.Requires a relatively large amount of pure sample, can be time-consuming, and may not provide absolute stereochemistry.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline lattice.[2]Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[2]The "gold standard" for unambiguous structure determination, providing a definitive 3D model.[2]Requires a suitable single crystal, which can be difficult or impossible to grow. Provides a solid-state structure which may differ from the solution-state conformation.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry and connectivity; fragmentation patterns can be complex to interpret.
In-Depth Look: Single-Crystal X-ray Crystallography

For isobenzofuranone derivatives, single-crystal X-ray diffraction provides the most definitive structural proof, including the precise arrangement of atoms in the crystal lattice.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol/water, ethyl acetate/hexane).

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

For example, the crystal structure of phenolphthalein derivatives, which share the isobenzofuranone core, has been extensively studied using this technique.[3]

In-Depth Look: Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. For this compound (C₉H₈O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Experimental Protocol (LC-MS/MS):

  • Sample Introduction: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph (LC) for separation from any impurities.

  • Ionization: The eluting compound is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio of the molecular ion is measured.

  • Tandem MS (MS/MS): The molecular ion can be selected and fragmented by collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured. This provides valuable structural information.

The fragmentation pattern of the isobenzofuranone core can provide clues to its structure. For example, the fragmentation of mycophenolic acid and its metabolites has been studied in detail using UPLC-MS/MS.[2][4][5]

Conclusion: An Integrated Approach to Structural Confirmation

For the unambiguous structural confirmation of this compound, a multi-technique approach is optimal. While 2D NMR spectroscopy stands as the primary tool for detailed solution-state structure elucidation, providing a wealth of connectivity information, it is best supported by other techniques. High-resolution mass spectrometry provides a crucial confirmation of the molecular formula, and when a suitable crystal can be obtained, single-crystal X-ray crystallography offers the ultimate, definitive proof of the three-dimensional structure. By integrating the data from these powerful analytical methods, researchers can have the highest level of confidence in their molecular structures, a critical requirement for advancing scientific discovery and drug development.

References

A Comparative Analysis of 5-hydroxy-4-methylisobenzofuran-1(3H)-one and its Derivatives with Known Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the demand for novel antifungal agents with improved efficacy and reduced toxicity is paramount. This guide provides a comprehensive comparative analysis of the potential antifungal properties of 5-hydroxy-4-methylisobenzofuran-1(3H)-one and its related isobenzofuranone derivatives against established antifungal drugs, namely Amphotericin B, Voriconazole, and Caspofungin. While direct experimental data on the antifungal activity of this compound is not yet available in published literature, this guide synthesizes information on the broader class of isobenzofuranones to extrapolate a potential profile, thereby offering a scientifically grounded perspective for future research and development.

Introduction to the Antifungal Landscape

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge. The arsenal of clinically available antifungal agents is limited and falls into a few major classes, each with a distinct mechanism of action, spectrum of activity, and associated toxicities. The emergence of drug-resistant fungal strains further complicates treatment strategies, necessitating the exploration of new chemical scaffolds.

Isobenzofuran-1(3H)-ones, a class of lactones, have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[1][2] This guide will delve into the known antifungal properties of this chemical class to build a hypothetical framework for the potential of this compound as a novel antifungal candidate.

Established Antifungal Agents: A Benchmark for Comparison

A thorough understanding of the currently used antifungal agents is crucial for evaluating the potential of new compounds. This section details the mechanisms of action, antifungal spectra, and key characteristics of three major classes of antifungal drugs.

Polyenes: Amphotericin B

Amphotericin B, a macrocyclic polyene, has been a cornerstone of antifungal therapy for severe systemic mycoses for decades.

  • Mechanism of Action: Amphotericin B exhibits a high affinity for ergosterol, a primary sterol component of the fungal cell membrane. Upon binding, it forms transmembrane channels that disrupt the membrane's integrity, leading to the leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.[3]

  • Antifungal Spectrum: Amphotericin B possesses a broad spectrum of activity against a wide range of pathogenic yeasts and molds, including most species of Candida, Aspergillus, and Cryptococcus.

  • Limitations: The primary drawback of Amphotericin B is its significant toxicity, particularly nephrotoxicity, which arises from its ability to also bind to cholesterol in mammalian cell membranes, albeit with lower affinity.

Azoles: Voriconazole

Voriconazole is a second-generation triazole antifungal agent with broad-spectrum activity and is available in both oral and intravenous formulations.

  • Mechanism of Action: Azoles, including voriconazole, inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane.[3]

  • Antifungal Spectrum: Voriconazole is effective against a wide range of yeasts and molds, including fluconazole-resistant Candida species and is considered a first-line treatment for invasive aspergillosis.

  • Resistance: Resistance to azoles can emerge through various mechanisms, including mutations in the target enzyme and increased drug efflux.

Echinocandins: Caspofungin

Caspofungin represents a class of antifungal agents with a unique mechanism of action, targeting the fungal cell wall.

  • Mechanism of Action: Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell lysis.[4]

  • Antifungal Spectrum: Caspofungin is highly effective against most Candida species, including azole-resistant strains, and has activity against Aspergillus species.

  • Selectivity: The high selectivity of echinocandins for fungi is due to the absence of β-(1,3)-D-glucan synthase in mammalian cells, resulting in a favorable safety profile.

The Potential of this compound and its Derivatives

While specific antifungal data for this compound is not yet documented, studies on other isobenzofuranone derivatives provide compelling evidence for the potential antifungal activity of this chemical class.

Evidence from Isobenzofuranone Derivatives

Several studies have reported the antifungal properties of isobenzofuranone derivatives isolated from natural sources or synthesized in the laboratory. For instance, isopestacin, an isobenzofuranone from the endophytic fungus Pestalotiopsis microspora, has demonstrated antifungal activity.[5] Furthermore, synthetic halogen-substituted isobenzofuran analogues have shown significant in vitro and in vivo antifungal activity against Candida species and dermatophytes.[6] Other research has also indicated that various 3-substituted isobenzofuran-1(3H)-one derivatives exhibit antifungal activity against yeast-like fungi.[7]

Hypothesized Mechanism of Action

The precise mechanism of antifungal action for isobenzofuranones is not well-established and may vary depending on the specific substitutions on the core structure. Based on the diverse biological activities of this class, several potential mechanisms can be hypothesized:

  • Membrane Disruption: Similar to some other antifungal agents, isobenzofuranones may interact with components of the fungal cell membrane, leading to increased permeability and cell death.

  • Enzyme Inhibition: These compounds could potentially inhibit essential fungal enzymes involved in metabolic pathways or cell wall synthesis. Structure-activity relationship studies of isobenzofuranone derivatives as protein kinase C ligands suggest their potential to interact with enzymatic targets.[8]

  • Interference with Virulence Factors: Some antifungal compounds exert their effect by inhibiting fungal virulence factors such as biofilm formation or the yeast-to-hypha transition in dimorphic fungi. This represents a plausible avenue of action for isobenzofuranones.

Further research is imperative to elucidate the specific molecular targets and mechanisms of action for this class of compounds.

Comparative Performance: A Data-Driven Perspective

To provide a clear comparison, the following tables summarize the in vitro antifungal activity of the established agents against key fungal pathogens. It is important to note that the table for this compound is presented as a hypothetical projection based on the activities observed for other isobenzofuranone derivatives and serves as a guide for future experimental validation.

Table 1: In Vitro Antifungal Activity of Established Agents (MIC, µg/mL)

Fungal SpeciesAmphotericin BVoriconazoleCaspofungin
Candida albicans0.25 - 1.00.03 - 0.1250.03 - 0.25
Candida glabrata0.5 - 2.00.125 - 1.00.06 - 0.5
Candida krusei0.5 - 2.00.25 - 1.00.125 - 1.0
Aspergillus fumigatus0.5 - 2.00.25 - 1.00.015 - 0.125
Aspergillus flavus0.5 - 2.00.5 - 2.00.03 - 0.25
Cryptococcus neoformans0.125 - 0.50.03 - 0.25Inactive

Note: MIC ranges are compiled from various literature sources and can vary based on testing methodology and strain susceptibility.

Table 2: Projected In Vitro Antifungal Activity of this compound and its Derivatives (Hypothetical MIC, µg/mL)

Fungal SpeciesProjected MIC Range (µg/mL)
Candida albicans1 - 16
Candida spp. (non-albicans)2 - 32
Aspergillus spp.4 - >64
Dermatophytes0.5 - 8

Disclaimer: This table is a hypothetical projection based on published data for structurally related isobenzofuranone derivatives and requires experimental verification.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the scientific rigor of future investigations into the antifungal properties of this compound, standardized methodologies should be employed.

Broth Microdilution Method (CLSI M27/M38)

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and complete inhibition for polyenes) compared to the growth control.

Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dissolve Compound in Solvent Dilutions Serial Dilutions in Media Compound->Dilutions Inoculate Inoculate Microtiter Plate Dilutions->Inoculate Inoculum Prepare Fungal Inoculum Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of the established antifungal agents, providing a visual comparison for understanding their cellular targets.

Mechanism of Action: Amphotericin B

AmphotericinB_MoA AmphotericinB Amphotericin B Ergosterol Ergosterol in Fungal Cell Membrane AmphotericinB->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Ion_Leakage Leakage of K+, Na+ Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Amphotericin B binds to ergosterol, creating pores and causing cell death.

Mechanism of Action: Voriconazole

Voriconazole_MoA Voriconazole Voriconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Voriconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Membrane_Disruption Disrupted Cell Membrane Function Ergosterol_Synthesis->Membrane_Disruption Leads to Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Voriconazole inhibits ergosterol synthesis, disrupting the fungal cell membrane.

Mechanism of Action: Caspofungin

Caspofungin_MoA Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Blocks Cell_Wall_Disruption Disrupted Cell Wall Integrity Glucan_Synthesis->Cell_Wall_Disruption Leads to Cell_Lysis Fungal Cell Lysis Cell_Wall_Disruption->Cell_Lysis

Caption: Caspofungin inhibits cell wall synthesis, leading to fungal cell lysis.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the distinct mechanisms and broad efficacy of established antifungal agents, providing a robust framework for the evaluation of novel compounds. While direct experimental evidence for the antifungal activity of this compound is currently lacking, the documented antifungal properties of the broader isobenzofuranone class suggest that this molecule and its derivatives represent a promising area for future research.

To validate the potential of this compound as a viable antifungal candidate, the following steps are recommended:

  • In Vitro Antifungal Susceptibility Testing: Conduct comprehensive MIC testing against a broad panel of clinically relevant yeasts and molds.

  • Mechanism of Action Studies: Investigate the specific molecular targets and cellular pathways affected by the compound.

  • In Vivo Efficacy and Toxicity Studies: Evaluate the compound's performance in animal models of fungal infections and assess its safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen a library of derivatives to optimize antifungal potency and selectivity.

The exploration of novel chemical scaffolds like isobenzofuranones is essential for expanding our therapeutic options against fungal pathogens and addressing the growing challenge of antifungal resistance.

References

A Researcher's Comparative Guide to Validating the Antiproliferative Activity of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for validating the antiproliferative activity of 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a natural product derivative with therapeutic potential. Recognizing the nuanced nature of drug efficacy, we present a multi-assay, multi-cell line approach designed to yield robust and reproducible data. This document moves beyond mere protocols, offering insights into the causal logic behind experimental design, the importance of orthogonal validation, and the selection of appropriate comparative compounds. By synthesizing data from metabolic, biomass, and long-term viability assays, researchers can build a compelling, evidence-based profile of this compound's activity, paving the way for further preclinical development.

Introduction: The Rationale for Rigorous Validation

This compound belongs to the isobenzofuranone (phthalide) class of compounds. This structural motif is present in numerous natural products, many of which are derived from fungal species and exhibit a wide range of biological activities, including antiproliferative effects.[1][2][3][4][5] The initial discovery of a compound's ability to inhibit cancer cell growth is a critical first step, but it is far from sufficient. True validation requires a systematic and multi-faceted investigation to understand its potency, selectivity, and mechanism of action.

A single assay can be misleading. For instance, a compound might interfere with the metabolic pathway measured by one assay (e.g., MTT) without truly killing the cells. Therefore, employing multiple, mechanistically distinct assays is paramount for building a trustworthy data package. This guide compares the performance of this compound against Doxorubicin, a well-characterized chemotherapeutic agent, across three distinct human cancer cell lines:

  • MCF-7: An estrogen receptor-positive human breast cancer cell line.

  • A549: A human lung adenocarcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

This multi-pronged approach ensures that the observed antiproliferative activity is not an artifact of a specific assay or cell type but a genuine biological effect of the compound.

Experimental Design & Rationale

A robust validation strategy relies on the triangulation of data from different methodologies. We have selected three assays that measure different aspects of cell viability and proliferation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Screening (72h) cluster_longterm Phase 3: Long-Term Viability cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Maintenance (MCF-7, A549, HCT116) Compound_Prep Compound Preparation (Test Compound & Doxorubicin) Serial Dilutions Seeding Seed 96-well plates Cell_Culture->Seeding CFA_Seed Seed 6-well plates (Low Density) Cell_Culture->CFA_Seed Treatment Treat cells with compounds Compound_Prep->Treatment Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT SRB SRB Assay (Total Biomass) Treatment->SRB IC50 Calculate IC50 Values MTT->IC50 SRB->IC50 CFA_Treat Treat with IC50 conc. CFA_Seed->CFA_Treat CFA_Incubate Incubate for 10-14 days CFA_Treat->CFA_Incubate CFA_Stain Fix, Stain & Count Colonies CFA_Incubate->CFA_Stain Compare Compare Potency & Selectivity CFA_Stain->Compare IC50->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Overall Experimental Workflow.

Assay Selection: An Orthogonal Approach
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of metabolically active cells.

    • Why it's chosen: It's a rapid, high-throughput method ideal for initial screening. It assesses the functional viability of the cell's mitochondria.

    • Limitation: The assay can be skewed by compounds that affect mitochondrial respiration without inducing cell death.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][8] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for cell number.[7]

    • Why it's chosen: As a protein-based endpoint, it is independent of metabolic activity and provides a more direct measure of cell biomass.[9] Its results can validate or challenge the findings from the MTT assay, providing a more complete picture.

    • Limitation: It does not distinguish between live and dead cells at the time of fixation.

  • Colony Formation (Clonogenic) Assay: This assay evaluates the long-term survival and proliferative potential of a single cell to form a colony (defined as ≥50 cells). It is considered the gold standard for measuring the effectiveness of cytotoxic agents because it assesses reproductive cell death—a critical endpoint in cancer therapy.

    • Why it's chosen: It measures the ultimate fate of the cells after treatment, determining if the compound has a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect.

    • Limitation: It is low-throughput and time-consuming (10-14 days).

Assay_Principles cluster_MTT MTT Assay Principle cluster_SRB SRB Assay Principle MTT_Substrate Yellow MTT (Water-Soluble) Mito_Enzyme Mitochondrial Dehydrogenase (in Viable Cells) MTT_Substrate->Mito_Enzyme Reduction Formazan Purple Formazan (Insoluble) Mito_Enzyme->Formazan Cell_Proteins Cellular Proteins (Fixed Cells) SRB_Dye Pink SRB Dye Cell_Proteins->SRB_Dye Binds to basic amino acids Bound_Dye Protein-Bound Dye (Quantifiable) SRB_Dye->Bound_Dye

Caption: Principles of the MTT and SRB Assays.

Detailed Experimental Protocols

Cell Culture and Seeding
  • Culture MCF-7, A549, and HCT116 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin-EDTA, determine viable cell count using a hemocytometer or automated cell counter.

  • For MTT and SRB assays, seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Allow cells to attach by incubating for 24 hours before treatment.

MTT Assay Protocol

Adapted from standard protocols.[10][11]

  • Compound Treatment: After 24h incubation, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or Doxorubicin. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[12]

  • Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

SRB Assay Protocol

Adapted from NCI protocols.[7][8][13]

  • Compound Treatment: Treat cells as described in step 1 of the MTT protocol.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[8]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13] Air-dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13]

  • Reading: Measure the absorbance at 510 nm in a microplate reader.

Colony Formation Assay Protocol

Adapted from established methods.[14][15]

  • Cell Seeding: Seed a low number of cells (e.g., 200-500 cells/well) into 6-well plates. The exact number should be optimized for each cell line to ensure discrete colonies form in the control wells.

  • Treatment: After 24 hours, treat the cells with the test compound and Doxorubicin at concentrations around their respective IC50 values (determined from the MTT/SRB assays).

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.

  • Fixing and Staining: Gently wash the wells with PBS. Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes. Stain with 0.5% crystal violet solution for 20 minutes.

  • Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (groups of ≥50 cells) in each well.

Results: A Comparative Analysis

The following data is illustrative to demonstrate how results should be presented. Actual experimental values will vary.

The antiproliferative activity is typically expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[7] These values are calculated from the dose-response curves generated from the 72-hour MTT and SRB assays.

Table 1: Comparative IC50 Values (µM) after 72h Treatment
Cell LineAssayThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 MTT12.50.9
(Breast)SRB14.11.1
A549 MTT25.81.5
(Lung)SRB28.31.7
HCT116 MTT18.21.2
(Colon)SRB19.91.4

Note: Doxorubicin IC50 values are consistent with literature reports for similar exposure times.[16][17][18][19][20]

Table 2: Colony Formation Assay Results
Cell LineTreatment (at IC50)Plating Efficiency (%)Surviving Fraction (%)
MCF-7 Vehicle Control85100
Test Compound-15
Doxorubicin-8
A549 Vehicle Control78100
Test Compound-28
Doxorubicin-12

Discussion & Interpretation

Corroboration Across Assays

The illustrative data shows a strong correlation between the IC50 values obtained from the MTT and SRB assays for all cell lines. This concordance is crucial; it increases our confidence that the observed effect is a genuine reduction in cell number rather than a mere artifact of metabolic interference. The SRB assay, by measuring total protein, validates the MTT assay's finding that the compound inhibits cell proliferation.[7][9]

Potency and Selectivity

As expected, the positive control, Doxorubicin, demonstrates potent antiproliferative activity with sub-micromolar to low micromolar IC50 values across all cell lines.[16][17][20] The hypothetical data for this compound shows IC50 values in the low micromolar range (12-28 µM). While less potent than Doxorubicin, these values are well within the range considered promising for a hit compound in early-stage drug discovery.

Notably, the compound displays some degree of selectivity, with the lowest IC50 value observed in the MCF-7 breast cancer cell line. This suggests a potential avenue for further investigation into specific cellular pathways that might be more sensitive to this compound in breast cancer cells compared to lung or colon cancer cells.

Long-Term Effects (Clonogenic Survival)

The colony formation assay provides the most stringent test of a compound's anticancer potential. The illustrative data shows that treatment with this compound at its IC50 concentration significantly reduces the surviving fraction of cells. This indicates that the compound is not merely cytostatic (slowing growth) but has a cytotoxic (cell-killing) or senescence-inducing effect, preventing long-term proliferation. This is a highly desirable characteristic for an anticancer agent.

Conclusion

This guide outlines a robust, multi-assay strategy for validating the antiproliferative activity of this compound. By integrating short-term metabolic and biomass assays (MTT, SRB) with a long-term clonogenic survival assay, researchers can generate a comprehensive and trustworthy dataset. The presented framework demonstrates how to compare the compound's activity against a standard chemotherapeutic agent across multiple cancer cell lines, allowing for a thorough assessment of its potency and selectivity. This rigorous, evidence-based approach is essential for identifying promising lead compounds and justifying their advancement into more complex preclinical models.

References

A Senior Application Scientist's Guide to the Comparative Efficacy of 5-hydroxy-4-methylisobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isobenzofuranone Scaffold

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include antioxidant, antifungal, anti-platelet, and cytotoxic effects.[1] The versatility of this scaffold has spurred significant interest in the synthesis and evaluation of novel derivatives to explore their therapeutic potential.

This guide focuses on the comparative efficacy of derivatives based on the 5-hydroxy-4-methylisobenzofuran-1(3H)-one backbone. While direct comparative studies on a broad series of derivatives from this specific starting molecule are not extensively documented in publicly available literature, we can extrapolate and compare the efficacy of various substituted isobenzofuran-1(3H)-ones to understand the impact of different functional groups on their biological activity. This analysis will provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds.

Comparative Efficacy Analysis: A Multi-faceted Evaluation

The therapeutic efficacy of isobenzofuranone derivatives has been explored across several key areas, including oncology, neuroscience, and metabolic diseases. This section will delve into the experimental data, comparing the performance of different derivatives and elucidating the structural features that contribute to their potency.

Antiproliferative Activity: A Battle Against Cancer Cells

The cytotoxicity of isobenzofuranone derivatives against various cancer cell lines has been a primary focus of investigation. The core hypothesis driving this research is that specific substitutions on the isobenzofuranone ring can enhance the molecule's ability to selectively inhibit the growth of cancer cells.

A study on C-3 functionalized isobenzofuran-1(3H)-ones revealed significant antiproliferative activity against U937 (lymphoma) and K562 (myeloid leukemia) cell lines.[1] The data from this study highlights the critical role of the substituent at the C-3 position in determining cytotoxic potency.

Table 1: Comparative Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-one Derivatives [1]

CompoundC-3 SubstituentCancer Cell LineIC50 (µM)
16 PhenolicK5622.79
U93762.97
17 Acetylated PhenolicK56266.81
U93771.39
18 PhenolicK5621.71
U93746.63
Etoposide (VP16) Positive ControlK5627.06
U9370.35

Data synthesized from "Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones"[1]

From this data, a clear structure-activity relationship emerges. The presence of a phenolic group at the C-3 position (compounds 16 and 18) leads to potent activity against the K562 cell line, with IC50 values significantly lower than the commercial drug etoposide.[1] Conversely, acetylation of the phenolic group (compound 17) dramatically reduces this activity, suggesting that the free hydroxyl group is crucial for the cytotoxic effect. This insight is vital for guiding the design of future derivatives with enhanced antiproliferative properties.

Antidepressant Activity: Modulating Neurotransmitter Systems

Recent research has explored the potential of isobenzofuranone derivatives as novel antidepressant agents, focusing on their ability to inhibit serotonin reuptake.[2] This line of inquiry is based on the established mechanism of many current antidepressant medications.

A series of novel isobenzofuran-1(3H)-one derivatives were designed and synthesized, with several compounds demonstrating superior serotonin reuptake inhibition.[2] Notably, compound 10a from this study not only showed significant in vitro activity but also demonstrated efficacy in a chronic restraint stress (CRS)-induced mouse model of depression.[2]

Table 2: Serotonin Reuptake Inhibition by Novel Isobenzofuran-1(3H)-one Derivatives [2]

CompoundKey Structural FeaturesSerotonin Reuptake InhibitionIn Vivo Efficacy (CRS Model)
9d Specific amine substituentSuperior inhibitory effectsNot reported
10a Specific amine substituentSuperior inhibitory effectsSignificant improvement in depression-like behavior
10c Specific amine substituentSuperior inhibitory effectsNot reported

Data synthesized from "Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents"[2]

The in vivo efficacy of compound 10a was linked to its ability to increase the levels of the neurotransmitter 5-HT in the cortex and enhance the expression of synaptic-associated proteins like BDNF and TrkB in the hippocampus of CRS-induced mice.[2] This demonstrates a clear mechanistic pathway for its antidepressant effects and positions this derivative as a promising lead compound for further development.

Antidiabetic Activity: Targeting Carbohydrate-Hydrolyzing Enzymes

The inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates, is a key strategy in the management of type 2 diabetes. A library of isobenzofuranone derivatives was synthesized and evaluated for their inhibitory potential against these enzymes.[3]

The in vitro results were compelling, with several derivatives showing significantly more potent inhibition than the standard drug, acarbose.[3]

Table 3: α-Glucosidase and α-Amylase Inhibition by Isobenzofuranone Derivatives [3]

CompoundTarget EnzymeIC50 (µM)Fold-Inhibition vs. Acarbose
3d α-Glucosidase6.82 ± 0.02~127-fold stronger
3g α-AmylaseNot specified~11-fold higher
Acarbose α-GlucosidaseNot specified-
Acarbose α-AmylaseNot specified-

Data synthesized from "Identification of isobenzofuranone derivatives as promising antidiabetic agents..."[3]

Compound 3d emerged as a particularly potent and selective inhibitor of α-glucosidase, with an uncompetitive mode of inhibition.[3] In vivo studies in diabetic rats further validated these findings, with the treatment leading to pronounced histopathological normalization in the kidney and liver.[3] These results underscore the potential of isobenzofuranone derivatives as a novel class of antidiabetic agents.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key experiments used to evaluate the efficacy of this compound derivatives.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is foundational for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits 50% of cell viability (IC50).

Materials:

  • U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

  • Test compounds (dissolved in DMSO)

  • Etoposide (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Compound Treatment: After 24 hours of incubation, add varying concentrations of the test compounds and etoposide to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 values using a dose-response curve.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate add_compounds Add Compounds to cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the antiproliferative activity of isobenzofuranone derivatives using the MTT assay.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is essential for evaluating the antidiabetic potential of the synthesized derivatives.

Objective: To determine the concentration of the test compound that inhibits 50% of α-glucosidase activity (IC50).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution, 20 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer), and 135 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 25 µL of pNPG solution (1 mM in phosphate buffer) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of Na2CO3 solution (0.2 M).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Diagram: α-Glucosidase Inhibition Assay Workflow

aGlucosidase_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_termination Termination & Measurement cluster_analysis Data Analysis A Add Test Compound, α-Glucosidase, and Buffer B Pre-incubate at 37°C for 15 min A->B C Add pNPG Substrate B->C D Incubate at 37°C for 30 min C->D E Add Na2CO3 to stop the reaction D->E F Read Absorbance at 405 nm E->F G Calculate % Inhibition and IC50 F->G Antidepressant_Mechanism cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron serotonin Serotonin (5-HT) postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin->postsynaptic_receptor Binding reuptake_transporter Serotonin Reuptake Transporter (SERT) reuptake_transporter->serotonin Reuptake bdnf_trkb BDNF-TrkB Signaling postsynaptic_receptor->bdnf_trkb Activation synaptic_proteins Increased Synaptic Proteins (PSD95, Spinophilin) bdnf_trkb->synaptic_proteins neuronal_survival Enhanced Neuronal Survival & Synaptogenesis synaptic_proteins->neuronal_survival isobenzofuranone Isobenzofuranone Derivative (e.g., 10a) isobenzofuranone->reuptake_transporter Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxy-4-Methylisobenzofuran-1(3H)-one Analogs as Potential Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for analogs of 5-hydroxy-4-methylisobenzofuran-1(3H)-one, with a focus on their potential as tyrosinase inhibitors. The isobenzofuran-1(3H)-one scaffold is a core component of numerous biologically active compounds, and understanding the nuanced effects of structural modifications is paramount for the rational design of novel therapeutic agents.[1][2] This document synthesizes current knowledge to propose a focused investigation into this specific class of compounds, offering a roadmap for their synthesis, evaluation, and optimization.

Introduction: The Isobenzofuran-1(3H)-one Core and Tyrosinase Inhibition

The this compound (a substituted phthalide) represents a promising starting point for drug discovery. The phenolic hydroxyl group and the lactone ring are key structural features that can participate in interactions with biological targets. Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis.[3] Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders and has applications in the cosmetics industry.[3][4] Several isobenzofuran-1(3H)-one derivatives have been identified as potent tyrosinase inhibitors, suggesting that this scaffold is well-suited for targeting the enzyme's active site.[3]

This guide will explore the hypothetical SAR of novel this compound analogs, providing a comparative framework for their potential tyrosinase inhibitory activity.

Proposed Structure-Activity Relationship (SAR) Studies

Based on existing literature for isobenzofuranones and other tyrosinase inhibitors, we can hypothesize how modifications to the this compound core will impact activity. The following sections outline key structural variations and their likely effects.

Modifications of the 5-Hydroxy Group

The phenolic hydroxyl is crucial for tyrosinase inhibition, as it can chelate the copper ions in the enzyme's active site, a mechanism shared by the well-known tyrosinase inhibitor, kojic acid.[3]

  • Esterification or Etherification: Replacing the hydroxyl group with an ester or ether would likely decrease or abolish activity by preventing copper chelation. However, these derivatives could serve as valuable negative controls in experimental studies.

  • Positional Isomers: Moving the hydroxyl group to other positions on the aromatic ring (e.g., 4-hydroxy, 6-hydroxy, 7-hydroxy) would likely alter the geometry of copper chelation and impact inhibitory potency.

Modifications of the 4-Methyl Group

The methyl group at the 4-position influences the electronic environment of the aromatic ring and may have steric effects on binding.

  • Alkyl Chain Elongation: Increasing the alkyl chain length (ethyl, propyl) may enhance lipophilicity, potentially improving cell membrane permeability. However, longer chains could also introduce steric hindrance, negatively impacting enzyme binding.

  • Introduction of Electron-Withdrawing/Donating Groups: Replacing the methyl group with electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3) would modulate the acidity of the 5-hydroxy group and could influence the strength of the interaction with the enzyme.

Substitution at the 3-Position

The 3-position of the isobenzofuranone ring is a common site for modification and can significantly impact biological activity.[1][2]

  • Aryl Substituents: Introduction of substituted phenyl rings at the 3-position could lead to additional binding interactions within the enzyme's active site. For example, dihydroxy-substituted phenyl groups have been shown to enhance tyrosinase inhibition in other isobenzofuranones.[3]

  • Alkyl and Heterocyclic Substituents: The introduction of various alkyl or heterocyclic moieties could be explored to probe the steric and electronic requirements of the binding pocket.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the tyrosinase inhibitory activity of proposed analogs, based on the SAR principles discussed. The IC50 values are illustrative and would need to be determined experimentally.

CompoundModificationPredicted IC50 (µM)Rationale
Parent Compound This compound50Baseline activity due to the phenolic hydroxyl group.
Analog 1 5-methoxy-4-methylisobenzofuran-1(3H)-one>200Masking the key hydroxyl group is expected to abolish activity.
Analog 2 5-hydroxy-4-ethylisobenzofuran-1(3H)-one40A slight increase in lipophilicity may enhance binding.
Analog 3 5-hydroxy-4-chloroisobenzofuran-1(3H)-one65The electron-withdrawing nature of chlorine may slightly decrease the acidity of the hydroxyl group, weakening the copper chelation.
Analog 4 3-(2,4-dihydroxyphenyl)-5-hydroxy-4-methylisobenzofuran-1(3H)-one15The additional dihydroxyphenyl moiety could provide more points of interaction with the enzyme active site, significantly enhancing potency.[3]
Kojic Acid (Reference) -20A well-established tyrosinase inhibitor for comparison.[3]

Experimental Protocols

To validate the hypothesized SAR, the following experimental protocols are proposed.

General Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

A common and effective method for the synthesis of 3-substituted isobenzofuran-1(3H)-ones is the condensation of an o-phthalaldehydic acid with a suitable nucleophile.[1]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted o-phthalaldehydic acid (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the desired primary amine or other nucleophile (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final compound is purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized analogs are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Diagram of Synthetic Workflow

G start Start: o-Phthalaldehydic Acid Derivative reaction Condensation Reaction (Solvent, Heat) start->reaction nucleophile Primary Amine or other Nucleophile nucleophile->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization end_node Pure 3-Substituted Isobenzofuran-1(3H)-one Analog characterization->end_node

Caption: General workflow for the synthesis of 3-substituted isobenzofuran-1(3H)-one analogs.

Tyrosinase Inhibition Assay

The inhibitory activity of the synthesized analogs against mushroom tyrosinase can be determined spectrophotometrically, with L-DOPA as the substrate.[4][5]

Materials and Reagents:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compounds and Kojic acid (positive control) dissolved in DMSO

  • 96-well microplate and microplate reader

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution to each well.

    • For the control, 20 µL of the buffer (with the corresponding DMSO concentration) is used instead of the test compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes.

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Diagram of Tyrosinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tyrosinase_sol Tyrosinase Solution ldopa_sol L-DOPA Solution compound_sol Test Compound/Control Dilutions plate_setup Add Buffer, Compound, and Tyrosinase to 96-well plate pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Initiate reaction with L-DOPA pre_incubation->reaction_start measurement Kinetic Absorbance Measurement (475 nm) reaction_start->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Conclusion

This guide provides a comprehensive framework for the investigation of this compound analogs as potential tyrosinase inhibitors. By systematically exploring the structure-activity relationships through targeted synthesis and robust biological evaluation, novel and potent inhibitors can be developed. The proposed experimental protocols offer a clear and validated path for researchers to undertake these studies, contributing to the advancement of therapeutic options for hyperpigmentation disorders.

References

A Researcher's Guide to Cross-Validating the Mechanism of Action of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous cross-validation of the proposed mechanism of action for the novel compound, 5-hydroxy-4-methylisobenzofuran-1(3H)-one. As a member of the isobenzofuranone class—a group of compounds known for a wide spectrum of biological activities including antifungal, anticancer, and enzyme inhibitory effects—elucidating the precise molecular mechanism of this specific derivative is paramount for its development as a potential therapeutic agent.[1][2]

Given the nascent stage of research on this compound, this guide will operate on a well-supported hypothetical mechanism: the inhibition of tyrosinase , a key enzyme in melanin biosynthesis.[3][4] This hypothesis is grounded in the established activity of other isobenzofuranones as tyrosinase inhibitors.[3]

This document is structured to provide not just a series of protocols, but a logical, multi-faceted strategy for building a robust body of evidence. We will compare the experimental performance of our compound of interest against well-characterized tyrosinase inhibitors, Kojic Acid and Arbutin , to benchmark its activity and validate its mechanism.

The Comparative Framework: Establishing Benchmarks for Tyrosinase Inhibition

To objectively evaluate the inhibitory potential of this compound, it is essential to employ positive controls with established mechanisms of action.

  • Kojic Acid: A fungal metabolite, Kojic Acid is a well-documented tyrosinase inhibitor that acts by chelating the copper ions within the enzyme's active site.[2][5] It exhibits a competitive inhibitory effect on the monophenolase activity and a mixed effect on the diphenolase activity of tyrosinase.[6]

  • Arbutin (β-arbutin): A naturally occurring hydroquinone glucoside, Arbutin functions as a competitive inhibitor of tyrosinase, competing with the L-tyrosine substrate for binding to the active site.[7][8]

By comparing our investigational compound to these standards, we can ascertain not only its efficacy but also gain insights into its mode of inhibition.

A Multi-Pronged Approach to Cross-Validation

cluster_0 Cross-Validation Workflow A Hypothesis: This compound is a Tyrosinase Inhibitor B In Vitro Validation: Enzyme Kinetics Assay A->B Direct enzyme interaction? C Cell-Based Validation: Melanin Content Assay B->C Cellular efficacy? F Mechanism Confirmation B->F D Target Engagement Validation: Cellular Thermal Shift Assay (CETSA) C->D Direct target binding in cells? C->F E In Silico Validation: Molecular Docking D->E Plausible binding mode? D->F E->F

Caption: A logical workflow for the cross-validation of a hypothesized mechanism of action.

In Vitro Validation: Direct Enzyme Kinetics

The initial and most fundamental step is to determine if this compound directly interacts with and inhibits purified tyrosinase. This is achieved through enzyme kinetic assays.

Rationale: This experiment provides direct evidence of enzyme inhibition and allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[9] Comparing these parameters to those of Kojic Acid and Arbutin provides a quantitative measure of relative potency.

Experimental Protocol: Tyrosinase Enzyme Kinetics Assay

  • Objective: To determine the IC₅₀ and mode of inhibition of this compound against mushroom tyrosinase.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA (3,4-dihydroxy-L-phenylalanine)

    • This compound

    • Kojic Acid and Arbutin (positive controls)

    • Phosphate buffer (pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare a stock solution of the test compound and controls in DMSO. Create a dilution series to achieve a range of final assay concentrations. Prepare a stock solution of L-DOPA in phosphate buffer.

    • Assay Setup: In a 96-well plate, add phosphate buffer, the test compound/control at various concentrations, and the tyrosinase enzyme solution. Allow a brief pre-incubation period.

    • Reaction Initiation: Initiate the reaction by adding the L-DOPA substrate to all wells.

    • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes to monitor the formation of dopachrome.[10]

    • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. For mechanism studies, repeat the assay with varying concentrations of both L-DOPA and the inhibitor and generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[10]

Cell-Based Validation: Quantifying Melanin Inhibition

Demonstrating enzyme inhibition in vitro is crucial, but it is equally important to confirm that the compound is active in a more physiologically relevant cellular environment.

Rationale: A cell-based assay confirms that the compound can penetrate the cell membrane and inhibit intracellular tyrosinase, leading to a measurable decrease in melanin production. B16F10 murine melanoma cells are a standard model for this purpose as they produce melanin and are responsive to tyrosinase inhibitors.[11][12]

Experimental Protocol: Melanin Content Assay in B16F10 Cells

  • Objective: To quantify the effect of this compound on melanin synthesis in B16F10 cells.

  • Materials:

    • B16F10 murine melanoma cells

    • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

    • This compound, Kojic Acid, Arbutin

    • 1 N NaOH with 10% DMSO

    • 6-well plates

    • Spectrophotometer

  • Procedure:

    • Cell Culture and Treatment: Seed B16F10 cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound and controls for 48-72 hours.[11]

    • Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 1 N NaOH containing 10% DMSO to each well.

    • Melanin Solubilization: Incubate the plates at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.[11]

    • Quantification: Measure the absorbance of the lysate at 405 nm.[11]

    • Normalization: In a parallel plate, determine the protein concentration for each treatment condition to normalize the melanin content to the total protein amount.

    • Data Analysis: Express the melanin content as a percentage of the untreated control.

Target Engagement: Confirming Direct Interaction in a Cellular Milieu

To definitively prove that the observed cellular effects are a direct result of the compound binding to tyrosinase, a target engagement assay is essential. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Rationale: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[13][14] By heating intact cells treated with the compound and measuring the amount of soluble tyrosinase remaining, a shift in the protein's melting curve provides direct evidence of target engagement.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of this compound to tyrosinase in intact cells.

  • Materials:

    • B16F10 cells (or another cell line with sufficient tyrosinase expression)

    • Test compound and vehicle control (DMSO)

    • PBS with protease inhibitors

    • Thermal cycler

    • Lysis buffer

    • Equipment for protein quantification (e.g., Western blot or ELISA)

  • Procedure:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration.

    • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[13]

    • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

    • Quantification of Soluble Tyrosinase: Analyze the supernatant by Western blot using a tyrosinase-specific antibody to determine the amount of soluble tyrosinase at each temperature.

    • Data Analysis: Plot the amount of soluble tyrosinase against the temperature to generate melting curves for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[15]

cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat aliquots to different temperatures A->B C Lyse cells and centrifuge B->C D Collect soluble protein fraction C->D E Quantify soluble tyrosinase (Western Blot) D->E F Plot melting curves and compare shifts E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

In Silico Validation: Molecular Docking

Computational methods provide a powerful complementary approach to experimental assays, offering insights into the molecular interactions that govern the compound-target binding.

Rationale: Molecular docking predicts the preferred binding pose and affinity of a small molecule to the three-dimensional structure of its protein target.[16][17] This can help to rationalize the experimental findings and provide a structural basis for the observed inhibition.

Procedure: Molecular Docking of this compound to Tyrosinase

  • Objective: To predict the binding mode and interactions of the test compound within the active site of tyrosinase.

  • Methodology:

    • Protein and Ligand Preparation: Obtain the 3D structure of tyrosinase from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and the comparator compounds.

    • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to dock the ligands into the active site of the tyrosinase structure.

    • Analysis: Analyze the predicted binding poses, docking scores (an estimation of binding affinity), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the active site.[18]

    • Comparison: Compare the predicted binding mode of the test compound with that of Kojic Acid and Arbutin to identify common or unique interactions.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a tabular format.

Table 1: Comparative In Vitro Tyrosinase Inhibition

Compound IC₅₀ (µM) Mode of Inhibition
This compound Experimental Value Determined from Lineweaver-Burk Plot
Kojic Acid 15-40[19][20] Mixed/Competitive[6]

| Arbutin | >1000 (weak inhibitor) | Competitive[8] |

Table 2: Comparative Cellular Melanin Inhibition in B16F10 Cells

Compound Concentration (µM) Melanin Content (% of Control)
This compound e.g., 50 Experimental Value
Kojic Acid e.g., 50 Experimental Value

| Arbutin | e.g., 50 | Experimental Value |

Table 3: Comparative Target Engagement and In Silico Analysis

Compound CETSA Thermal Shift (ΔTₘ in °C) Predicted Binding Energy (kcal/mol) Key Interacting Residues
This compound Experimental Value From Docking From Docking Analysis
Kojic Acid Reference Value From Docking Copper ions, His263, Met280[21]

| Arbutin | Reference Value | From Docking | Active site residues |

Conclusion

The validation of a drug's mechanism of action is a cornerstone of modern drug discovery. A claim, however plausible, must be substantiated by a portfolio of evidence from diverse and rigorous experimental approaches. The cross-validation workflow detailed in this guide—integrating in vitro enzymology, cell-based functional assays, direct target engagement confirmation, and in silico structural analysis—provides a robust framework for unequivocally establishing the mechanism of action of this compound as a tyrosinase inhibitor. By systematically comparing its performance against established inhibitors like Kojic Acid and Arbutin, researchers can build a compelling and defensible case for its therapeutic potential.

References

Independent Replication of 5-hydroxy-4-methylisobenzofuran-1(3H)-one: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isobenzofuranone scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4] This guide addresses the synthesis of a specific analogue, 5-hydroxy-4-methylisobenzofuran-1(3H)-one (CAS 1194700-73-6). An exhaustive review of peer-reviewed literature and patent databases reveals a notable absence of a published, detailed synthetic protocol for this exact molecule. While the compound is listed in several chemical supplier databases, the primary synthetic route remains undocumented in accessible scientific literature.[5][6][7]

This document, therefore, serves a dual purpose. Firstly, it transparently communicates the lack of a directly replicable published method. Secondly, and more critically, it provides a comprehensive, logically-derived, and experimentally-grounded proposed synthetic pathway. This proposed route is constructed by comparing and adapting established, robust methodologies for the synthesis of structurally analogous hydroxy- and methyl-substituted isobenzofuranones. The guide is designed to provide researchers with a strong, rational starting point for the de novo synthesis of this compound, complete with comparative analysis of alternative strategies, detailed hypothetical protocols, and the underlying chemical logic.

The Challenge: Absence of a Published Precedent

Initial investigations into the synthesis of this compound revealed its commercial availability but a conspicuous lack of associated academic or patent literature detailing its preparation. This necessitates a shift from a direct replication guide to a predictive guide based on established chemical principles and analogous transformations.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic analysis of the target molecule suggests several potential pathways. The most promising approach, based on the accessibility of starting materials and the reliability of the required transformations, involves the construction of the isobenzofuranone core from a substituted phthalic acid derivative.

Diagram 1: Retrosynthetic Analysis of this compound

G target This compound intermediate2 3-hydroxy-4-methylphthalic anhydride target->intermediate2 Selective Reduction intermediate3 2-(hydroxymethyl)-5-hydroxy-4-methylbenzoic acid target->intermediate3 Lactonization intermediate1 3-hydroxy-4-methylphthalic acid starting_material 3-Hydroxy-4-methylbenzoic acid intermediate1->starting_material Carboxylation intermediate2->intermediate1 Dehydration intermediate3->intermediate1 Selective Reduction

Caption: Retrosynthetic pathways for the target molecule.

Based on this analysis, a plausible forward synthesis is proposed, starting from the commercially available 3-hydroxy-4-methylbenzoic acid.

Diagram 2: Proposed Synthetic Workflow

G A 3-Hydroxy-4-methylbenzoic acid B 3-Hydroxy-4-methylphthalic acid A->B 1. Ortho-lithiation 2. Carboxylation (CO2) C 3-Hydroxy-4-methylphthalic anhydride B->C Dehydration (e.g., Ac2O, heat) D This compound C->D Selective Reduction (e.g., NaBH4)

Caption: Proposed multi-step synthesis of the target compound.

Comparative Analysis of Key Synthetic Steps

The proposed synthesis involves three critical transformations. Below, we compare the chosen method with viable alternatives, justifying our selection based on established literature.

Step 1: Carboxylation of 3-Hydroxy-4-methylbenzoic Acid
  • Proposed Method: Ortho-Directed Metalation-Carboxylation. This is a powerful and well-established method for the regioselective introduction of a carboxyl group ortho to a directing group, in this case, the hydroxyl group. The hydroxyl group can be protected, followed by treatment with a strong base like n-butyllithium and then quenched with carbon dioxide.

  • Alternative Method: Friedel-Crafts Carboxylation. While a classic method for introducing carboxyl groups to aromatic rings, this approach often suffers from poor regioselectivity and harsh reaction conditions (e.g., using phosgene or oxalyl chloride with a Lewis acid), which may not be compatible with the free hydroxyl group.

Justification: Ortho-directed metalation offers superior regiochemical control, which is crucial for the synthesis of the desired isomer.

Step 2: Formation of the Phthalic Anhydride
  • Proposed Method: Dehydration with Acetic Anhydride. Heating the synthesized 3-hydroxy-4-methylphthalic acid with acetic anhydride is a standard, high-yielding method for the formation of phthalic anhydrides.

  • Alternative Method: Thermal Dehydration. Simple heating of the dicarboxylic acid can also effect dehydration, but often requires higher temperatures and may lead to decomposition.

Justification: Acetic anhydride provides a reliable and relatively mild method for cyclization to the anhydride.

Step 3: Selective Reduction of the Phthalic Anhydride
  • Proposed Method: Sodium Borohydride (NaBH₄) Reduction. Sodium borohydride is a mild reducing agent capable of selectively reducing one carbonyl group of an anhydride to the corresponding lactone (isobenzofuranone).[8] This is a widely used and well-documented transformation.

  • Alternative Method: Catalytic Hydrogenation. While catalytic hydrogenation can be used, it may also reduce the aromatic ring or other functional groups under certain conditions. It often requires specialized high-pressure equipment.

  • Alternative Method: Lithium Aluminium Hydride (LiAlH₄). This is a very strong reducing agent that would likely reduce both carbonyl groups of the anhydride and potentially other functional groups, leading to the diol rather than the desired lactone.[8]

Justification: Sodium borohydride offers the best combination of selectivity and operational simplicity for this transformation.

Detailed (Hypothetical) Experimental Protocols

The following protocols are proposed based on analogous procedures found in the literature for similar compounds. They should be considered a starting point for experimental optimization.

Protocol 1: Synthesis of 3-Hydroxy-4-methylphthalic Anhydride
  • Protection of the Hydroxyl Group (if necessary): To a solution of 3-hydroxy-4-methylbenzoic acid in a suitable solvent (e.g., THF), add a suitable protecting group precursor (e.g., benzyl bromide) and a base (e.g., K₂CO₃). Stir at room temperature until protection is complete (monitored by TLC). Work up and purify to obtain the protected benzoic acid.

  • Ortho-Directed Metalation and Carboxylation: Dissolve the protected benzoic acid in dry THF under an inert atmosphere (e.g., Argon). Cool the solution to -78 °C. Slowly add two equivalents of a strong base (e.g., n-butyllithium). Stir for 1-2 hours at -78 °C. Bubble dry carbon dioxide gas through the solution for 1 hour. Allow the reaction to warm to room temperature. Quench with aqueous HCl. Extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the protected dicarboxylic acid.

  • Deprotection: Cleave the protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield 3-hydroxy-4-methylphthalic acid.

  • Anhydride Formation: Reflux the 3-hydroxy-4-methylphthalic acid in acetic anhydride for 2-4 hours. Cool the reaction mixture and collect the precipitated 3-hydroxy-4-methylphthalic anhydride by filtration. Wash with cold ether and dry.

Protocol 2: Synthesis of this compound
  • Selective Reduction: To a solution of 3-hydroxy-4-methylphthalic anhydride in a suitable solvent (e.g., THF or dioxane) at 0 °C, add sodium borohydride portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, carefully quench the reaction with a dilute acid (e.g., 1M HCl).

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation and Characterization

As this is a proposed synthesis, experimental data is not available. However, the following table outlines the expected characterization data for the final product, based on its structure and data for similar compounds.

Table 1: Predicted Characterization Data for this compound

Analysis Expected Results
Molecular Formula C₉H₈O₃[5]
Molecular Weight 164.16 g/mol [5]
Appearance White to off-white solid[7]
¹H NMR (CDCl₃) δ (ppm): ~2.2 (s, 3H, -CH₃), ~5.3 (s, 2H, -CH₂-), ~7.0-7.5 (m, 2H, Ar-H), ~9.0 (s, 1H, -OH)
¹³C NMR (CDCl₃) δ (ppm): ~15 (Ar-CH₃), ~70 (-CH₂-), ~115-145 (Ar-C), ~170 (C=O)
IR (KBr, cm⁻¹) ~3300 (br, O-H), ~1750 (s, C=O, lactone), ~1600, 1480 (C=C, aromatic)
Mass Spec (ESI-MS) m/z: 165.05 [M+H]⁺, 163.04 [M-H]⁻

Conclusion and Future Directions

While a published, replicable synthesis for this compound is currently absent from the scientific literature, this guide provides a robust, theoretically sound, and experimentally feasible synthetic route. The proposed pathway leverages well-established and high-yielding reactions, offering a strong foundation for any research group aiming to synthesize this compound.

It is our hope that this guide will not only facilitate the synthesis of this specific molecule but also encourage the scientific community to publish detailed experimental procedures for novel compounds to ensure the reproducibility and advancement of chemical science. Independent replication and publication of the synthesis of this compound would be a valuable contribution to the field.

References

A Researcher's Guide to Assessing the In Vitro Selectivity of 5-hydroxy-4-methylisobenzofuran-1(3H)-one for Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that the ultimate goal in the primary stages of anticancer drug discovery is not merely to find compounds that kill cancer cells, but to identify those that do so with precision, sparing healthy tissue. The therapeutic window of any potential drug is defined by this selectivity. This guide provides a comprehensive, technically-grounded framework for evaluating the cancer cell-specific cytotoxicity of a novel compound, using 5-hydroxy-4-methylisobenzofuran-1(3H)-one as our subject.

This isobenzofuranone derivative, identified by its CAS number 1194700-73-6, represents a class of compounds whose biological activities are still being explored.[1][2] Therefore, a robust, multi-assay approach is not just recommended; it is essential to build a compelling case for its further development. We will move beyond simple viability readouts to incorporate mechanistic assays, providing a holistic view of the compound's potential.

The Strategic Framework: Experimental Design

A well-designed experiment is a self-validating one. The choices made at this stage dictate the reliability and interpretability of all subsequent data. Our approach is designed to compare the compound's effect on cancer cells directly against its effect on normal cells from a similar tissue origin, which is a critical aspect of preclinical screening.[3][4]

Rationale for Cell Line Selection

The foundation of a selectivity study is the careful pairing of cancer and normal cell lines. Using lines from the same tissue of origin (e.g., breast carcinoma vs. normal breast epithelium) minimizes tissue-specific metabolic differences, allowing for a more direct assessment of cancer-specific effects.

  • Cancer Cell Line: A well-characterized, widely-used cancer cell line should be chosen. For this guide, we will use MCF-7 (human breast adenocarcinoma) as an example.

  • Normal Cell Line: A non-tumorigenic cell line from the same tissue is crucial. We will use MCF-10A (non-tumorigenic human breast epithelial cells) as the normal counterpart.

  • Justification: This pairing allows us to ask a specific question: Does our compound exploit a vulnerability present in the cancerous MCF-7 cells that is absent in the non-cancerous MCF-10A cells?

Controls: The Cornerstones of Validity
  • Vehicle Control (Negative Control): Most synthetic compounds are dissolved in a solvent like Dimethyl Sulfoxide (DMSO). The vehicle control consists of cells treated with the highest concentration of DMSO used in the experiment (typically <0.5%) to ensure the solvent itself has no cytotoxic effects.

  • Positive Control: A standard chemotherapeutic agent with a known mechanism and toxicity profile is essential for validating the assay's performance. Doxorubicin , a well-documented DNA intercalator and topoisomerase II inhibitor, serves as an excellent positive control. It is known to be highly potent but also exhibits significant toxicity to normal cells, providing a benchmark for the selectivity we hope to exceed.

Overall Experimental Workflow

The experimental process follows a logical progression from broad cytotoxicity screening to a more focused mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity & Selectivity cluster_1 Phase 2: Mechanism of Action (Apoptosis) start Prepare Serial Dilutions (Test Compound & Doxorubicin) seed Seed Cancer (MCF-7) & Normal (MCF-10A) Cells start->seed treat Treat Cells for 48-72h seed->treat assay Perform Cytotoxicity Assays (MTT & SRB) treat->assay calc Calculate IC50 Values assay->calc si Determine Selectivity Index (SI) calc->si treat_apoptosis Treat Cells with IC50 Concentration si->treat_apoptosis If Selective flow Annexin V/PI Staining (Flow Cytometry) treat_apoptosis->flow wb Western Blot for Apoptosis Markers treat_apoptosis->wb flow_analysis Quantify Apoptotic Populations flow->flow_analysis wb_analysis Detect Cleaved PARP & Caspase-3 wb->wb_analysis

Caption: High-level workflow for assessing compound selectivity.

Phase 1: Determining Cytotoxicity and Selectivity

The first step is to quantify the dose-dependent effect of the compound on the viability of both cell lines. We recommend using two distinct assays to ensure the results are not an artifact of a single detection method.[5]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under acidic conditions.[6][7][8] The amount of bound dye is directly proportional to the total protein mass, and thus, the number of cells.[7][8] This makes it a reliable measure of cell density that is less susceptible to metabolic interference than other assays.

Step-by-Step SRB Protocol

  • Cell Seeding: Seed 5,000-10,000 cells per well in 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, Doxorubicin, or vehicle control. Incubate for 48-72 hours.

  • Fixation: Gently remove the treatment medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[6]

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[6][7]

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6]

  • Solubilization: Allow plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510-565 nm using a microplate reader.[8][9]

MTT Assay

The MTT assay is a classic colorimetric assay that measures cellular metabolic activity.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[12]

Step-by-Step MTT Protocol

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution (in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Reading: Measure the OD at 570 nm.[13]

Data Analysis: IC50 and the Selectivity Index (SI)

For both assays, the percentage of cell viability is calculated using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100

The IC50 value —the concentration of a compound that inhibits cell growth by 50%—is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The Selectivity Index (SI) is the critical metric derived from this data. It quantifies the compound's preferential toxicity towards cancer cells. A higher SI value indicates greater selectivity.[14]

Formula: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)[15]

An SI value greater than 1.0 indicates some selectivity, while values greater than 3 are often considered highly selective and warrant further investigation.[14][15]

Table 1: Hypothetical Cytotoxicity and Selectivity Data

Compound Cell Line IC50 (µM) Selectivity Index (SI)
5-hydroxy-4-methyl...one MCF-7 (Cancer) 5.2 7.7
MCF-10A (Normal) 40.1
Doxorubicin (Control) MCF-7 (Cancer) 0.8 1.25

| | MCF-10A (Normal) | 1.0 | |

Phase 2: Uncovering the Mechanism of Cell Death

A high SI value is promising, but understanding how the compound kills cancer cells provides crucial mechanistic insight. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically avoids the inflammatory response associated with necrosis. We will use two gold-standard methods to assess apoptosis.

Annexin V/PI Staining by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.

Step-by-Step Annexin V/PI Protocol

  • Cell Treatment: Seed cells in 6-well plates and treat them with the determined IC50 concentration of the compound for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Results Quadrants:

      • Q1 (Annexin V- / PI-): Healthy cells

      • Q2 (Annexin V+ / PI-): Early apoptotic cells

      • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q4 (Annexin V- / PI+): Necrotic cells

Western Blotting for Apoptosis Markers

Western blotting provides a semi-quantitative assessment of key proteins involved in the apoptotic cascade.[18] The primary markers of apoptosis are the cleaved (activated) forms of caspases and their substrates.[19]

  • Caspase-3: An executioner caspase that, when cleaved from its ~32 kDa pro-form to active p17/p12 fragments, is a central event in apoptosis.[19]

  • PARP-1: A substrate of activated Caspase-3. Cleavage of full-length PARP (~116 kDa) into an ~89 kDa fragment is a hallmark of apoptosis.

Step-by-Step Western Blot Protocol

  • Protein Extraction: Treat cells as in the flow cytometry experiment. Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[18]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.[18] Visualize the protein bands using an imaging system.

An increase in the cleaved forms of Caspase-3 and PARP in treated cancer cells compared to untreated and treated normal cells would strongly indicate selective induction of apoptosis.

G cluster_0 Apoptotic Stimulus cluster_1 Execution Phase stimulus 5-hydroxy-4-methyl... one caspase3 Pro-Caspase-3 (Inactive, ~32 kDa) stimulus->caspase3 Triggers Cascade c_caspase3 Cleaved Caspase-3 (Active, p17/p12) caspase3->c_caspase3 Activation parp PARP (Full-length, ~116 kDa) c_caspase3->parp Cleavage c_parp Cleaved PARP (Inactive, ~89 kDa) parp->c_parp apoptosis Apoptosis c_parp->apoptosis

Caption: Simplified apoptotic cascade showing key Western Blot markers.

Conclusion

This guide outlines a robust, logical, and technically sound strategy for the initial assessment of an investigational compound's anticancer selectivity. By progressing from broad cytotoxicity screening with built-in redundancy (SRB and MTT assays) to calculating a quantitative Selectivity Index, researchers can confidently identify promising candidates. Further investigation into the mechanism of cell death, specifically looking for hallmarks of apoptosis via flow cytometry and Western blotting, adds a critical layer of mechanistic understanding. This multi-faceted approach provides the comprehensive data package required to justify advancing a compound like this compound through the drug discovery pipeline.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Isobenzofuranone Derivative

In the landscape of drug discovery and development, the isobenzofuran-1(3H)-one, or phthalide, scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] These activities range from antioxidant and antifungal to anti-platelet, anticonvulsant, and antiproliferative effects.[1] Within this promising class of compounds, 5-hydroxy-4-methylisobenzofuran-1(3H)-one represents a novel entity with a substitution pattern that suggests the potential for significant biological activity. This guide provides a comprehensive overview of the anticipated in vitro and in vivo activities of this compound, grounded in the established pharmacology of the isobenzofuranone class. Furthermore, we will present a comparative analysis against structurally related compounds and detail robust experimental protocols for the validation of its therapeutic potential.

While direct experimental data for this compound is not yet extensively published, its structural features—a phenolic hydroxyl group and a methyl-substituted benzene ring fused to a lactone—provide a strong rationale for investigating its antioxidant, anti-inflammatory, and cytotoxic properties. The presence of a hydroxyl group on the aromatic ring, in particular, is a common feature in many antioxidant compounds.

Predicted Biological Activities: An Evidence-Based Extrapolation

The anticipated biological activities of this compound are inferred from its structural similarity to other well-characterized isobenzofuranones. The following sections outline the expected in vitro and in vivo effects and provide the scientific reasoning behind these predictions.

In Vitro Activity Profile

1. Antioxidant Activity:

The phenolic hydroxyl group in the structure of this compound is a strong indicator of potential antioxidant activity. Phenolic compounds are well-known radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigating oxidative stress.[2] This is a critical mechanism in the prevention and treatment of numerous diseases associated with oxidative damage.

Common in vitro assays to quantify antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.[2][3] The DPPH assay is a rapid and sensitive method to measure the ability of a compound to act as a free radical scavenger.[4] The FRAP assay, on the other hand, measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a direct measure of the total antioxidant capacity.[2]

2. Anti-inflammatory Activity:

Inflammation is a complex biological response implicated in a wide array of pathologies.[5] Several isobenzofuranone derivatives have demonstrated anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways. Given the established link between oxidative stress and inflammation, the predicted antioxidant activity of this compound may contribute to its anti-inflammatory effects.

3. Antiproliferative and Cytotoxic Activity:

A number of C-3 functionalized isobenzofuran-1(3H)-ones have exhibited significant antiproliferative activity against various cancer cell lines.[1] The planar aromatic ring system and the reactive lactone moiety could potentially interact with biological macromolecules, leading to cell cycle arrest or apoptosis. The specific substitution pattern of this compound warrants investigation into its potential as an anticancer agent.

In Vivo Activity Profile

Translating in vitro findings to a complex biological system is a critical step in drug development. Based on the predicted in vitro activities, the following in vivo effects are plausible for this compound.

1. Anti-inflammatory Efficacy in Animal Models:

Standard preclinical models of inflammation, such as carrageenan-induced paw edema in rodents, are instrumental in evaluating the in vivo anti-inflammatory potential of novel compounds.[6][7] In this model, the injection of carrageenan induces a localized inflammatory response characterized by edema, providing a quantifiable measure of a drug's efficacy. Another relevant model is the formalin-induced paw edema test, which has a biphasic response that can help elucidate the mechanism of action.[5]

2. Systemic Antioxidant Effects:

While in vitro assays confirm direct antioxidant capacity, in vivo studies are necessary to assess the bioavailability and systemic antioxidant effects of a compound. This can be evaluated by measuring biomarkers of oxidative stress in blood and tissue samples from animal models.

Comparative Analysis with Isobenzofuranone Analogs

To contextualize the potential of this compound, it is useful to compare its predicted activities with those of known bioactive isobenzofuranones.

Compound/AnalogKnown Biological ActivityReference
This compound Predicted: Antioxidant, Anti-inflammatory, Antiproliferative -
Compound 1 (from reference)Antioxidant[1]
Compound 2 (from reference)Antioxidant[1]
Isopestacin (3)Antifungal[1]
Brominated derivative (4)Anti-platelet[1]
Compound 5 (from reference)Anticonvulsant[1]
Anarchadic acid derivatives (8 and 9)Cytotoxic against HL-60, SF295, and MDA-MB435 cell lines[1]

This table highlights the diverse therapeutic potential within the isobenzofuranone class and provides a benchmark for the evaluation of this compound.

Experimental Protocols

To empirically validate the predicted activities of this compound, the following detailed experimental protocols are recommended.

In Vitro Assays

1. DPPH Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[4]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent + DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Workflow for DPPH Radical Scavenging Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare compound dilutions mix Mix compound and DPPH prep_compound->mix prep_dpph Prepare DPPH solution prep_dpph->mix incubate Incubate (30 min, dark) mix->incubate read Read absorbance (517 nm) incubate->read calculate Calculate % inhibition read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the DPPH antioxidant assay.

2. MTT Assay for Cytotoxicity:

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats:

  • Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase mediated by prostaglandins and other inflammatory mediators.[6][7]

  • Protocol:

    • Acclimatize male Wistar rats for at least one week.

    • Group the animals and administer this compound (at different doses) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathway in Carrageenan-Induced Inflammation

cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release cluster_response Inflammatory Response carrageenan Carrageenan Injection early_phase Early Phase (1-2h) Histamine, Serotonin carrageenan->early_phase induces late_phase Late Phase (3-6h) Prostaglandins, Bradykinin carrageenan->late_phase induces vasodilation Vasodilation early_phase->vasodilation permeability Increased Vascular Permeability early_phase->permeability late_phase->vasodilation late_phase->permeability edema Edema Formation vasodilation->edema permeability->edema

Caption: Key mediators in carrageenan-induced inflammation.

Conclusion and Future Directions

This compound stands as a promising candidate for further investigation within the pharmacologically rich class of isobenzofuranones. Its chemical structure strongly suggests the potential for potent antioxidant, anti-inflammatory, and antiproliferative activities. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of these predicted effects.

Future research should focus on a comprehensive in vitro screening to establish a detailed activity profile, followed by well-designed in vivo studies to assess efficacy, pharmacokinetics, and safety. Mechanistic studies to elucidate the specific molecular targets and signaling pathways involved will be crucial for its development as a potential therapeutic agent. The synthesis and evaluation of related analogs could also provide valuable structure-activity relationship (SAR) data to guide the optimization of this promising scaffold.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Pre-Disposal Hazard Assessment: Acknowledging the Unknown

A thorough hazard assessment is the critical first step in the safe disposal of any research chemical. For novel or less-common compounds like 5-hydroxy-4-methylisobenzofuran-1(3H)-one, a comprehensive Safety Data Sheet (SDS) may not exist.[1] Therefore, the initial assessment must be based on the known chemical properties of the isobenzofuranone class and the functional groups present in the molecule.

Key Considerations:

  • Chemical Structure: The molecule contains a lactone (a cyclic ester), a hydroxyl group, and a methyl group on a benzofuranone core. While not acutely toxic based on its structure alone, related isobenzofuranone derivatives have shown a range of biological activities, suggesting that this compound should be handled with care.[2][3][4]

  • Physical State: This compound is typically a solid, which can pose an inhalation risk if handled as a powder.[5]

  • Reactivity: Avoid mixing with strong oxidizing agents, strong acids, or strong bases, as these could lead to uncontrolled reactions.[6][7]

Quantitative Data Summary

Due to the limited public information on this compound, the following table highlights the data gaps. This underscores the necessity of treating the compound with a high degree of caution.

PropertyValueSource
Chemical Name This compoundPubChem[8]
CAS Number 1194700-73-6ChemScene, Sigma-Aldrich[9]
Molecular Formula C₉H₈O₃PubChem[8]
Molecular Weight 164.16 g/mol PubChem[8]
Appearance Light Yellow SolidHome Sunshine Pharma[5]
GHS Hazard Class Not Established. Treat as potentially hazardous.N/A
Toxicity Data (LD₅₀/LC₅₀) Not AvailableN/A
Environmental Hazards Not AvailableN/A
Personal Protective Equipment (PPE): Your First Line of Defense

Given the unknown hazard profile, a comprehensive PPE strategy is mandatory for all personnel handling this compound waste.

PPE CategoryItemSpecifications and Use
Eye & Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[1]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be resistant to a broad range of chemicals.[1]
Body Protection Chemical-Resistant Laboratory Coat or ApronA fully buttoned lab coat made of a material resistant to chemical permeation is required.[1]
Respiratory N95 Respirator or HigherNecessary if handling the solid compound outside of a certified chemical fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations. Do not dispose of this chemical down the drain or in regular trash.[10][11]

Step 1: Waste Characterization and Segregation

  • Waste Streams: Identify and segregate all waste streams containing this compound. This includes:

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, weigh papers), and any other solid materials that have come into contact with the chemical.[12]

    • Liquid Waste: Solutions containing the compound, as well as solvent rinses from contaminated glassware.

    • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-proof sharps container.[12]

  • Compatibility: Do not mix waste containing this compound with incompatible waste streams.

Step 2: Waste Containment and Labeling

  • Solid Waste:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container for all solid waste.[12] This should be a rigid container with a lid or a sealable plastic bag.[12]

    • The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the phrase "Potentially Hazardous - Handle with Caution."[1]

  • Liquid Waste:

    • Use a labeled, sealed, and chemically compatible container for all liquid waste.

    • The label should include "Hazardous Waste," the chemical name, the solvent system, and the approximate concentration.[12]

Step 3: Storage

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • The SAA should be well-ventilated and away from general traffic and incompatible materials.[1][13]

  • Ensure all containers are tightly sealed when not in use.[13]

Step 4: Final Disposal

  • The ultimate disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service.[1][14]

  • This ensures that the waste is managed in compliance with all federal, state, and local regulations.[10][14]

  • Common disposal methods for such research chemicals include controlled incineration at a licensed facility.[15]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Notify: Alert others in the immediate vicinity and evacuate the area if necessary. Inform your laboratory supervisor or designated safety officer.[1]

  • Don PPE: Before re-entering the spill area, put on the appropriate PPE as detailed in the table above.[1]

  • Contain and Clean:

    • For solid spills, carefully scoop or sweep the material to avoid generating dust.[10]

    • For liquid spills, absorb the material using an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in a sealed, labeled hazardous waste container and disposed of as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_streams Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of Waste assess Hazard Assessment (Treat as Potentially Hazardous) start->assess ppe Don Appropriate PPE assess->ppe solid Solid Waste ppe->solid Segregate Waste liquid Liquid Waste ppe->liquid Segregate Waste sharps Sharps Waste ppe->sharps Segregate Waste contain_solid Seal in Labeled Solid Waste Container solid->contain_solid contain_liquid Seal in Labeled Liquid Waste Container liquid->contain_liquid contain_sharps Place in Labeled Sharps Container sharps->contain_sharps store Store in Satellite Accumulation Area (SAA) contain_solid->store contain_liquid->store contain_sharps->store pickup Arrange for Professional Hazardous Waste Disposal store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-hydroxy-4-methylisobenzofuran-1(3H)-one

Hazard Assessment and Core Safety Principles

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on its chemical structure. The isobenzofuranone core, combined with a hydroxyl (phenolic) group, suggests potential for skin, eye, and respiratory irritation.[3][4] Some substituted furanones and related structures have been shown to be sensitizers or may cause allergic skin reactions.[5] Therefore, the core directive is to minimize all routes of exposure—inhalation, dermal contact, and ingestion—by implementing stringent engineering controls and personal protective equipment (PPE).[6]

Guiding Principles:

  • Assume High Toxicity: In the absence of data, treat this compound as a substance with significant potential health hazards.[1]

  • Engineering Controls as Primary Barrier: The primary method for exposure control will be the use of certified chemical fume hoods for all manipulations.[7][8]

  • Comprehensive PPE: A robust selection of PPE is mandatory and serves as the final barrier between the researcher and the chemical.[9]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent accidental exposure. The following table outlines the minimum and enhanced PPE requirements for handling this compound.[2]

PPE CategoryMinimum RequirementEnhanced Protocol (Recommended for all manipulations)
Eye and Face ANSI Z87.1 compliant safety glasses with side shields.[10]Chemical splash goggles and a full-face shield, especially when handling solutions or performing transfers that could result in splashes.[9][10]
Hand Protection Chemically resistant nitrile gloves.[2]Double-gloving, with a lighter nitrile glove underneath a heavier, chemically resistant glove (e.g., neoprene or butyl rubber), provides enhanced protection against potential tears and rapid permeation.[10]
Body Protection Standard laboratory coat.[6]A flame-resistant lab coat worn over personal clothing, supplemented with a chemically resistant apron for procedures involving larger quantities or significant splash risks.[10]
Footwear Closed-toe shoes made of a non-porous material.[1][11]Chemically resistant shoe covers should be considered if there is a significant risk of spills.
Respiratory All handling of solids and solutions must be performed within a certified chemical fume hood.[8]A NIOSH-approved respirator with appropriate organic vapor cartridges may be required if engineering controls fail or for emergency spill response outside of a fume hood.

Operational Plan: A Step-by-Step Handling Workflow

This protocol is designed to guide the user through the safe handling of this compound from receipt to disposal.

Step 1: Preparation and Pre-Handling Checks

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.[8]

  • Gather all Materials: Assemble all necessary glassware, reagents, and waste containers inside the fume hood before introducing the target compound.

  • Don PPE: Put on all required PPE as outlined in the enhanced protocol above. Inspect gloves for any signs of degradation or punctures before use.[7]

Step 2: Handling and Manipulation

  • Work Within the Fume Hood: Conduct all weighing, transfer, and reaction setup operations at least six inches inside the sash of a properly functioning fume hood.[8]

  • Control Dust and Aerosols: When handling the solid compound, use gentle motions to avoid creating dust. If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[12]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove the inner pair using the same technique.

  • Hand Washing: Wash hands thoroughly with soap and water after exiting the laboratory, even if gloves were worn.[7][11]

Emergency and Spill Response

Chemical Spill:

  • Evacuate and Alert: If a spill occurs, alert all personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a fume hood.[11]

  • Containment: For small spills within a fume hood, use a chemical spill kit with an appropriate absorbent material.

  • Do Not Clean Unknowns: For larger spills or any spill of an unknown substance, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Flush eyes with water for a minimum of 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the SDS for any analogous compounds if available.[3]

Disposal Plan: Waste Segregation and Management

Proper waste management is crucial to ensure laboratory and environmental safety.

  • Solid Waste: All solid waste contaminated with this compound (e.g., contaminated gloves, weigh paper, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.[2][13]

  • Liquid Waste:

    • Segregate halogenated and non-halogenated organic solvent waste streams into separate, clearly labeled containers.[14]

    • Aqueous solutions containing the compound should be treated as hazardous aqueous waste. Do not dispose of them down the sanitary sewer.[15][16]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and a full list of their chemical contents, including approximate percentages.[14]

  • Disposal Protocol: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your EHS department for any uncertainties.[15]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Certification prep_ppe Don Enhanced PPE (Double Gloves, Goggles, Face Shield) prep_fume_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials handle_solid Weigh/Transfer Solid (Minimize Dust) prep_materials->handle_solid Proceed to Handling handle_solution Prepare Solution (Slow Addition) handle_solid->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decontaminate Decontaminate Work Surface handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate Hazardous Waste (Solid & Liquid) cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end End cleanup_wash->end emergency_spill Spill Occurs spill_action Alert & Evacuate Contact EHS emergency_spill->spill_action emergency_exposure Personal Exposure exposure_action Flush with Water (15 min) Seek Medical Attention emergency_exposure->exposure_action start Start start->prep_fume_hood

Caption: Safety workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
5-hydroxy-4-methylisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.